molecular formula C11H22N2O2 B132285 2-(Boc-aminomethyl)-piperidine CAS No. 141774-61-0

2-(Boc-aminomethyl)-piperidine

Cat. No.: B132285
CAS No.: 141774-61-0
M. Wt: 214.3 g/mol
InChI Key: DIRUVVRMWMDZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-aminomethyl)-piperidine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(piperidin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRUVVRMWMDZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141774-61-0
Record name 2-(Aminomethyl)piperidine, 2-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Boc-aminomethyl)-piperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(tert-Butoxycarbonyl-aminomethyl)-piperidine, commonly referred to as 2-(Boc-aminomethyl)-piperidine, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring functionalized with a Boc-protected aminomethyl group at the 2-position, makes it a crucial intermediate in the development of a wide array of pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and further functionalization, rendering it an invaluable tool for the synthesis of complex molecules, including peptide mimetics, enzyme inhibitors, and ligands for G-protein coupled receptors (GPCRs). This technical guide provides an in-depth overview of its chemical and physical properties, experimental protocols, and key applications in drug discovery.

Core Properties and Specifications

This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.[1]

PropertyValueReference
CAS Number 141774-61-0[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [1]
Appearance White powder[1]
Melting Point 95 - 98 °C[1]
Boiling Point 321.8±15.0 °C (Predicted)[2]
Density 0.981±0.06 g/cm³ (Predicted)[2]
pKa 10.13±0.29 (Predicted)[3]
Storage Temperature 0 - 8 °C[1]

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding picolinamide derivative followed by Boc protection. Below is a representative experimental protocol for its synthesis and characterization.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminomethylpiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminomethylpiperidine (1 equivalent) in dichloromethane (DCM).

  • Addition of Reagents: Add triethylamine (TEA) (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Technique Expected Data
¹H NMR (CDCl₃) Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.2-3.1 ppm), and the aminomethyl protons (multiplet, ~3.2-3.5 ppm).
¹³C NMR (CDCl₃) Resonances for the Boc carbonyl carbon (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the piperidine ring and the aminomethyl group.
IR (KBr) Characteristic absorption bands for N-H stretching (~3350 cm⁻¹), C-H stretching (~2930 cm⁻¹), and C=O stretching of the carbamate (~1690 cm⁻¹).
Mass Spectrometry (ESI) A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 215.

Applications in Drug Discovery and Development

This compound serves as a pivotal building block in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system (CNS) and metabolic diseases.[4]

Synthesis of DPP-IV Inhibitors

A significant application of chiral derivatives of Boc-aminopiperidine is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. For instance, (R)-3-(Boc-amino)piperidine is a key intermediate in the synthesis of Alogliptin and Linagliptin.[5] The piperidine scaffold plays a crucial role in the binding of these drugs to the active site of the DPP-IV enzyme.

Peptide Mimetics and Conformational Constraints

In the field of peptide and peptidomimetic drug design, piperidine-based scaffolds are employed to introduce conformational constraints into peptide backbones. This can lead to increased metabolic stability, enhanced receptor affinity, and improved oral bioavailability. The workflow for incorporating a Boc-protected aminopiperidine derivative into a peptide sequence via solid-phase peptide synthesis (SPPS) is illustrated below.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Coupling_1 Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Fmoc_Deprotection->Coupling_1 Wash_1 Wash (DMF, DCM) Coupling_1->Wash_1 Incorp Incorporation of This compound Wash_1->Incorp Boc_Deprotection Boc Deprotection (TFA/DCM) Incorp->Boc_Deprotection Coupling_2 Further Amino Acid Coupling Boc_Deprotection->Coupling_2 Cleavage Cleavage from Resin & Side-chain Deprotection Coupling_2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Mimetic Purification->Final_Peptide

Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Ligands for Central Nervous System (CNS) Targets

The piperidine moiety is a common scaffold in drugs targeting the CNS.[4] this compound and its derivatives are utilized in the synthesis of ligands for various CNS receptors, including G-protein coupled receptors (GPCRs).[6] The ability to readily modify the piperidine nitrogen and the deprotected aminomethyl group allows for the creation of diverse chemical libraries for screening against CNS targets. The general scheme for the derivatization of the piperidine core for CNS drug discovery is outlined below.

CNS_Drug_Discovery Start 2-(Boc-aminomethyl)- piperidine N_Alkylation N-Alkylation of Piperidine Ring Start->N_Alkylation Boc_Deprotection Boc Deprotection (TFA) Start->Boc_Deprotection N_Alkylation->Boc_Deprotection Amine_Functionalization Functionalization of Primary Amine Boc_Deprotection->Amine_Functionalization Library Diverse Chemical Library Amine_Functionalization->Library Screening High-Throughput Screening Library->Screening Lead_Compound Lead Compound for CNS Target Screening->Lead_Compound

General workflow for the derivatization of this compound in CNS drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Hazard Class Description
Skin Irritation Causes skin irritation.
Eye Damage Causes serious eye damage.
Respiratory Irritation May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. A dust mask is recommended when handling the solid.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed. Recommended storage temperature is between 0 and 8 °C.[1]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural features and the presence of the Boc protecting group facilitate the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthetic methodologies, and applications is crucial for researchers and scientists engaged in drug discovery and development. This guide provides a foundational understanding to aid in the effective utilization of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical Properties of tert-Butyl Piperidin-2-ylmethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl piperidin-2-ylmethylcarbamate is a bifunctional organic molecule incorporating a piperidine ring and a carbamate protecting group. This structure is of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of more complex pharmaceutical agents. The piperidine moiety is a common scaffold in a wide range of biologically active compounds, while the tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. A thorough understanding of the physical properties of this intermediate is crucial for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known physical and chemical properties of tert-butyl piperidin-2-ylmethylcarbamate, along with detailed experimental protocols for their determination.

Chemical Identity

IdentifierValue
IUPAC Name tert-butyl N-(piperidin-2-ylmethyl)carbamate[1][2]
Synonyms 2-(Boc-aminomethyl)piperidine, N-(tert-Butoxycarbonyl)-2-(aminomethyl)piperidine
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.30 g/mol [1][2]
CAS Number 141774-61-0 (racemate)[1][2], 139004-93-6 ((S)-enantiomer)[3]
Chemical Structure
alt text

Physicochemical Properties

A summary of the key physical properties of tert-butyl piperidin-2-ylmethylcarbamate is presented in the table below. It is important to note that some of these properties are experimentally determined and reported by commercial suppliers, while others are predicted based on computational models.

PropertyValueSource
Appearance White to light yellow powder or crystalCommercial Supplier[4]
Colorless oilResearch Article
Melting Point 93.0 to 97.0 °CCommercial Supplier[4]
Boiling Point 306.0 ± 11.0 °C (Predicted)Chemical Database[5]
Solubility Soluble in many organic solvents such as ethanol, ether, and chloroform (for a related compound). Specific solubility data for the target compound is not readily available.General Knowledge
pKa (Predicted) 10.51 ± 0.10Chemical Database[5]

Note: The discrepancy in the reported physical state (solid vs. oil) may be attributed to differences in purity, the presence of residual solvents, or the specific isomeric form of the compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. Below are the reported nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for a compound identified as tert-butyl piperidin-2-ylmethylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, CDCl₃) ¹³C-NMR (125 MHz, CDCl₃)
Chemical Shift (δ ppm) Chemical Shift (δ ppm)
3.87 – 3.80 (m, 1H)154.7
3.38 – 3.25 (m, 2H)79.0
1.94 – 1.73 (m, 4H)55.2
1.72 – 1.53 (m, 6H)46.1
1.46 (s, 9H)42.3
1.29 – 1.07 (m, 5H)35.5
1.00 – 0.86 (m, 2H)34.6
32.8
30.7
28.7
26.7
26.6
26.4
23.3
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Interpretation
2971, 2922C-H stretching (alkane)
1692C=O stretching (carbamate)
1478, 1449C-H bending
1391, 1364C-H bending (gem-dimethyl)
1254, 1171C-O stretching (carbamate)

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties and for acquiring the spectroscopic data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific equipment and reagents available.

Melting Point Determination

The melting point of a solid organic compound is a valuable indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the tert-butyl piperidin-2-ylmethylcarbamate sample is dry and finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (93-97 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • For accuracy, repeat the determination with a fresh sample.

Solubility Assessment

Determining the solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems.

Apparatus:

  • Small test tubes

  • Vortex mixer or glass stirring rod

  • Graduated pipettes or cylinders

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)

Procedure:

  • Place approximately 10-20 mg of tert-butyl piperidin-2-ylmethylcarbamate into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a glass rod.

  • Visually observe the mixture to determine if the solid has dissolved completely.

  • If the solid dissolves, it is considered soluble in that solvent. If it remains as a suspension or settles at the bottom, it is insoluble. If some but not all of the solid dissolves, it is partially soluble.

  • Repeat the procedure for each solvent to be tested.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Apparatus:

  • NMR spectrometer (e.g., 400 or 500 MHz)

  • NMR tubes

  • Pipettes

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Dissolve 5-10 mg of tert-butyl piperidin-2-ylmethylcarbamate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

  • Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ 0.00 ppm).

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

  • Spatula

  • Volatile solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid tert-butyl piperidin-2-ylmethylcarbamate sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • After the measurement, clean the ATR crystal thoroughly.

Workflow and Logical Relationships

The characterization of a synthesized compound like tert-butyl piperidin-2-ylmethylcarbamate follows a logical workflow to confirm its identity and purity. This process is visualized in the following diagram.

G Workflow for Characterization of tert-Butyl Piperidin-2-ylmethylcarbamate cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Physical & Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of tert-Butyl Piperidin-2-ylmethylcarbamate Purification Purification (e.g., Column Chromatography) Synthesis->Purification Appearance Visual Appearance (Solid/Oil) Purification->Appearance MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Screening Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR DataAnalysis Data Analysis and Structural Confirmation Appearance->DataAnalysis MeltingPoint->DataAnalysis Solubility->DataAnalysis NMR->DataAnalysis IR->DataAnalysis

Caption: Workflow for the synthesis, purification, and characterization of tert-butyl piperidin-2-ylmethylcarbamate.

Safety and Handling

tert-Butyl piperidin-2-ylmethylcarbamate is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1][3]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[6]

    • Use only outdoors or in a well-ventilated area.[6]

    • Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6]

    • If on skin, wash with plenty of water.[6]

    • If inhaled, remove person to fresh air and keep comfortable for breathing.[6]

It is recommended to consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.[6][7][8]

Applications in Drug Development

As a chiral building block, tert-butyl piperidin-2-ylmethylcarbamate and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. The piperidine scaffold is a key structural motif in many centrally active drugs. The Boc-protected amine allows for selective modification at other positions of the molecule. This compound is particularly useful in the development of:

  • Chiral aminopiperidinyl quinolones: These have shown potent activity against resistant bacterial pathogens.[2]

  • Orally available inhibitors of Tie-2 kinase: These are being investigated for the treatment of diseases such as cancer and inflammatory conditions.[2]

The availability of high-purity tert-butyl piperidin-2-ylmethylcarbamate is therefore critical for the advancement of research in these and other therapeutic areas.[2][9]

References

2-(Boc-aminomethyl)-piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-(tert-butoxycarbonyl-aminomethyl)-piperidine, a key building block in synthetic and medicinal chemistry. This bifunctional molecule, featuring a piperidine ring and a Boc-protected primary amine, is widely utilized in the construction of complex piperidine derivatives for pharmaceutical and research applications.

Core Molecular Data

The fundamental properties of 2-(Boc-aminomethyl)-piperidine are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueCitations
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.31 g/mol [1]
IUPAC Name tert-butyl N-(piperidin-2-ylmethyl)carbamate[1]
CAS Number 141774-61-0[1]

Synthetic Utility and Workflow

This compound is valued for its role as a versatile intermediate.[3] The tert-butoxycarbonyl (Boc) group serves as a stable protecting group for the exocyclic primary amine, allowing for selective chemical modification at the secondary amine of the piperidine ring. Following reactions on the piperidine nitrogen, the Boc group can be easily removed under mild acidic conditions to reveal the primary amine for further functionalization.

This strategic protection scheme is fundamental to the synthesis of disubstituted piperidine derivatives, which are prevalent scaffolds in many biologically active compounds.[4] The general workflow for utilizing this building block is depicted below.

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound C N-Substituted Intermediate A->C N-Alkylation or N-Acylation B Electrophile (R-X) e.g., Alkyl halide, Acyl chloride B->C E Final Product: N-substituted-2-(aminomethyl)-piperidine C->E Boc Removal D Acidic Deprotection (e.g., TFA, HCl) D->C

General synthetic workflow using this compound.

Experimental Protocols

The following section outlines a generalized experimental methodology for the N-alkylation of this compound, a common reaction for this substrate. Specific conditions may vary based on the electrophile used.

General Protocol for N-Alkylation
  • Reaction Setup : Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution to act as an acid scavenger.

  • Electrophile Addition : Slowly add the electrophile (e.g., an alkyl halide or acyl chloride) (1.1 equivalents) to the stirred solution at room temperature or 0 °C, depending on the reactivity of the electrophile.

  • Reaction Monitoring : Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification : Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-substituted intermediate.

  • Boc Deprotection (Optional) : To deprotect the exocyclic amine, dissolve the purified intermediate in a solvent like DCM and treat with an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the reaction is complete, then remove the solvent and excess acid under reduced pressure to yield the final product, often as a salt.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(Boc-aminomethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data essential for the complete structure elucidation of 2-(Boc-aminomethyl)-piperidine. This piperidine derivative, featuring a tert-butoxycarbonyl (Boc) protected aminomethyl substituent at the 2-position, is a valuable building block in medicinal chemistry and drug development. Its structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of target molecules.

Spectroscopic and Physical Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques and physical property measurements. While a complete, publicly available experimental dataset for this specific compound is not readily found in a single source, data from closely related isomers and analogous structures provide a robust framework for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 141774-61-0[1]
Molecular Formula C₁₁H₂₂N₂O₂[2][3]
Molecular Weight 214.30 g/mol [2][3]
Appearance White to off-white solidN/A
Melting Point 93-97 °CN/A

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. Based on data from the isomeric (S)-tert-butyl (piperidin-3-ylmethyl)carbamate and general knowledge of Boc-protected amines and piperidine ring systems, the expected ¹H and ¹³C NMR spectral data for this compound are summarized below.[4]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8-5.2br s1HNH (Boc)
~3.8-4.1m1HH-2 (piperidine)
~3.0-3.4m2HCH₂ (aminomethyl)
~2.6-2.9m2HH-6 (piperidine)
~1.1-1.8m6HH-3, H-4, H-5 (piperidine)
1.45s9HC(CH₃)₃ (Boc)

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~156.0C=O (Boc)
~79.5C(CH₃)₃ (Boc)
~50-55C-2 (piperidine)
~45-50CH₂ (aminomethyl)
~40-45C-6 (piperidine)
~28.4C(CH₃)₃ (Boc)
~20-30C-3, C-4, C-5 (piperidine)

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonFragmentation Pathway
215.1754[M+H]⁺Protonated molecule
159.1386[M-C₄H₈+H]⁺Loss of isobutylene from the Boc group
115.1226[M-Boc+H]⁺Loss of the entire Boc group
98.0964[C₆H₁₂N]⁺Piperidin-2-ylmethyl cation

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on standard laboratory procedures for similar compounds.

Synthesis of this compound

A common route to synthesize this compound involves the protection of the primary amine of 2-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 2-(Aminomethyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-(aminomethyl)piperidine in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

NMR Sample Preparation and Analysis

Procedure:

  • Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra to determine chemical shifts (referenced to the residual solvent peak), multiplicities, and coupling constants.

Mass Spectrometry Analysis

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

  • If necessary, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data.

Visualization of Key Processes

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Reactants 2-(Aminomethyl)piperidine + Boc₂O + Base Reaction Boc Protection Reaction (in DCM) Reactants->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS Mass Spectrometry (ESI-MS) MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structure Elucidation of This compound NMR_Data->Structure MS_Data->Structure

Caption: Analytical workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic intermediate. Through a systematic application of NMR and mass spectrometry, coupled with careful purification and analysis, researchers can confidently verify the identity and purity of this important building block, ensuring the success of their synthetic endeavors in the development of novel therapeutics.

References

The Rising Potential of 2-(Boc-aminomethyl)-piperidine Derivatives in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(Boc-aminomethyl)-piperidine scaffold is emerging as a versatile and valuable building block in medicinal chemistry. Its unique structural features, combining a conformationally restricted piperidine ring with a protected primary amine, offer a gateway to a diverse array of potentially bioactive molecules. This technical guide provides an in-depth exploration of the reported biological activities of derivatives originating from this core structure, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to inform and accelerate novel drug development efforts.

Enzyme Inhibition: A Prominent Area of Activity

Derivatives of the piperidine scaffold have demonstrated significant inhibitory activity against several key enzyme targets implicated in a range of diseases. While extensive research specifically on this compound derivatives is still maturing, the broader class of piperidine-containing molecules has shown considerable promise, particularly as cholinesterase and dipeptidyl peptidase-4 inhibitors.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of AChE and BChE is a primary therapeutic strategy for the management of Alzheimer's disease. Several piperidine derivatives have been synthesized and evaluated for their anti-cholinesterase activity, with some exhibiting potent inhibition.

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55[1]
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneBChE17.28[1]
Phthalimide-piperazine derivative (4b)AChE16.42 ± 1.07[2][3]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HClAChE0.00056[4]

Note: The compounds listed are piperidine derivatives, but not all are direct derivatives of the this compound core. This data highlights the potential of the broader piperidine scaffold in cholinesterase inhibition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The development of novel DPP-4 inhibitors is an active area of research, and the piperidine scaffold has been explored for this purpose.

Table 2: DPP-4 Inhibitory Activity of a Piperidine-based Derivative

CompoundTarget EnzymeIC50 (nM)Reference
Neogliptin (2-aza-bicyclo[2.2.1]heptane-based)DPP-416.8 ± 2.2[5]

Note: Neogliptin contains a bicyclic amine structure, demonstrating the utility of piperidine-like scaffolds in potent DPP-4 inhibition.

Anticancer Activity: Modulating Key Signaling Pathways

The piperidine moiety is a common feature in many anticancer agents. Derivatives have been shown to exert cytotoxic effects against various cancer cell lines, often through the modulation of critical cell signaling pathways.

Table 3: Anticancer Activity of Selected Piperidine and Piperazine Derivatives

Compound Class/DerivativeCancer Cell LineActivity MetricValue (µM)Reference
Boc 2-phenyl piperazine derivative (26)Breast CancerIC50< 20[6]
Boc 2-phenyl piperazine derivative (27)Breast CancerIC50< 20[6]
Boc 2-phenyl piperazine derivative (28)Breast CancerIC50< 20[6]
Boc 2-phenyl piperazine derivative (31)Breast CancerIC50< 20[6]
Boc 2-phenyl piperazine derivative (32)Breast CancerIC50< 20[6]

Note: The data above is for Boc-protected phenyl-piperazine derivatives, highlighting the potential of related structures in cancer research.

A crucial mechanism underlying the anticancer potential of piperidine-containing compounds is the modulation of the PI3K/Akt signaling pathway, which plays a central role in cell survival, proliferation, and apoptosis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 BAD BAD Akt->BAD NFkB NF-κB Akt->NFkB GSK3b GSK3β Akt->GSK3b CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Apoptosis Apoptosis BAD->Apoptosis NFkB->CellSurvival GSK3b->CellSurvival Derivative 2-(Boc-aminomethyl)- piperidine Derivative Derivative->PI3K Inhibition Derivative->Akt Inhibition

Figure 1. Simplified PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

GPCR Ligands: Targeting Dopamine Receptors

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. Piperidine and piperazine scaffolds are prevalent in ligands targeting dopamine receptors, which are crucial in the central nervous system.

Table 4: Binding Affinity of Piperazine Analogs for Dopamine Receptors

CompoundReceptorKi (nM)Reference
Compound 6D2< 0.3[7]
Compound 7D2< 0.3[7]

Note: These compounds are piperazine analogs of aripiprazole, indicating the utility of the six-membered nitrogen-containing heterocycle in achieving high affinity for dopamine receptors.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., N-alkylation, Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Screening Hit Active 'Hit' Compound Screening->Hit Secondary Secondary Assays (e.g., Cell-based Assays, Receptor Binding) Hit->Secondary Lead Lead Compound Optimization Secondary->Lead

References

Pharmacological Profile of Boc-Protected Piperidine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, earning it the status of a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and the ability to be readily functionalized make it a cornerstone in the design of novel therapeutic agents targeting a wide range of diseases. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen offers a strategic advantage in multi-step syntheses, enabling precise chemical modifications at other positions of the ring while preventing unwanted side reactions. This technical guide provides a comprehensive overview of the pharmacological profile of Boc-protected piperidine scaffolds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation piperidine-based therapeutics.

Synthetic Strategies for Boc-Protected Piperidine Scaffolds

The synthesis of Boc-protected piperidine derivatives is a critical first step in their journey as potential drug candidates. A variety of synthetic routes have been developed to access these versatile building blocks. A general workflow for the synthesis and subsequent pharmacological screening is outlined below.

G General Workflow for Synthesis and Screening A Starting Materials (e.g., Pyridine, Piperidone) B Chemical Synthesis (e.g., Reduction, N-Boc Protection) A->B Reaction C Purification and Characterization (e.g., Chromatography, NMR, MS) B->C Isolation D In Vitro Pharmacological Screening (e.g., Binding Assays, Cell Viability Assays) C->D Evaluation E Lead Compound Identification D->E Analysis F Structure-Activity Relationship (SAR) Studies E->F Optimization G In Vivo Studies (Animal Models) E->G Validation F->B Feedback for new analogs

Caption: General workflow from synthesis to preclinical evaluation.

A common and efficient method for the preparation of N-Boc-piperidine scaffolds involves the protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc)₂O.

Representative Synthetic Protocol: Synthesis of 1-Boc-4-aminopiperidine

This protocol describes a two-step synthesis of 1-Boc-4-aminopiperidine, a key intermediate in the synthesis of various biologically active molecules.[1]

Step 1: Synthesis of 1-Boc-4-piperidyl urea

  • In a 1L three-necked flask, add 48-50g of 4-piperidyl urea, 98-100mL of distilled water, and 48-50g of triethylamine.

  • Initiate stirring and, at a temperature of 20-25°C, add 78-80g of di-tert-butyl dicarbonate dropwise.

  • Continue stirring at room temperature for 8-10 hours.

  • Upon reaction completion, adjust the pH to 6-7 using 20% hydrochloric acid.

  • Extract the product with dichloromethane.

  • Dry the combined organic phases and concentrate to a thick consistency.

  • Add 100-150g of acetone and allow to crystallize for 10-12 hours at 0-2°C.

  • Filter the mixture to obtain white crystalline powder of 1-Boc-4-piperidyl urea.

Step 2: Synthesis of 1-Boc-4-aminopiperidine

  • In a 1L three-necked flask, add 198-200ml of 40%-60% sodium hydroxide solution.

  • While maintaining the temperature below 25°C, add 60-80g of bromine dropwise.

  • Following the bromine addition, add 50g of the 1-Boc-4-piperidyl urea prepared in Step 1.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction to room temperature and then further to 0-5°C.

  • Slowly adjust the pH to 5-6 using 10-15% dilute hydrochloric acid.

  • Extract the product with chloroform.

  • Dry the combined organic phases and concentrate.

  • Add 50-100ml of petroleum ether and induce crystallization at -2°C.

  • Filter to obtain the final white crystalline product of 1-Boc-4-aminopiperidine.

Pharmacological Activities and Quantitative Data

Boc-protected piperidine scaffolds have been incorporated into a wide range of pharmacologically active agents, demonstrating efficacy in areas such as cancer, central nervous system (CNS) disorders, and infectious diseases. The following tables summarize key quantitative data for various Boc-protected piperidine derivatives.

Anticancer Activity

Piperidine derivatives have shown significant potential as anticancer agents by targeting various molecular pathways. The table below presents the in vitro cytotoxic activity of several Boc-protected piperidine-containing compounds against different cancer cell lines.

Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
Boc-piperidine derivative H7MDA-MB-231 (Breast)10.50 ± 3.74[2]
Hela (Cervical)11.86 ± 0.32[2]
Boc-piperazine substituted product 1.14Prostate Cancer Cells-[3]
N-Boc piperazine derivativeA-549 (Lung Carcinoma)21.22[4]
HCT-116 (Colon Cancer)45.89[4]
Central Nervous System (CNS) Activity

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a valuable component in the development of drugs targeting the CNS. Boc-protected piperidine derivatives have been investigated as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases.

Compound/DerivativeTargetActivityReference
LASSBio-822 [(-)-3-O-tert-Boc-spectaline]AcetylcholinesteraseNoncompetitive inhibitor[5]
Scopolamine-induced amnesiaReverses at 0.1 mg/kg i.p.[5]
GPCR and Ion Channel Modulation

Boc-protected piperidines are key intermediates in the synthesis of ligands for G-protein coupled receptors (GPCRs) and ion channels, which are important drug targets.

Compound/DerivativeTargetKᵢ (nM)Assay TypeReference
N'-Boc-4-methyl-4-aminopiperidine derivative (Sch-350634)CCR5-HIV-1 entry inhibitor[6]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (agonist)Sigma-1 Receptor (S1R)3.2Radioligand binding[7]

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the pharmacological evaluation of new chemical entities. This section provides methodologies for key in vitro assays commonly used to characterize the activity of Boc-protected piperidine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • Boc-protected piperidine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure: [5][6][8][9]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Boc-protected piperidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Radioligand Binding Assay for GPCRs

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. This protocol describes a competition binding assay to determine the Kᵢ of a non-radiolabeled test compound.[10][11][12][13][14]

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR

  • Boc-protected piperidine test compounds (unlabeled)

  • Assay buffer

  • Wash buffer

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled Boc-protected piperidine test compound.

  • Membrane Addition: Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. Calculate the IC₅₀ value and then determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Antibacterial Screening by Agar Well Diffusion Method

This method is used to assess the antibacterial activity of the synthesized compounds.[7][15][16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • Mueller-Hinton Agar

  • Sterile petri dishes

  • Boc-protected piperidine test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (positive control)

  • Solvent (negative control)

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum by growing the bacteria in nutrient broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Plate Preparation: Pour molten Mueller-Hinton Agar into sterile petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Signaling Pathways Modulated by Piperidine Scaffolds

The pharmacological effects of piperidine derivatives are often mediated through their interaction with and modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective drugs.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development. Piperidine derivatives have been shown to inhibit this pathway.[18][19][20][21][22]

G PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellSurvival Cell Survival, Proliferation, Growth mTORC1->CellSurvival Promotes BocPiperidine Boc-Piperidine Derivative BocPiperidine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by Boc-piperidine derivatives.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Its role in cancer is complex, as it can act as both a tumor suppressor and a promoter of metastasis.

G TGF-β Signaling Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits and Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Forms complex with SMAD_complex SMAD2/3-SMAD4 Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to GeneTranscription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->GeneTranscription Regulates BocPiperidine Boc-Piperidine Derivative BocPiperidine->TGFbRI Modulates

Caption: Modulation of the TGF-β signaling pathway.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a crucial role in cell fate decisions during development and in adult tissues. Aberrant Notch signaling is implicated in various cancers.[3][23][24][25][26]

G Notch Signaling Pathway Ligand Notch Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binds S2_Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_Cleavage Induces S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL Transcription Factor NICD->CSL Binds to Nucleus->CSL TargetGenes Target Gene Expression CSL->TargetGenes Activates BocPiperidine Boc-Piperidine Derivative BocPiperidine->S3_Cleavage Inhibits (e.g., γ-secretase inhibitors)

Caption: Inhibition of the Notch signaling pathway.

Conclusion

Boc-protected piperidine scaffolds represent a highly versatile and valuable class of building blocks in modern drug discovery. Their synthetic tractability, coupled with the inherent pharmacological potential of the piperidine ring, has led to the development of numerous compounds with promising activities across a range of therapeutic areas. This technical guide has provided a comprehensive overview of their pharmacological profile, including quantitative data on their anticancer, CNS, and GPCR modulatory activities. The detailed experimental protocols and visualizations of key signaling pathways are intended to empower researchers to further explore and exploit the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of novel Boc-protected piperidine derivatives will undoubtedly lead to the discovery of new and improved medicines.

References

Conformational analysis of substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a privileged scaffold in a vast number of natural products and synthetic pharmaceuticals.[1][2] The three-dimensional arrangement, or conformation, of the piperidine ring and its substituents is a critical determinant of a molecule's biological activity, dictating its interaction with target proteins and enzymes.[3][4] A thorough understanding of the principles governing the conformational preferences of substituted piperidines is therefore indispensable for rational drug design and the elucidation of structure-activity relationships (SAR).[3]

This technical guide provides a comprehensive overview of the conformational analysis of substituted piperidines, detailing the fundamental principles, the influence of various substitution patterns, and the key experimental and computational methodologies used in their study.

The six-membered piperidine ring is not planar. To alleviate angular and torsional strain, it adopts several non-planar conformations. The most stable and predominant of these is the chair conformation .[4] In this arrangement, all bond angles are close to the ideal tetrahedral angle, and steric hindrance is minimized.

Less stable, higher-energy conformations include the boat and twist-boat forms.[4] These conformations are typically transient intermediates in the process of ring inversion or may be populated in highly strained or sterically crowded systems.[2]

The piperidine chair conformation can rapidly interconvert between two equivalent forms through a process known as ring inversion or a "chair-flip".[5] During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this inversion is relatively low, approximately 10.4 kcal/mol.[5]

G cluster_chair1 cluster_chair2 C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 H_ax1 Hax C3->H_ax1 H_eq1 Heq C3->H_eq1 Boat Boat/Twist-Boat (Transition State) C3->Boat C5 C C4->C5 N N C5->N N->C1 C3_2 C Boat->C3_2 C1_2 C C2_2 C C1_2->C2_2 C2_2->C3_2 C4_2 C C3_2->C4_2 H_ax2 Heq C3_2->H_ax2 H_eq2 Hax C3_2->H_eq2 C5_2 C C4_2->C5_2 N_2 N C5_2->N_2 N_2->C1_2

Caption: Equilibrium between the two chair conformations of piperidine via a higher-energy boat intermediate.

The Influence of Substituents on Conformational Equilibrium

The introduction of substituents onto the piperidine ring significantly influences the conformational equilibrium. The final preferred conformation is a result of the interplay between steric and electronic effects.

N-Substituents

In the parent piperidine, the N-H bond can exist in either an axial or equatorial position. The equatorial conformation is generally more stable.[5] For bulky N-alkyl substituents, such as an N-methyl group, the equatorial preference is even more pronounced (by about 3.16 kcal/mol) to avoid steric clashes with the axial hydrogens at C3 and C5 (1,3-diaxial interactions).[5]

However, when the N-substituent possesses a π-system (e.g., N-acyl, N-phenyl), the situation becomes more complex. The nitrogen atom may adopt a more sp²-hybridized, planar geometry to facilitate conjugation. This can lead to pseudoallylic or A(1,3) strain, which can, in some cases, favor an axial orientation for a substituent at the C2 position.[6][7]

C-Substituents

Substituents on the carbon atoms of the ring generally prefer the more sterically spacious equatorial position to avoid 1,3-diaxial interactions with other axial groups. The energetic preference for the equatorial position is quantified by the conformational free energy, or A-value . A larger A-value indicates a stronger preference for the equatorial position. The A-values for substituents on a piperidine ring are very similar to those for cyclohexane.[8]

Table 1: Conformational Free Energies (A-values) for Common Substituents

Substituent (R) A-value (kcal/mol) Predominantly Equatorial?
-F 0.24 - 0.28 Yes
-Cl 0.53 Yes
-Br 0.48 Yes
-OH 0.87 - 1.02 Yes
-CH₃ 1.74 Yes
-C₂H₅ 1.8 Yes
-C(CH₃)₃ >4.5 Strongly Yes
-C₆H₅ 2.9 Strongly Yes
-CO₂Et 1.1 - 1.2 Yes

| -CN | 0.21 - 0.24 | Yes |

Note: Values are primarily based on cyclohexane data, which serve as a close approximation for piperidine.

An important exception occurs with polar substituents (like -F, -OH, -Br) in protonated piperidinium salts. Electrostatic interactions between the positively charged nitrogen and the polar substituent can stabilize the axial conformer, sometimes even reversing the preference to favor the axial position.[8] Similarly, fluorinated piperidines can exhibit a notable preference for an axial fluorine atom due to hyperconjugation and charge-dipole interactions.[9][10]

G Equatorial Equatorial Substituent (R) - Lower energy - Sterically favored - Avoids 1,3-diaxial strain Equilibrium Equatorial->Equilibrium Ring Flip Axial Axial Substituent (R) - Higher energy (generally) - Steric clash with axial H's - Can be favored by electronic effects (e.g., anomeric, electrostatic) Equilibrium->Axial Ring Flip

Caption: The energetic balance between equatorial and axial substituent orientations.

Experimental Protocols for Conformational Analysis

A combination of spectroscopic and analytical techniques is employed to determine the conformational landscape of substituted piperidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying molecular conformation in solution.[9][11]

  • ¹H NMR Spectroscopy : The magnitude of the vicinal coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation between axial and equatorial protons.

    • ³J_ax,ax (diaxial coupling): Typically large, in the range of 10-13 Hz.

    • ³J_ax,eq (axial-equatorial coupling): Smaller, in the range of 2-5 Hz.

    • ³J_eq,eq (diequatorial coupling): Smallest, in the range of 2-5 Hz. The observation of large coupling constants (≈11 Hz) is a strong indicator of a chair conformation where the coupled protons are in a diaxial arrangement.[2]

  • ¹³C NMR Spectroscopy : The chemical shift of a carbon atom is sensitive to its steric environment. Generally, a carbon atom with an axial substituent is shielded (appears at a lower chemical shift) compared to one with an equatorial substituent.[12]

  • Nuclear Overhauser Effect (NOE) Spectroscopy : Techniques like NOESY or ROESY detect through-space interactions between protons that are close to each other (< 5 Å), providing definitive evidence for relative stereochemistry and substituent orientation (e.g., confirming 1,3-diaxial relationships).

Table 2: Typical ¹H NMR Coupling Constants in a Piperidine Chair

Coupling Type Dihedral Angle (approx.) ³JHH Value (Hz)
axial - axial ~180° 10 - 13
axial - equatorial ~60° 2 - 5

| equatorial - equatorial | ~60° | 2 - 5 |

Generalized NMR Analysis Protocol:

  • Sample Preparation : Dissolve 5-10 mg of the purified piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition : Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field spectrometer (≥400 MHz).

  • Signal Assignment : Use 2D NMR data (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals in the molecule.

  • Coupling Constant Measurement : Extract all relevant ³JHH values from the 1D ¹H spectrum.

  • Conformational Assignment : Based on the magnitude of the coupling constants and any observed NOEs, determine the preferred conformation (chair, boat, etc.) and the orientation (axial/equatorial) of each substituent.

  • Equilibrium Quantification : If the ring inversion is slow on the NMR timescale at low temperatures, the signals for both conformers may be observed, allowing for direct quantification of their ratio.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state.[1] It provides precise data on bond lengths, bond angles, and torsional angles, offering a definitive snapshot of the molecule's conformation within the crystal lattice.[3] It is important to note that this solid-state structure represents one low-energy conformer, which may or may not be the most populated conformer in solution.

Generalized X-ray Crystallography Protocol:

  • Crystal Growth : Grow high-quality single crystals of the compound. This is often the most challenging step and typically involves slow evaporation of a saturated solution, vapor diffusion, or solvent layering.[3] Common solvents include ethanol, ethyl acetate, or mixtures thereof.[3]

  • Crystal Mounting : Select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.[3]

  • Data Collection : Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates.[13]

Computational Modeling

Computational methods are invaluable for predicting and rationalizing conformational preferences, complementing experimental data.

  • Methods : Techniques range from rapid molecular mechanics (MM) force fields to more accurate but computationally intensive quantum mechanics (QM) methods like Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) and Møller–Plesset perturbation theory (MP2).[8][14]

  • Applications :

    • Conformational Searching : To identify all low-energy minima on the potential energy surface.

    • Energy Calculation : To determine the relative energies and thermodynamic populations of different conformers (e.g., axial vs. equatorial chair, twist-boat).[6][15]

    • Structure Optimization : To obtain precise geometries of stable conformers.

    • Prediction of Spectroscopic Data : To calculate NMR chemical shifts and coupling constants that can be directly compared with experimental results for structure validation.[15]

The synergy between experimental techniques and computational modeling provides the most comprehensive understanding of a molecule's conformational behavior.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Conclusion Synthesis Synthesis & Purification of Piperidine Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Xray X-ray Crystallography (if single crystals form) Synthesis->Xray Integration Compare Experimental Data with Computational Predictions NMR->Integration Xray->Integration ConfSearch Conformational Search (MM / QM) EnergyCalc Energy Calculation & Optimization (DFT) ConfSearch->EnergyCalc EnergyCalc->Integration Conclusion Determine Dominant Conformer(s) & Conformational Equilibrium Integration->Conclusion

Caption: A typical workflow combining experimental and computational methods for conformational analysis.

Conclusion

The conformational analysis of substituted piperidines is a multifaceted field that is critical to modern drug discovery. The preference for a particular chair, boat, or twist-boat conformation, along with the axial or equatorial orientation of substituents, is governed by a delicate balance of steric and electronic factors. A robust analytical approach, leveraging the strengths of high-field NMR spectroscopy, single-crystal X-ray diffraction, and sophisticated computational modeling, is essential for accurately characterizing the three-dimensional nature of these vital heterocyclic scaffolds. The insights gained from such analyses are paramount for designing next-generation therapeutics with enhanced potency, selectivity, and favorable physicochemical properties.

References

Interpreting the 1H NMR Spectrum of 2-(Boc-aminomethyl)-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the 1H NMR spectrum of 2-(Boc-aminomethyl)-piperidine, a valuable building block in medicinal chemistry and drug development. Understanding the spectral features of this molecule is crucial for confirming its structure, assessing its purity, and monitoring its transformations in synthetic pathways. This guide presents a detailed interpretation of the expected proton signals, a standard experimental protocol for spectrum acquisition, and a logical visualization of the proton environments.

Predicted 1H NMR Data

The following table summarizes the predicted quantitative data for the 1H NMR spectrum of this compound. These predictions are based on the analysis of structurally similar compounds, including 3- and 4-substituted N-Boc-aminomethyl-piperidines and other N-Boc protected piperidine derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument used.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Boc group (-C(CH₃)₃)~ 1.45Singlet (s)9H-
Piperidine ring protons1.10 - 1.80Multiplet (m)6H-
Aminomethyl protons (-CH₂-NHBoc)2.90 - 3.20Multiplet (m)2H-
Piperidine ring protons adjacent to nitrogen2.60 - 4.10Multiplet (m)3H-
NH proton (-NH-Boc)4.80 - 5.20Broad singlet (br s)1H-

Experimental Protocol

The following is a standard methodology for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to optimize the magnetic field homogeneity and improve spectral resolution.

3. Data Acquisition:

  • A standard one-pulse sequence is used to acquire the 1H NMR spectrum.

  • Key acquisition parameters include:

    • Spectral Width: Typically -2 to 12 ppm.

    • Pulse Width: A 90° pulse is commonly used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • The signals are integrated to determine the relative number of protons.

  • The coupling constants are measured from the splitting patterns of the signals.

Visualization of Proton Environments

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the distinct proton environments that give rise to the signals in the 1H NMR spectrum.

Caption: Molecular structure and proton environments of this compound.

Interpretation of the Spectrum

  • Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm. This signal is characteristic of the Boc protecting group and is typically well-defined.

  • Piperidine Ring Protons (-CH₂-): The protons on the piperidine ring will give rise to a series of complex multiplets in the aliphatic region, typically between 1.10 and 1.80 ppm. The diastereotopic nature of these protons and their coupling to each other leads to overlapping signals that are often difficult to resolve without two-dimensional NMR techniques.

  • Aminomethyl Protons (-CH₂-NHBoc): The two protons of the aminomethyl group are diastereotopic and will couple with the adjacent proton on the piperidine ring (at the C2 position) and potentially with the NH proton. This will result in a complex multiplet, expected to be in the range of 2.90 to 3.20 ppm.

  • Piperidine Ring Protons (adjacent to N): The protons on the carbons adjacent to the ring nitrogen (C2 and C6) are deshielded and will appear at a lower field compared to the other ring protons. Due to the asymmetry introduced by the substituent at the 2-position and the potential for slow rotation around the N-Boc bond, these protons are expected to be non-equivalent and will appear as complex multiplets in the range of 2.60 to 4.10 ppm.

  • NH Proton (-NH-Boc): The proton on the nitrogen of the Boc-protected amine will typically appear as a broad singlet between 4.80 and 5.20 ppm. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. Its chemical shift can be highly dependent on the solvent and concentration.

An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-(Boc-aminomethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Boc-aminomethyl)-piperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its stereochemistry plays a crucial role in determining the pharmacological profile of derivative compounds. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including its stereoisomers, methods for enantioselective synthesis and chiral resolution, and techniques for stereochemical characterization. The importance of its stereoisomers in the context of drug design, particularly for G-protein coupled receptor (GPCR) ligands, is also discussed. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C2 position of the piperidine ring, giving rise to two non-superimposable mirror images known as enantiomers: (R)-2-(Boc-aminomethyl)-piperidine and (S)-2-(Boc-aminomethyl)-piperidine. The tert-butoxycarbonyl (Boc) protecting group on the exocyclic aminomethyl moiety is crucial for its application in multi-step syntheses, allowing for selective reactions at other positions.[1]

The three-dimensional arrangement of the aminomethyl group at the chiral center is a critical determinant of the biological activity of molecules synthesized using this scaffold. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties.[2] Therefore, the ability to synthesize and characterize enantiomerically pure forms of this compound is of paramount importance in the development of safe and effective pharmaceuticals.

Stereoisomers of this compound

The two enantiomers of this compound are:

  • (R)-tert-butyl (piperidin-2-ylmethyl)carbamate

  • (S)-tert-butyl (piperidin-2-ylmethyl)carbamate

These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is a key characteristic used to distinguish between enantiomers.

Quantitative Stereochemical Data

CompoundSpecific Optical Rotation ([(\alpha)]D)Conditions
(R)-3-(Boc-amino)piperidine+3.2°c = 0.5 in DMF at 22°C

Note: This data is for the 3-substituted isomer and is provided as an illustrative example.

Enantiomeric excess (ee) is another critical parameter, typically determined by chiral chromatography. Commercial suppliers often provide enantiopure compounds with an assay of ≥95%.

Methodologies for Obtaining Enantiopure this compound

Several strategies can be employed to obtain enantiomerically pure or enriched this compound, including enantioselective synthesis and chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to create a specific enantiomer directly. Methods for the asymmetric synthesis of substituted piperidines are an active area of research.[3] One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the alpha-functionalization of N-Boc piperidines has been a useful methodology in the synthesis of chiral piperidine derivatives.[3]

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.

Kinetic resolution relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched. Enzymatic kinetic resolution is a powerful tool for this purpose. For the precursor 2-piperidineethanol, enzymatic acylation has been explored.[4] A general workflow for kinetic resolution is depicted below.

G racemate Racemic 2-(Aminomethyl)piperidine reaction Kinetic Resolution racemate->reaction chiral_reagent Chiral Acylating Agent (e.g., via Lipase) chiral_reagent->reaction enantiomer_R (R)-Enantiomer (acylated) reaction->enantiomer_R Faster reaction enantiomer_S (S)-Enantiomer (unreacted) reaction->enantiomer_S Slower reaction separation Separation enantiomer_R->separation enantiomer_S->separation product_R Pure (R)-Product separation->product_R product_S Pure (S)-Product separation->product_S

Kinetic Resolution Workflow

This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved diastereomeric salt is then treated with a base to liberate the pure enantiomer.

Experimental Protocols

Protocol for Enantiomeric Excess Determination by Chiral HPLC

The determination of enantiomeric excess is crucial for assessing the purity of a chiral separation or synthesis. The following is a general protocol adaptable for this compound, based on methods for similar compounds.[5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak AD-H).

Reagents:

  • Racemic this compound standard.

  • Enantiomerically enriched sample of this compound.

  • HPLC-grade solvents (e.g., n-hexane, ethanol, diethyl amine).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for chiral separation. A common mobile phase for similar compounds is a mixture of n-hexane and ethanol with a small amount of an amine modifier like diethyl amine (e.g., 0.1%).[6]

  • Sample Preparation: Dissolve the racemic standard and the enantiomerically enriched sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H

    • Mobile Phase: 0.1% diethyl amine in ethanol[6]

    • Flow Rate: 0.5 mL/min[6]

    • Detection: UV at 228 nm[6]

    • Column Temperature: Ambient

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the enantiomerically enriched sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis sample Dissolve Sample in Mobile Phase hplc HPLC System sample->hplc racemic Dissolve Racemic Standard in Mobile Phase racemic->hplc column Chiral Column hplc->column detector UV Detector column->detector chromatogram Obtain Chromatograms detector->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate

Chiral HPLC Workflow for ee Determination

Role in Drug Discovery: Targeting G-Protein Coupled Receptors (GPCRs)

Chiral piperidine scaffolds are prevalent in a vast number of pharmaceuticals.[7] The specific stereochemistry of this compound is critical when it is incorporated into ligands targeting chiral biological macromolecules like GPCRs. GPCRs are a major class of drug targets, and their ligand-binding pockets are inherently chiral.[8]

The (R) or (S) configuration of the substituent at the C2 position of the piperidine ring dictates the spatial orientation of the molecule, which in turn governs its binding affinity and efficacy at the receptor. An enantiomer that fits optimally into the binding pocket will exhibit higher potency, while the other enantiomer may have lower affinity, no activity, or even off-target effects.[2]

The use of enantiomerically pure this compound as a starting material allows for the synthesis of stereochemically defined drug candidates. This is crucial for developing drugs with improved therapeutic indices and reduced side effects.

G cluster_synthesis Stereoselective Synthesis cluster_binding Receptor Binding cluster_response Pharmacological Response enantio_R (R)-2-(Boc-aminomethyl)-piperidine drug_R Synthesis of (R)-Drug Candidate enantio_R->drug_R enantio_S (S)-2-(Boc-aminomethyl)-piperidine drug_S Synthesis of (S)-Drug Candidate enantio_S->drug_S gpcr GPCR Target drug_R->gpcr High Affinity Binding (Eutomer) drug_S->gpcr Low Affinity Binding (Distomer) response_off Potential Side Effects drug_S->response_off response_high Desired Therapeutic Effect gpcr->response_high Signal Transduction response_low Reduced or No Effect

Stereochemistry in GPCR-Targeted Drug Design

Conclusion

The chirality of this compound is a fundamental aspect that profoundly influences its application in medicinal chemistry. A thorough understanding of its stereoisomers, coupled with robust methods for enantioselective synthesis, chiral resolution, and stereochemical analysis, is essential for the development of novel therapeutics. This guide provides a foundational resource for researchers, consolidating key concepts, quantitative data, and experimental methodologies to facilitate the effective use of this versatile chiral building block in drug discovery and development.

References

Methodological & Application

Synthetic Pathways to 2-(Boc-aminomethyl)-piperidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-(Boc-aminomethyl)-piperidine is a critical step in the creation of a wide array of pharmaceutical compounds. This versatile building block, featuring a piperidine scaffold, is integral to the structure of numerous therapeutic agents. This document provides detailed application notes and protocols for various synthetic routes to this key intermediate, presenting comparative data to aid in methodological selection.

The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective reactivity in multi-step syntheses, making this compound a valuable component in medicinal chemistry. Its applications include the development of enzyme inhibitors, receptor ligands, and peptide mimetics. The following sections detail established methods for its preparation, including direct protection of the corresponding amine and catalytic hydrogenation of a pyridine precursor.

Synthetic Strategies and Protocols

Two primary and reliable synthetic routes for the preparation of this compound are outlined below:

  • Direct Boc-Protection of 2-(Aminomethyl)piperidine: This is a straightforward approach involving the reaction of commercially available 2-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc)₂O.

  • Catalytic Hydrogenation of 2-(Aminomethyl)pyridine: This method involves the reduction of the pyridine ring of 2-(aminomethyl)pyridine to a piperidine ring, followed by Boc protection of the primary amine.

Below are the detailed protocols for each method.

Protocol 1: Direct Boc-Protection of 2-(Aminomethyl)piperidine

This method is often preferred for its simplicity and high yields when the starting material, 2-(aminomethyl)piperidine, is readily available.

Experimental Procedure:

  • Dissolve 2-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • To this solution, add triethylamine (1.5 equivalents) to act as a base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Direct Boc-Protection

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_aminomethyl_piperidine 2-(Aminomethyl)piperidine Reaction_Vessel Reaction at 0°C to RT 2_aminomethyl_piperidine->Reaction_Vessel Boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Boc_anhydride->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent DCM or THF Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Reaction Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for the synthesis of this compound via direct Boc-protection.

Protocol 2: Catalytic Hydrogenation of 2-(Aminomethyl)pyridine

This route is advantageous when the pyridine analogue is more accessible or cost-effective than the corresponding piperidine. The hydrogenation can be performed under various conditions.

Experimental Procedure:

  • To a solution of 2-(aminomethyl)pyridine (1 equivalent) in a solvent like methanol or ethanol, add a catalytic amount of palladium on carbon (10% Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-(aminomethyl)piperidine.

  • Proceed with the Boc protection as described in Protocol 1 without further purification of the intermediate.

Synthetic Pathway via Catalytic Hydrogenation

Start 2-(Aminomethyl)pyridine Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Start->Hydrogenation Intermediate 2-(Aminomethyl)piperidine Hydrogenation->Intermediate Reduction of Pyridine Ring Boc_Protection Boc Protection ((Boc)₂O, Et₃N) Intermediate->Boc_Protection Product This compound Boc_Protection->Product Protection of Amine

Application Notes and Protocols for the Use of 2-(Boc-aminomethyl)-piperidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Boc-aminomethyl)-piperidine is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of peptidomimetics and structurally constrained peptides. The incorporation of this non-proteinogenic amino acid analog introduces a piperidine ring into the peptide backbone, which can induce specific secondary structures, such as β-turns, and enhance proteolytic stability. The Boc-protected aminomethyl group at the 2-position of the piperidine ring allows for its integration into a growing peptide chain using standard SPPS protocols.

The rigid structure of the piperidine ring restricts the conformational flexibility of the peptide, which can be advantageous for locking the peptide into a bioactive conformation, potentially leading to increased receptor affinity and selectivity. This application note provides detailed protocols for the incorporation of this compound in Fmoc-based SPPS and discusses the potential challenges and optimization strategies.

Core Applications

The strategic incorporation of a 2-(aminomethyl)-piperidine moiety into a peptide sequence serves several key purposes in peptide design and drug discovery:

  • Conformational Constraint: The piperidine ring introduces a rigid element into the peptide backbone, reducing its conformational freedom. This pre-organization can favor a specific three-dimensional structure required for biological activity.

  • Induction of β-Turns: The geometry of 2-(aminomethyl)-piperidine is well-suited to mimic the i+1 and i+2 residues of a β-turn, a common secondary structure motif crucial for molecular recognition and protein-protein interactions.[1]

  • Scaffold for Peptidomimetics: The piperidine structure can serve as a scaffold to which various functional groups can be attached, enabling the synthesis of diverse peptidomimetic libraries.

  • Enhanced Proteolytic Stability: The non-natural piperidine structure can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of the peptide.

Data Presentation: Expected Synthesis Outcomes

While yields are highly dependent on the specific peptide sequence and the efficiency of each coupling step, the following table provides a general expectation for the synthesis of a model decapeptide containing a single this compound unit. Due to the steric hindrance of the 2-substituted piperidine, yields may be slightly lower and require more optimized coupling conditions compared to less hindered amino acids.

ParameterExpected OutcomeNotes
Crude Peptide Yield 50 - 75%Based on the initial resin loading. This can be influenced by the number of coupling cycles and the success of each step.
Crude Peptide Purity 40 - 60%Determined by analytical RP-HPLC. The purity is highly dependent on the efficiency of the coupling of the sterically hindered this compound and subsequent amino acids.[2]
Purified Peptide Yield 15 - 35%Following preparative RP-HPLC purification. The yield will depend on the crude purity and the resolution of the desired peptide from deletion or incomplete coupling sequences.
Final Purity >95%Determined by analytical RP-HPLC and confirmed by mass spectrometry.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Protocol 1: Resin Preparation and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the resin for 3 minutes, then drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

    • Perform a Kaiser test to confirm the presence of free primary amines.

Protocol 2: Coupling of Standard Fmoc-Amino Acids
  • Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and an activating agent such as HCTU (3 equivalents) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a Kaiser test. A negative result (colorless or blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.

  • Washing: After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 3: Coupling of this compound

Due to the steric hindrance of the 2-substituted piperidine, this coupling step requires more robust conditions.

  • Pre-activation: In a separate vial, dissolve this compound (3-4 equivalents), a highly efficient coupling reagent such as HATU or COMU (3-4 equivalents), and HOAt (3-4 equivalents) in DMF.[4][5] Add DIPEA (6-8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated solution to the resin-bound peptide with a free N-terminal amine.

  • Reaction: Agitate the reaction mixture for 4-6 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight, or the temperature may be slightly elevated (e.g., to 40°C).

  • Monitoring: Monitor the reaction using a Kaiser test. Due to the secondary amine nature of the piperidine nitrogen, a false negative is possible. A more reliable method for sterically hindered couplings is a test cleavage of a small amount of resin followed by LC-MS analysis.

  • Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).

Protocol 4: Final Cleavage and Deprotection
  • Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add 1,2-ethanedithiol (EDT) (2.5%).

  • Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 5: Purification and Analysis
  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Analysis: Confirm the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling_AA Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling_AA Wash2 DMF Wash Coupling_AA->Wash2 Wash2->Fmoc_Deprotection Repeat for each AA Coupling_Pip This compound Coupling (HATU/COMU) Wash2->Coupling_Pip Wash3 DMF/DCM Wash Coupling_Pip->Wash3 Final_Deprotection Final Fmoc Deprotection Wash3->Final_Deprotection Wash4 DCM Wash Final_Deprotection->Wash4 Cleavage Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Signaling_Pathway_Hypothesis cluster_Peptide Peptidomimetic with 2-(aminomethyl)-piperidine cluster_Target Biological Target cluster_Pathway Signaling Cascade Peptide Conformationally Constrained Peptide (β-turn mimic) Receptor G-Protein Coupled Receptor (GPCR) or Enzyme Active Site Peptide->Receptor High Affinity Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Activation (PKA, PKC) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway modulation by a peptide containing 2-(aminomethyl)-piperidine.

Conclusion

The use of this compound in solid-phase peptide synthesis offers a powerful strategy for designing conformationally constrained peptides with potentially enhanced biological activity and stability. While the steric hindrance at the 2-position presents challenges that necessitate optimized coupling protocols, the use of highly efficient coupling reagents can lead to the successful synthesis of these valuable peptidomimetics. The protocols and data provided in this application note serve as a comprehensive guide for researchers to effectively incorporate this building block into their peptide synthesis workflows. Careful monitoring and optimization of the coupling steps are crucial for achieving high-purity final products.

References

Application Notes and Protocols for Boc Deprotection of 2-(Aminomethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 2-(aminomethyl)-piperidine. The Boc protecting group is widely used in organic synthesis to temporarily mask the reactivity of primary and secondary amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1] The protocols provided herein are foundational for the synthesis of various biologically active molecules and pharmaceutical intermediates where 2-(aminomethyl)-piperidine is a key building block.

Introduction

The removal of the Boc group is a critical step in many synthetic routes. The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which efficiently cleaves the carbamate to yield the free amine.[1][2] The mechanism proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the deprotected amine.[3] Alternative methods, such as thermal deprotection, offer milder conditions for substrates sensitive to strong acids.[4][5] This document outlines standard acidic deprotection protocols and provides an overview of a thermal alternative.

Data Presentation

The following table summarizes common protocols for the Boc deprotection of 2-(aminomethyl)-piperidine and related saturated heterocycles, offering a comparative overview of reaction conditions and typical outcomes.

ParameterMethod A: Trifluoroacetic Acid (TFA)Method B: Hydrochloric Acid (HCl)Method C: Thermal Deprotection
Reagents Trifluoroacetic acid, Dichloromethane (DCM)4M HCl in 1,4-Dioxane or other solventsHigh-boiling solvent (e.g., Toluene, DMF)
Temperature 0 °C to Room TemperatureRoom Temperature100-180 °C
Reaction Time 30 minutes - 4 hours[6][7]1 - 5 hours[8]1 - 12 hours
Typical Yield >90%>90%Variable, often high
Workup Basic workup to neutralize TFA saltPrecipitation of HCl salt or basic workupSolvent evaporation
Notes A common and highly effective method.[6] Volatile reagents simplify removal.Often yields the hydrochloride salt directly.[8]Useful for acid-sensitive substrates.[4]

Experimental Protocols

Method A: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and highly efficient method for Boc deprotection.

Materials:

  • N-Boc-2-(aminomethyl)-piperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve N-Boc-2-(aminomethyl)-piperidine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[6][9]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 2-(aminomethyl)-piperidine.

Method B: Boc Deprotection using Hydrochloric Acid (HCl)

This protocol is another widely used method, often resulting in the precipitation of the hydrochloride salt of the product.

Materials:

  • N-Boc-2-(aminomethyl)-piperidine

  • 4M HCl in 1,4-Dioxane (or a solution of HCl in another suitable solvent like ethyl acetate or methanol)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-2-(aminomethyl)-piperidine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol or dioxane) in a round-bottom flask.

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[7]

  • Stir the reaction for 1-5 hours. Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate during the reaction.[7]

  • Upon completion, the solvent can be removed under reduced pressure.

  • Alternatively, the product can be precipitated by adding diethyl ether and then collected by filtration. The resulting solid is the dihydrochloride salt of 2-(aminomethyl)-piperidine.

  • If the free base is required, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent.

Method C: Thermal Boc Deprotection

This method is an alternative for substrates that are sensitive to acidic conditions.

Materials:

  • N-Boc-2-(aminomethyl)-piperidine

  • High-boiling point solvent (e.g., toluene, dioxane, or N,N-dimethylformamide)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Dissolve N-Boc-2-(aminomethyl)-piperidine in a suitable high-boiling solvent in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (typically 100-180 °C) and maintain this temperature for 1-12 hours.[10] The optimal temperature and time will depend on the solvent and the specific substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified further if necessary, for example, by column chromatography or distillation.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start dissolve Dissolve N-Boc-2-(aminomethyl)-piperidine in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., TFA, HCl, or apply heat) dissolve->add_reagent stir Stir at specified temperature (0°C to reflux) add_reagent->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor monitor->stir Incomplete workup Quench and/or neutralize (if acidic) monitor->workup Reaction complete extract Extract with organic solvent workup->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify product (if necessary) dry_concentrate->purify end End purify->end

Caption: General experimental workflow for Boc deprotection.

Boc_Deprotection_Mechanism reactant N-Boc-2-(aminomethyl)-piperidine O=C(O-tBu)-NH-CH2-Pip protonation Protonated Intermediate O=C(OH+-tBu)-NH-CH2-Pip reactant->protonation + H+ (Acid) carbamic_acid Carbamic Acid Intermediate HOOC-NH2+-CH2-Pip protonation->carbamic_acid - tBu+ byproducts {Byproducts | CO2 + Isobutylene} protonation->byproducts product 2-(Aminomethyl)-piperidine H2N-CH2-Pip carbamic_acid->product - CO2 carbamic_acid->byproducts

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-(Boc-aminomethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing amide coupling reactions with 2-(tert-butoxycarbonyl-aminomethyl)-piperidine, a valuable building block in medicinal chemistry for the synthesis of complex molecules and peptidomimetics. This document outlines common coupling protocols, presents comparative data for various reagents, and offers troubleshooting strategies for this potentially sterically hindered substrate.

Introduction

2-(Boc-aminomethyl)-piperidine is a bifunctional molecule featuring a primary amine shielded by a Boc protecting group and a secondary amine within the piperidine ring. The primary amine at the C2 position is the intended nucleophile for amide bond formation. The proximity of the piperidine ring can introduce steric hindrance, making the selection of an appropriate coupling reagent and optimized reaction conditions crucial for achieving high yields and purity. This document details protocols for two of the most common and effective amide coupling methods: carbodiimide-mediated coupling using EDC and HOBt, and uronium salt-mediated coupling using HATU.

Data Presentation: Comparison of Common Amide Coupling Reagents

While direct comparative studies for this compound are not extensively available in the literature, the following tables summarize typical yields and reaction conditions for structurally related or sterically hindered substrates to provide a useful benchmark for reaction planning.

Table 1: Carbodiimide-Mediated Coupling with EDC/HOBt

Carboxylic AcidAmineCoupling Reagent (Equiv.)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Boc-ProlineBoc-piperidine-4-amineEDC (1), HOBt (0.1), DMAP (1)DIPEAMeCN231890-95[1]
NaproxenBoc-piperidine-4-amineEDC (1), HOBt (0.1), DMAP (1)DIPEAMeCN231870[1]
Thiazole carboxylic acid4-t-butylanilineEDC (1), HOBt (0.1), DMAP (1)DIPEAMeCN601061[1]
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideEDC (1), HOBt (1)Et₃N (5)CH₂Cl₂2348Trace[1]

Table 2: Uronium/Phosphonium Salt-Mediated Coupling

Carboxylic AcidAmineCoupling Reagent (Equiv.)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideHATU (1)DIPEA (5)DMF23538[1]
N-Boc-piperazine-C3-COOHPrimary AmineHATU (1.1)DIPEADMFRT2-685-98
N-Boc-piperazine-C3-COOHPrimary AmineBOP (1.1)DIPEADMFRT2-880-95
Sterically Hindered AcidSterically Hindered AmineHATU (1.3)DIPEArt4 days17
Experimental Protocols

The following are detailed protocols for the amide coupling of this compound with a generic carboxylic acid (R-COOH).

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a standard and cost-effective method for amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and this compound (1.0 eq) to the solution.

  • Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

This protocol is highly efficient, especially for sterically hindered substrates, and often results in shorter reaction times and higher yields.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.05 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 1N HCl (aqueous)

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq) in anhydrous DMF or ACN.

  • Add HATU (1.1 eq) and DIPEA (2.0-4.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with EtOAc and wash with 1N HCl (2x), followed by saturated NaCl solution (brine) (5x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on a Potential Side Reaction with HATU: Uronium-based coupling reagents like HATU can sometimes lead to the formation of a guanidinium byproduct by reacting with the amine. This is more likely to occur if the amine is highly nucleophilic and the carboxylic acid activation is slow. To minimize this, it is advisable to pre-activate the carboxylic acid with HATU before adding the amine.

Mandatory Visualizations

AmideCouplingWorkflow start_end start_end process process decision decision io io wash wash start Start reagents Dissolve Carboxylic Acid, Amine, and Coupling Additives in Solvent start->reagents base Add Base (e.g., DIPEA) reagents->base cool Cool to 0 °C (for EDC/HOBt) base->cool activator Add Coupling Reagent (e.g., EDC or HATU) cool->activator react Stir at RT (2-24h) activator->react monitor Monitor Reaction (TLC/LC-MS) react->monitor complete Reaction Complete? monitor->complete complete->react No workup Aqueous Workup complete->workup Yes purify Column Chromatography workup->purify end Final Product purify->end

Caption: General experimental workflow for amide bond formation.

CouplingReagentSelection start_node start_node decision_node decision_node reagent_node reagent_node consideration_node consideration_node start Start: Select Coupling Reagent steric_hindrance Sterically Hindered Substrates? start->steric_hindrance cost_sensitive Cost-Sensitive Synthesis? steric_hindrance->cost_sensitive No hatu Use HATU or other Uronium Salts steric_hindrance->hatu Yes edc_hobt Use EDC/HOBt cost_sensitive->edc_hobt Yes cost_sensitive->hatu No edc_consider Consider longer reaction times or higher temperatures. edc_hobt->edc_consider hatu_consider Consider pre-activation to avoid guanidinylation side products. hatu->hatu_consider

Caption: Decision tree for coupling reagent selection.

References

Application Notes and Protocols for the Enantioselective Synthesis of Piperidine Derivatives Utilizing a Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making the development of enantioselective synthetic methods a significant area of research. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in these syntheses due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This document provides detailed application notes and experimental protocols for two prominent methods for the enantioselective synthesis of N-Boc protected piperidine derivatives: Iridium-catalyzed asymmetric hydrogenation of pyridinium salts and asymmetric deprotonation of N-Boc-piperidine.

Method 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzylpyridinium Salts

This method provides an efficient route to enantioenriched 2-alkylpiperidines through the asymmetric reduction of the corresponding N-benzylpyridinium salts. The resulting N-benzylpiperidines can be subsequently debenzylated and protected with a Boc group.

Logical Workflow:

cluster_0 Preparation of Starting Material cluster_1 Enantioselective Hydrogenation cluster_2 Protecting Group Manipulation A 2-Alkylpyridine B N-Benzylpyridinium Salt A->B Benzyl Bromide C Enantioenriched N-Benzylpiperidine B->C [Ir(COD)Cl]2, Chiral Ligand, H2, I2 D Enantioenriched 2-Alkylpiperidine C->D Debenzylation (e.g., H2, Pd/C) E Enantioenriched N-Boc-2-Alkylpiperidine D->E Boc2O, Base

Caption: Workflow for the synthesis of N-Boc-piperidines via asymmetric hydrogenation.

Data Presentation:

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl N-Benzylpyridinium Salts

Entry2-Alkyl SubstituentYield (%)[1]er (enantiomeric ratio)[1]
1Methyl9293:7
2Ethyl9392:8
3n-Propyl9191:9
4Isopropyl8588:12
5n-Butyl9090:10
Experimental Protocol:

Step 1: Synthesis of 2-Alkyl-N-benzylpyridinium salt

  • To a solution of the 2-alkylpyridine (1.0 eq) in acetonitrile (0.5 M), add benzyl bromide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to afford the desired pyridinium salt.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation [1]

  • In a glovebox, add the 2-alkyl-N-benzylpyridinium salt (0.5 g), [Ir(COD)Cl]₂ (2 mol %), and the chiral ligand MeO-BoQPhos (6 mol %) to a pressure reactor.

  • Add degassed THF (20 mL) to the reactor.

  • Add I₂ (10 mol %) to the mixture.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to 600 psi with H₂ and stir at 10 °C for 24 hours.

  • After the reaction is complete, carefully vent the reactor and concentrate the mixture in vacuo.

  • The residue is purified by column chromatography on silica gel to yield the enantioenriched N-benzylpiperidine.

Step 3: N-Boc Protection

  • The enantioenriched N-benzylpiperidine (1.0 eq) is dissolved in methanol.

  • Palladium on carbon (10 mol %) is added, and the mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated.

  • The resulting crude piperidine is dissolved in dichloromethane (0.2 M).

  • Triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) are added.

  • The reaction is stirred at room temperature for 4 hours.

  • The mixture is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

  • The crude product is purified by flash chromatography to afford the N-Boc-2-alkylpiperidine.

Method 2: Asymmetric Deprotonation of N-Boc-Piperidine

This method allows for the direct enantioselective functionalization of the C2 position of the N-Boc-piperidine ring through a lithiation-trapping sequence using a chiral ligand.

Logical Workflow:

cluster_0 Formation of Chiral Base cluster_1 Asymmetric Deprotonation cluster_2 Electrophilic Quench A s-BuLi C s-BuLi/(-)-Sparteine Complex A->C B (-)-Sparteine B->C E Chiral Organolithium Intermediate C->E D N-Boc-Piperidine D->E G Enantioenriched 2-Substituted-N-Boc-Piperidine E->G F Electrophile (E+) F->G

Caption: Workflow for asymmetric deprotonation of N-Boc-piperidine.

Data Presentation:

Table 2: Asymmetric Lithiation-Trapping of N-Boc-Piperidine

EntryElectrophileProductYield (%)ee (%)
1TMSCl2-Trimethylsilyl-N-Boc-piperidine8596
2MeI2-Methyl-N-Boc-piperidine7094
3PhCHO2-(Hydroxy(phenyl)methyl)-N-Boc-piperidine75>98
4Allyl Bromide2-Allyl-N-Boc-piperidine6592

Note: Yields and ee values are representative and can vary based on specific reaction conditions and the purity of reagents.

Experimental Protocol:

Asymmetric Lithiation and Electrophilic Quench [2]

  • A solution of (-)-sparteine (1.2 eq) in anhydrous diethyl ether (2 M) is cooled to -78 °C under an argon atmosphere.

  • s-Butyllithium (1.1 eq, as a solution in cyclohexane) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.

  • A solution of N-Boc-piperidine (1.0 eq) in anhydrous diethyl ether is added slowly.

  • The reaction mixture is stirred at -78 °C for 3 hours to facilitate the deprotonation.

  • The electrophile (1.5 eq) is then added dropwise.

  • The reaction is stirred for an additional 2-4 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched 2-substituted-N-Boc-piperidine.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and enantioselectivities are representative and may vary depending on the specific substrates, reagents, and reaction conditions used.

References

Application Notes and Protocols for the Functionalization of N-Boc-Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif frequently found in pharmaceuticals and biologically active compounds. The ability to selectively functionalize the piperidine ring is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. The N-tert-butoxycarbonyl (N-Boc) protecting group plays a key role in facilitating these transformations by modulating the reactivity of the piperidine nitrogen and directing functionalization to specific positions. This document provides detailed protocols and application notes for the functionalization of N-Boc-piperidines, with a focus on α-lithiation and electrophilic trapping, as well as emerging methods for functionalization at other positions.

α-C-H Functionalization via Lithiation and Electrophilic Trapping

Direct deprotonation at the C2 position (α to the nitrogen) of N-Boc-piperidine using a strong base, followed by quenching with an electrophile, is a powerful and widely used strategy for introducing a diverse range of substituents. The Boc group is essential for this transformation as it acidifies the α-protons and directs the lithiation.

Application Notes:

This method allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the piperidine ring. The choice of the base, solvent, temperature, and additives can significantly influence the efficiency and stereoselectivity of the reaction. While early methods often required the use of a diamine ligand like (-)-sparteine or TMEDA, simpler and more operationally straightforward diamine-free protocols have been developed.[1][2] The reaction temperature is critical and is typically maintained at -78 °C to ensure the stability of the organolithium intermediate and to control selectivity.[3][4] However, successful lithiation at higher temperatures (e.g., -50 °C or -30 °C) has also been reported, which can be advantageous for process chemistry.[2][4][5] The half-life of the Boc group rotation in the 2-lithiated piperidine is very short at -78 °C (around 4 seconds), which allows for rapid subsequent reactions.[4][5]

Experimental Protocol: Diamine-Free α-Lithiation and Trapping

This protocol is adapted from diamine-free methods for the functionalization of N-Boc protected heterocycles.[2]

Materials:

  • N-Boc-piperidine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M, 1.3 equiv)

  • Electrophile (e.g., alkyl halide, aldehyde, ketone, chloroformate, TMSCl) (1.5 - 2.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-piperidine.

  • Dissolve the substrate in anhydrous THF to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile (1.5-2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add Et₂O or EtOAc.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

lithiation_workflow cluster_setup Reaction Setup cluster_reaction Lithiation & Trapping cluster_workup Workup & Purification start N-Boc-Piperidine in Anhydrous THF cooling Cool to -78 °C start->cooling Dissolve add_base Add s-BuLi (1.3 equiv) cooling->add_base lithiation Stir for 1h at -78 °C add_base->lithiation add_eplus Add Electrophile (1.5-2.0 equiv) lithiation->add_eplus reaction React and Warm to RT add_eplus->reaction quench Quench with aq. NH4Cl reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification product α-Functionalized N-Boc-Piperidine purification->product

Caption: General workflow for the α-lithiation and electrophilic trapping of N-Boc-piperidine.

Quantitative Data Summary:

The following table summarizes representative examples of the α-functionalization of N-Boc-piperidines via lithiation.

Entry N-Protecting Group Electrophile (E+) Base/Conditions Solvent Temp (°C) Yield (%) Reference
1BocMeIs-BuLi/TMEDAEt₂O-7875[2]
2BocPhCHOs-BuLi/TMEDAEt₂O-7880[2]
3BocTMSCls-BuLiTHF-3085[2]
4BocMeO₂CCls-BuLiTHF-3072[2]
5BocDMFs-BuLiTHF-3065[2]
6BocPh₂COs-BuLiTHF-3081[2]
7BocPhBr (Negishi)n-BuLi, then ZnCl₂, Pd(OAc)₂, SPhosTHF-50 to RT78[4][5]
8BocEtBrs-BuLiTHF-78Modest

Functionalization at Other Positions (C3 and C4)

While α-functionalization is the most common, methods for introducing substituents at the β (C3) and γ (C4) positions are of great interest for expanding the chemical space of piperidine derivatives. These transformations are generally more challenging and often require specific directing groups or catalytic systems.

Application Notes:
  • β-Arylation (C3): Palladium-catalyzed β-C-H bond activation can be achieved using pre-installed directing groups on the piperidine ring.[6] Another strategy involves a sequence of β-hydride elimination from an α-metallated intermediate, although this can lead to mixtures of α- and β-arylated products.[6]

  • γ-Functionalization (C4): Site-selectivity for the C4 position can be controlled by the choice of catalyst and the N-protecting group. For instance, Rhodium-catalyzed C-H insertion reactions have been shown to favor the C4 position when specific N-acyl protecting groups are used, overriding the electronic preference for the C2 position.[7][8]

Experimental Protocol: Rhodium-Catalyzed C4-C-H Functionalization

This protocol is a general representation based on literature procedures for site-selective C-H insertion.[7]

Materials:

  • N-α-oxoarylacetyl-piperidine (1.0 equiv)

  • Aryldiazoacetate (1.1 equiv)

  • Rhodium Catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve the N-acyl piperidine substrate and the rhodium catalyst in the anhydrous solvent.

  • Add a solution of the aryldiazoacetate in the same solvent dropwise to the reaction mixture at room temperature over several hours using a syringe pump.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the C4-functionalized product.

c4_functionalization_workflow cluster_setup Reaction Setup cluster_reaction C-H Insertion Reaction cluster_workup Workup & Purification start N-Acyl-Piperidine & Rh Catalyst in Solvent add_diazo Slow addition of Aryldiazoacetate start->add_diazo reaction Stir at RT add_diazo->reaction concentrate Concentrate Reaction Mixture reaction->concentrate purification Purify by Chromatography concentrate->purification product C4-Functionalized Piperidine purification->product

Caption: General workflow for the Rhodium-catalyzed C4-C-H functionalization of piperidines.

Quantitative Data Summary:

The following table provides examples of catalyst-controlled C-H functionalization of N-protected piperidines.

Entry N-Protecting Group Position Catalyst Diazo Compound Yield (%) d.r. ee (%) Reference
1BocC2Rh₂(R-TCPTAD)₄Methyl 2-diazo-2-phenylacetate552:175[7]
2Brosyl (Bs)C2Rh₂(R-TPPTTL)₄Methyl 2-diazo-2-phenylacetate62>30:173[7]
3p-BromophenylsulfonylC4Rh₂(S-2-Cl-5-BrTPCP)₄Ethyl 2-diazo-2-phenylacetate674.2:1 (C4:C2)90[7]

Amide Coupling Reactions

The piperidine ring can be functionalized with a carboxylic acid moiety, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals. N-Boc-piperidine-4-carboxylic acid is a common building block for this purpose.

Application Notes:

Standard peptide coupling reagents are employed for the formation of the amide bond. The choice of coupling reagent, base, and solvent can be optimized to maximize yield and minimize side reactions, such as epimerization if a chiral center is present. Common coupling reagents include carbodiimides (EDC, DCC) and uronium/aminium salts (HATU).[9]

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is a general procedure for the coupling of a carboxylic acid with an amine.

Materials:

  • N-Boc-piperidine carboxylic acid (e.g., N-Boc-nipecotic acid or isonipecotic acid) (1.0 equiv)

  • Amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Boc-piperidine carboxylic acid, amine, and HOBt in anhydrous DCM or DMF.

  • Add the base (DIPEA or TEA) to the mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC to the solution and stir for 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

coupling_workflow cluster_setup Reaction Setup cluster_reaction Amide Bond Formation cluster_workup Workup & Purification start Combine Carboxylic Acid, Amine, HOBt, & Base in Solvent cooling Cool to 0 °C start->cooling add_edc Add EDC cooling->add_edc reaction Stir and Warm to RT (4-24h) add_edc->reaction workup Aqueous Workup & Extraction reaction->workup purification Dry, Concentrate & Purify (Chromatography) workup->purification product Amide Product purification->product

Caption: General workflow for EDC/HOBt mediated amide coupling of an N-Boc-piperidine carboxylic acid.

Quantitative Data Summary:

The following table provides representative data for amide coupling reactions, adapted from protocols for N-Boc-piperazine which use identical conditions.[9]

Entry Carboxylic Acid Amine Coupling Reagent Base Solvent Time (h) Temp Yield (%) Reference
1Boc-prolinePiperazineEDC, HOBt, DMAP (cat.)DIPEACH₃CN1423 °C91[9]
2Generic AcidN-Boc-piperazineHATUDIPEADMF1-12RTHigh[9]
3Generic AcidN-Boc-piperazineDCC, DMAP (cat.)-DCM12-240 °C to RTVariable[9]

Note: Yields are highly substrate-dependent. The data for piperazine are illustrative of the efficiency of these standard coupling conditions.

References

Application Notes and Protocols: Incorporating Piperidine Scaffolds into GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and biologically active compounds.[1][2] Its prevalence in G protein-coupled receptor (GPCR) ligands stems from its favorable physicochemical properties. The basic nitrogen atom (pKa of the conjugate acid ~11.2) is often protonated at physiological pH, enabling strong ionic interactions with acidic residues in the target protein's binding pocket.[1] Furthermore, the piperidine ring's conformational flexibility allows for the optimal spatial orientation of substituents, enhancing binding affinity and selectivity.[1][3] This document provides detailed application notes, experimental protocols, and data on the incorporation of piperidine scaffolds into GPCR ligands, focusing on dopamine, opioid, and muscarinic receptors.

Data Presentation: Quantitative Analysis of Piperidine-Containing GPCR Ligands

The following tables summarize the binding affinities (Ki) of various piperidine-containing ligands for their respective GPCR targets. This data highlights the influence of structural modifications on receptor affinity and selectivity.

Table 1: Binding Affinities of Piperidine Derivatives for Dopamine Receptors

Compound IDCore Structure VariationR1 (Pyridine Substitution)R2 (Piperidine-4 Substitution)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
Analog APhenyl-piperidinol4'-ClOH11.21631520[4]
Analog BPhenyl-piperidinol3',4'-diClOH10.51551160[4]
Analog CPhenyl-piperidinol4'-OCH3OH17711602580[4]
25 Imidazo[1,2-a]pyridine-piperazine--110.09>1000[5]
26 2-Indolyl-piperazine--200.24>1000[5]
27 2-Benzimidazolyl-piperazine--120.11>1000[5]
39 Cyclohexanecarboxamide-piperazine--11407.4>1000[5]

Table 2: Binding Affinities of 4-Arylpiperidine Derivatives for Opioid Receptors

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)Reference
1 (LY255582) 3-OH0.61.839[6]
2 2-OH1.915118[6]
3 4-OH1122260[6]
4 3-OCH₃1613160[6]
5 3-OCONH₂1.12.545[6]
6 3-OCONHCH₃0.92.148[6]

Table 3: Binding Affinities of Piperidinyl-Piperazine Analogs for Muscarinic Receptors

CompoundRM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
12 2-Naphthoyl140.5141512[7]
13 2-Quinolyl210.8212518[7]
19 4-Methoxybenzoyl1201211015090[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and characterization of piperidine-containing GPCR ligands.

Protocol 1: Synthesis of a 4-Substituted Piperidine Ligand

This protocol describes a general synthetic route for the preparation of 4-substituted piperidine derivatives, which can be adapted for various GPCR targets.[8][9]

Step 1: N-Boc Protection of 4-Piperidone

  • To a solution of 4-piperidone hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

Step 2: Reductive Amination

  • Dissolve N-Boc-4-piperidone (1 equivalent) and a primary or secondary amine (1.2 equivalents) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-Boc protected 4-amino-piperidine derivative.

Step 3: N-Alkylation/Acylation of the Piperidine Nitrogen

  • Deprotect the N-Boc group using trifluoroacetic acid (TFA) in DCM.

  • Neutralize the resulting amine salt with a base such as triethylamine.

  • For N-alkylation, react the deprotected piperidine with an appropriate alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

  • For N-acylation, react the deprotected piperidine with an appropriate acyl chloride or carboxylic acid (using a coupling agent like HATU) in the presence of a base.

  • Purify the final compound by column chromatography or preparative HPLC.

Protocol 2: Radioligand Binding Assay

This protocol outlines a competition binding assay to determine the affinity (Ki) of a test compound for a specific GPCR.[3][10]

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [³H]-spiperone for D2 receptors)

  • Test compounds (piperidine derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol for D2 receptors)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, and a fixed concentration of the radioligand (typically at or near its Kd value).

  • Total and Non-Specific Binding: Include wells for total binding (radioligand and buffer only) and non-specific binding (radioligand and a high concentration of a known non-labeled ligand).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Functional Assay

This protocol describes a method to measure the effect of a piperidine ligand on the intracellular cyclic AMP (cAMP) levels, typically for Gs or Gi-coupled receptors.[11][12][13]

Materials:

  • Cells expressing the target GPCR

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)

  • Test compounds (piperidine derivatives)

  • Forskolin (for Gi-coupled receptors)

  • Agonist (for antagonist mode)

  • Cell culture medium

  • 384-well white plates

Procedure (for a Gi-coupled receptor in agonist mode):

  • Cell Seeding: Seed the cells in a 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Detection: Add the cAMP detection reagents from the kit according to the manufacturer's instructions. This typically involves cell lysis followed by the addition of donor and acceptor molecules for detection.

  • Measurement: Read the plate using a plate reader compatible with the assay technology (e.g., HTRF or luminescence reader).

  • Data Analysis: Plot the signal against the log concentration of the test compound. Determine the EC₅₀ or IC₅₀ value by non-linear regression analysis.

Protocol 4: Calcium Mobilization Functional Assay

This protocol is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[14][15][16]

Materials:

  • Cells expressing the target GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (piperidine derivatives)

  • Probenecid (optional, to prevent dye extrusion)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system (e.g., FLIPR)

Procedure:

  • Cell Seeding: Seed cells in the microplate and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution. Incubate for 1 hour at 37°C.

  • Compound Plate Preparation: Prepare a separate plate with serial dilutions of the test compounds in assay buffer.

  • Assay: Place both the cell plate and the compound plate into the fluorescence plate reader.

  • Measurement: The instrument will first measure the baseline fluorescence of the cells. It will then inject the compounds from the compound plate into the cell plate and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the test compound. Determine the EC₅₀ value by non-linear regression analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of piperidine-containing GPCR ligands.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Piperidine Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a G protein-coupled receptor (GPCR) signaling pathway initiated by ligand binding.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, NSB, Test Compound wells) Prepare_Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration (Separate Bound/Free Ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow for a radioligand competition binding assay.

Ligand_Design_Logic cluster_design Ligand Design & Optimization Scaffold Piperidine Scaffold SAR Structure-Activity Relationship (SAR) Scaffold->SAR Synthesis Chemical Synthesis SAR->Synthesis Guides Lead_Optimization Lead Optimization SAR->Lead_Optimization Informs Screening Biological Screening (Binding & Functional Assays) Synthesis->Screening Provides Compounds Screening->SAR Provides Data

Caption: The iterative process of ligand design incorporating the piperidine scaffold.

References

Application of 2-(Boc-aminomethyl)-piperidine in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(tert-butoxycarbonyl-aminomethyl)-piperidine, a key building block in the synthesis of various enzyme inhibitors. The focus is on its application in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a prominent class of therapeutics for type 2 diabetes.

Introduction

2-(Boc-aminomethyl)-piperidine is a versatile bifunctional molecule featuring a piperidine ring and a Boc-protected primary amine.[1][2] This structure makes it an invaluable starting material in medicinal chemistry for creating complex molecules with therapeutic potential.[1] The Boc protecting group allows for selective reactions, enabling the piperidine nitrogen or the deprotected aminomethyl group to be modified in a controlled manner during a synthetic sequence.[1][2] A primary application of this building block is in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors.

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism forms the basis for the treatment of type 2 diabetes.[3]

Data Presentation: Inhibitory Activity of Piperidine-Containing Compounds

The following table summarizes the in vitro inhibitory activity of various enzyme inhibitors containing piperidine or related structural motifs, highlighting their potency against their respective targets.

Compound ID/DescriptionTarget EnzymeIC₅₀ (nM)Notes
Sitagliptin DPP-418A well-established DPP-4 inhibitor, often used as a reference compound.[4]
Compound 1 DPP-41600A 4-benzylpiperidine derivative.[3]
Compound 2 DPP-4300A 2-benzylpyrrolidine derivative, showing higher potency than the piperidine analogue.[3]
Compound 4 DPP-44000A 4-amino-1-benzylpiperidine derivative.[3]
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide DPP-410A potent aminomethyl-pyridine derivative.[5]
Selectivity of aminomethyl-pyridine derivative DPP-86600Demonstrates high selectivity for DPP-4 over the related peptidase DPP-8.[5]
β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives DPP-421.4 - 59.8A series of potent inhibitors with a pyrazolopyrimidine core.[6]

Experimental Protocols

The synthesis of enzyme inhibitors using this compound typically involves two key chemical transformations: amide bond formation to couple the piperidine with another molecular fragment, and the subsequent deprotection of the Boc group to reveal a primary amine for further functionalization or as a key pharmacophoric feature.

Protocol 1: Amide Bond Formation (Coupling Reaction)

This protocol describes a general procedure for the coupling of a carboxylic acid to the secondary amine of the piperidine ring of this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the activated mixture.

  • Stir the reaction at room temperature for 2 to 12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected intermediate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from the aminomethyl side chain to yield the free primary amine.

Materials:

  • Boc-protected piperidine derivative (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected compound (1 equivalent) in DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected product.

Protocol 3: In Vitro DPP-4 Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against the DPP-4 enzyme.

Materials:

  • Synthesized inhibitor compound

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the inhibitor dilutions. Include control wells with no inhibitor and no enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the DPP-4 substrate to all wells.

  • Monitor the increase in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

DPP-4 Signaling Pathway and Inhibition

DPP4_Pathway Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release DPP4_node DPP-4 Enzyme Incretins->DPP4_node substrate Pancreas Pancreas Incretins->Pancreas acts on Inactive_Incretins Inactive Metabolites DPP4_node->Inactive_Incretins inactivates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose reduces production Inhibitor DPP-4 Inhibitor (e.g., from this compound) Inhibitor->DPP4_node inhibits

Caption: Mechanism of DPP-4 inhibition on incretin pathway.

General Synthetic Workflow for DPP-4 Inhibitors

Synthesis_Workflow start This compound coupling Amide Coupling (Protocol 1) start->coupling carboxylic_acid Carboxylic Acid Fragment (R-COOH) carboxylic_acid->coupling boc_protected Boc-Protected Intermediate coupling->boc_protected deprotection Boc Deprotection (Protocol 2) boc_protected->deprotection final_product Final Inhibitor deprotection->final_product assay Enzyme Inhibition Assay (Protocol 3) final_product->assay data IC50 Determination assay->data

Caption: Synthetic and evaluation workflow for enzyme inhibitors.

References

Application Notes and Protocols: The Role of Piperidine Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a crucial structural motif in the design and synthesis of a wide range of modern agrochemicals.[1][2] Its presence in a molecule can significantly influence physicochemical properties such as lipophilicity and membrane permeability, which in turn enhances biological activity and systemic movement within the plant.[3] This document provides detailed application notes on the use of piperidine derivatives in the synthesis of fungicides and insecticides, complete with experimental protocols, quantitative efficacy data, and graphical representations of their mechanisms of action.

Piperidine-Based Fungicides

Piperidine derivatives are integral to several classes of fungicides, primarily targeting essential biochemical pathways in pathogenic fungi. These include Sterol Biosynthesis Inhibitors (SBIs), Succinate Dehydrogenase Inhibitors (SDHIs), and the more recent Oxysterol-Binding Protein (OSBP) Inhibitors.

Mechanisms of Action

Piperidine fungicides like fenpropidin act as Sterol Biosynthesis Inhibitors. They specifically inhibit the enzymes C14-reductase and C8-isomerase in the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to membrane instability and fungal cell death.

SBI_Pathway cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Inhibition by Fenpropidin Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 14α-demethylase Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 C14-reductase Fecosterol Fecosterol Intermediate_2->Fecosterol C8-isomerase Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Fenpropidin Fenpropidin Fenpropidin->Intermediate_1 Inhibits C14-reductase Fenpropidin->Intermediate_2 Inhibits C8-isomerase

Mechanism of Sterol Biosynthesis Inhibition by Fenpropidin.

Agrochemicals such as boscalid contain a piperidine moiety and function by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[2] This blockage disrupts cellular respiration and energy production in the fungus.

SDHI_Pathway cluster_Mitochondrial_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition by Boscalid Complex_I Complex_I Coenzyme_Q Coenzyme_Q Complex_I->Coenzyme_Q e- ATP_Synthase ATP_Synthase Complex_I->ATP_Synthase H+ pumping Complex_III Complex_III Coenzyme_Q->Complex_III e- Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II Substrate Complex_II->Coenzyme_Q e- Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c e- Complex_III->ATP_Synthase H+ pumping Complex_IV Complex_IV Cytochrome_c->Complex_IV e- O2 O2 Complex_IV->O2 e- Complex_IV->ATP_Synthase H+ pumping H2O H2O O2->H2O Reduction ATP ATP ATP_Synthase->ATP ADP + Pi Boscalid Boscalid Boscalid->Complex_II Inhibits

Mechanism of Succinate Dehydrogenase Inhibition by Boscalid.

A newer class of fungicides, including fluoxapiproline , targets oxysterol-binding protein.[4][5] This inhibition disrupts the transport of lipids between membranes, which is essential for various cellular processes in oomycete pathogens.[6]

OSBPI_Pathway cluster_Lipid_Transport Intracellular Lipid Transport cluster_Inhibition Inhibition by Fluoxapiproline ER Endoplasmic Reticulum OSBP OSBP ER->OSBP Binds Lipids Golgi Golgi Apparatus OSBP->Golgi Transports Lipids Disrupted_Lipid_Homeostasis Disrupted_Lipid_Homeostasis OSBP->Disrupted_Lipid_Homeostasis Leads to Fluoxapiproline Fluoxapiproline Fluoxapiproline->OSBP Inhibits

Mechanism of Oxysterol-Binding Protein Inhibition.
Quantitative Efficacy Data

The efficacy of piperidine-based fungicides is typically quantified by their half-maximal effective concentration (EC50), with lower values indicating higher potency.

CompoundTarget PathogenHost PlantMean EC50 (µg/mL)Reference
Boscalid Alternaria alternata (sensitive isolates)Pistachio1.515[7][8]
Boscalid Alternaria alternata (resistant isolates)Pistachio>100[7][8]
Fluoxapiproline Phytophthora spp.Various2.12 x 10⁻⁴ - 2.92[4]
Compound A13 ¹Rhizoctonia solaniRice0.83[1]
Compound A41 ¹Rhizoctonia solaniRice0.88[1]
Compound A13 ¹Verticillium dahliae-1.12[1]
Compound A41 ¹Verticillium dahliae-3.20[1]

¹Piperidine-4-carbohydrazide derivative

Synthesis Protocols

This protocol describes the synthesis of fenpropidin via the reaction of tertiary butyl-beta-methyl phenyl-chloride propane with piperidine.

Step 1: Synthesis of Tertiary Butyl-Beta-Methyl Phenyl-Chloride Propane

  • Chlorinate tertiary butyl-beta-methyl phenylpropanol using thionyl chloride in the presence of a catalytic amount of DMF (Dimethyl Formamide).

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Upon completion, quench the reaction and work up to isolate the crude tertiary butyl-beta-methyl phenyl-chloride propane.

Step 2: Synthesis of Fenpropidin

  • In a four-necked flask, combine the crude tertiary butyl-beta-methyl phenyl-chloride propane (e.g., 336.5 g) with piperidine (e.g., 382.5 g).

  • Heat the mixture to 110°C and maintain reflux for 8 hours.

  • Monitor the reaction for completion.

  • After completion, neutralize the reaction mixture to a pH of 14 with a 30% aqueous NaOH solution.

  • Allow the layers to separate and collect the upper organic layer.

  • Purify the product by vacuum distillation to obtain fenpropidin.

The synthesis of fluoxapiproline is a multi-step process starting from a trichlorinated and vinylated cyclohexene oxide.[2]

  • Aromatization: The starting cyclohexene oxide undergoes thermal aromatization to yield an o,o'-disubstituted styrene.

  • Sulfonylation: The styrene is then sulfonylated to the corresponding mesylate.

  • Isoxazoline Formation: The C-C double bond is converted to an α-chloroketosubstituted isoxazoline derivative using chloroacetylhydroximinoyl chloride.

  • Thiazole and Piperidine Ring Addition: Condensation with piperidine-4-carbothioamide adds the piperidine and thiazole rings, forming a piperidinium salt.

  • Acetylation: The salt is then transformed into a chloroacetamide derivative with chloroacetyl chloride.

  • Final Coupling: A nucleophilic substitution of the chlorine with 3,5-bis(difluoromethyl)pyrazole yields the final product, fluoxapiproline.[2]

Efficacy Testing Protocol: In Vitro Antifungal Assay

This protocol outlines a general method for determining the EC50 of a piperidine-based fungicide against a target fungus.

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and autoclave.

  • Fungicide Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Amended Media: While the PDA is still molten (around 50°C), add the fungicide stock solution to achieve a series of desired final concentrations. Also, prepare a control plate with the solvent only.

  • Inoculation: Place a mycelial plug from an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate reaches the edge.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value is determined by regressing the inhibition percentage against the logarithm of the fungicide concentration.[2]

Piperidine-Based Insecticides

Piperidine derivatives are also prominent in the development of modern insecticides, with a key example being the tetramic acid derivative, spiropidion.

Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

Spiropidion is an inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in insects.[9] By blocking ACCase, spiropidion disrupts lipid production, leading to insect death. This mode of action is particularly effective against sucking pests like aphids and whiteflies.[10]

ACCase_Inhibition_Pathway cluster_Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis cluster_Inhibition Inhibition by Spiropidion Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase Cell_Membrane_Integrity Cell_Membrane_Integrity Fatty_Acids->Cell_Membrane_Integrity Spiropidion Spiropidion Spiropidion->Malonyl-CoA Inhibits ACCase

References

Troubleshooting & Optimization

How to prevent dimerization of 2-(Boc-aminomethyl)-piperidine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of 2-(Boc-aminomethyl)-piperidine during coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the dimerization of this compound and why does it occur?

A1: Dimerization is a common side reaction where two molecules of this compound react with each other to form a symmetrical dimer. This occurs when the primary amine of one molecule attacks the activated carboxylic acid intended for another reaction partner, leading to the formation of an undesired amide bond between two piperidine units. This side reaction consumes the starting material and complicates the purification of the desired product. The primary driver of dimerization is the high reactivity of the unhindered primary amine of this compound.[1]

Q2: What are the main factors that promote the dimerization of this compound?

A2: Several factors contribute to the increased likelihood of dimerization:[1]

  • High Concentration: At higher concentrations, molecules of this compound are in closer proximity, increasing the probability of self-reaction.

  • Rapid Addition of Reagents: Adding the coupling agent or the activated carboxylic acid too quickly can create localized areas of high concentration, promoting self-coupling.

  • Suboptimal Stoichiometry: Using a significant excess of this compound can increase the likelihood of dimerization.

  • Inefficient Activation or Coupling: If the carboxylic acid partner is slow to activate or react, the more readily available this compound may react with itself.

Q3: How can I effectively minimize or prevent the formation of the dimer byproduct?

A3: Several strategies can be employed to suppress dimerization and favor the formation of the desired product:[1]

  • Slow Addition: The most effective method is the slow, dropwise addition of a solution of this compound to the reaction mixture containing the activated carboxylic acid. This maintains a low instantaneous concentration of the amine.[1]

  • High Dilution: Performing the reaction at a lower concentration (e.g., 0.05-0.1 M) increases the distance between molecules of this compound, reducing the chance of self-reaction.[1]

  • Pre-activation of the Carboxylic Acid: Activate the carboxylic acid with the coupling agent and any additives for 15-30 minutes before commencing the slow addition of the amine.[1]

  • Choice of Coupling Agent: Utilize highly efficient coupling reagents such as HATU, PyAOP, or COMU.[2][3]

  • Temperature Control: Conducting the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of dimer observed by LC-MS. High concentration of this compound.Decrease the overall reaction concentration to 0.05-0.1 M.[1]
Rapid addition of this compound.Add a solution of this compound dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump.[1]
Incorrect order of reagent addition.Activate the carboxylic acid with the coupling agent and any additives for 15-30 minutes before commencing the slow addition of the amine.[1]
Low yield of the desired product with significant unreacted starting material and some dimer. Inefficient coupling agent or reaction conditions.Switch to a more efficient coupling agent such as HATU.[1][3] Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal stoichiometry.Use a slight excess (1.05-1.1 equivalents) of this compound.[1]
Reaction is sluggish and incomplete. Sterically hindered coupling partners.Consider using a more reactive coupling reagent like PyBrOP for difficult couplings.[2] Increase the reaction time and monitor progress by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimerization using HATU
  • Carboxylic Acid Activation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and HOAt (1.1 eq) in anhydrous DMF (to achieve a final concentration of 0.1 M).

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.[1]

  • Amine Addition: In a separate flask, prepare a solution of this compound (1.05 eq) in a small amount of anhydrous DMF.[1]

  • Using a syringe pump, add the this compound solution to the reaction mixture dropwise over 30-60 minutes.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.[1]

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. Purify the crude product by flash column chromatography.

Protocol 2: Low-Temperature Coupling Procedure
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and a suitable coupling agent (e.g., HBTU, 1.1 eq) in anhydrous DCM or DMF to a concentration of 0.1 M.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.2 eq) and stir the mixture at 0 °C for 30 minutes.[1]

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a small volume of the reaction solvent.

  • Slowly add the amine solution to the reaction mixture dropwise over 30-60 minutes, maintaining the temperature at 0 °C.[1]

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Proceed with a standard aqueous work-up and purify the product by column chromatography.

Visual Guides

Dimerization_Mechanism cluster_reactants Reactants cluster_products Products Amine1 This compound DesiredProduct Desired Amide Product Amine1->DesiredProduct Desired Reaction Dimer Dimer Byproduct Amine1->Dimer Dimerization Amine2 This compound Amine2->Dimer ActivatedAcid Activated Carboxylic Acid ActivatedAcid->DesiredProduct

Caption: Dimerization of this compound.

Prevention_Strategies cluster_details Dimerization Dimerization of this compound Strategies Prevention Strategies SlowAddition Slow Addition of Amine Strategies->SlowAddition HighDilution High Dilution Strategies->HighDilution PreActivation Pre-activation of Acid Strategies->PreActivation EfficientCoupling Efficient Coupling Reagents Strategies->EfficientCoupling LowTemp Low Temperature Strategies->LowTemp SlowAddition_desc Maintains low instantaneous concentration of the amine. SlowAddition->SlowAddition_desc HighDilution_desc Reduces proximity of amine molecules. HighDilution->HighDilution_desc PreActivation_desc Ensures carboxylic acid is ready to react. PreActivation->PreActivation_desc EfficientCoupling_desc Favors the desired reaction kinetically. EfficientCoupling->EfficientCoupling_desc LowTemp_desc Controls reaction rate and minimizes side reactions. LowTemp->LowTemp_desc

Caption: Strategies to prevent dimerization.

References

Technical Support Center: N-Boc-L-proline Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of N-Boc-L-proline to N-Boc-L-prolinol. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting assistance, and answers to frequently asked questions regarding this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield after reducing N-Boc-L-proline with Lithium Aluminum Hydride (LiAlH₄). What are the common causes?

A1: Low yields in LiAlH₄ reductions of N-Boc-L-proline are frequently due to issues during the reaction quench and workup. The formation of aluminum salt emulsions can trap the product, making extraction difficult.[1][2] Other causes include incomplete reaction or degradation of the starting material or product.

Key Troubleshooting Points:

  • Workup Procedure: The quenching method is critical. A carefully controlled addition of water and base (the "Fieser workup") is necessary to precipitate granular aluminum salts that are easily filtered.[3] Using Rochelle's salt (sodium potassium tartrate) can also be effective in breaking up emulsions by chelating the aluminum ions.[4]

  • Reaction Conditions: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). The reaction is typically run in an anhydrous ether-based solvent like THF and may require heating to reflux to drive it to completion.[5]

  • Reagent Quality: Use freshly opened or titrated LiAlH₄. It is highly reactive and can be deactivated by moisture from the air or solvent.

Q2: Can I use Sodium Borohydride (NaBH₄) to reduce N-Boc-L-proline?

A2: Standard NaBH₄ is generally not strong enough to reduce a carboxylic acid directly. However, its reactivity can be enhanced by converting the carboxylic acid into a more reactive species in situ. One common method is to first activate the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) to form an acylimidazole, which is then readily reduced by NaBH₄.[6] Another method involves the use of NaBH₄ in combination with iodine (I₂), which generates borane (BH₃) in situ.[7]

Q3: I am considering using a Borane reagent like BH₃·THF. What are the advantages and potential pitfalls?

A3: Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BMS), are excellent reagents for reducing carboxylic acids and are often preferred over LiAlH₄ for their better functional group tolerance and generally easier workups.

  • Advantages:

    • High selectivity for carboxylic acids.

    • Workup is typically simpler than for LiAlH₄ reductions.

  • Potential Pitfalls:

    • The initial product is an amine-borane complex which must be hydrolyzed (often with acid) to liberate the final product.

    • BH₃·THF can degrade upon storage, so using a fresh or properly stored solution is important.

Q4: My final product seems to be contaminated with a non-polar impurity. What could it be?

A4: If using a borane-dimethyl sulfide (BMS) complex, residual dimethyl sulfide can be a contaminant. During the workup, ensure sufficient washing to remove it. If the impurity is from another source, purification by column chromatography is typically effective for obtaining high-purity N-Boc-L-prolinol.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive reducing agent (e.g., old LiAlH₄ or BH₃·THF).2. Insufficient equivalents of reducing agent.3. Reaction temperature too low or reaction time too short.1. Use a fresh bottle of the reducing agent or titrate to determine its activity.2. Increase the equivalents of the reducing agent (typically 1.5-2.0 eq. for LiAlH₄).3. Increase the reaction temperature (e.g., reflux in THF) and monitor by TLC until completion.[5]
Low Yield After Aqueous Workup (especially with LiAlH₄) 1. Formation of a stable emulsion with aluminum salts, trapping the product.[1][2]2. Product is water-soluble and remains in the aqueous layer.1. Use a specific quenching procedure like the Fieser Workup (sequential addition of H₂O, then NaOH solution, then more H₂O) to form a filterable precipitate.[3]2. Alternatively, quench with ethyl acetate followed by the addition of a saturated aqueous solution of Rochelle's salt to chelate aluminum and break the emulsion.[4]3. After separating the organic layer, re-extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Presence of Side Products 1. Over-reduction or cleavage of the Boc protecting group.2. Racemization of the chiral center.1. This is less common with standard reducing agents but can occur under harsh conditions. Milder reagents like NaBH₄/CDI may be beneficial.[6]2. Racemization is generally not a major issue in this reduction but can be checked by chiral HPLC or by measuring the optical rotation of the final product.

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general procedure adapted from the reduction of amino acids.[5]

  • Reaction Setup:

    • To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous Tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of Substrate:

    • Dissolve N-Boc-L-proline (1.0 equivalent) in anhydrous THF.

    • Add the N-Boc-L-proline solution dropwise to the stirred LiAlH₄ suspension. Caution: Hydrogen gas will evolve.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to reflux and stir for 4-16 hours, monitoring the progress by TLC.

  • Workup (Fieser Method): [3]

    • Cool the reaction mixture back to 0 °C.

    • For every X g of LiAlH₄ used, sequentially and slowly add:

      • X mL of water.

      • X mL of 15% aqueous NaOH solution.

      • 3X mL of water.

    • Remove the cooling bath and stir the resulting white suspension vigorously for 30 minutes at room temperature.

    • Add anhydrous Magnesium Sulfate, stir for another 15 minutes, and then filter the granular precipitate through a pad of Celite.

    • Wash the filter cake thoroughly with THF or Ethyl Acetate.

  • Isolation:

    • Combine the organic filtrates and concentrate under reduced pressure to yield the crude N-Boc-L-prolinol.

    • Purify by silica gel column chromatography if necessary.

Protocol 2: Reduction using NaBH₄ and 1,1'-Carbonyldiimidazole (CDI)

This method avoids the use of pyrophoric hydrides.[6][8]

  • Activation:

    • Dissolve N-Boc-L-proline (1.0 equivalent) in anhydrous THF in a flask under an inert atmosphere.

    • Add CDI (1.5 equivalents) portion-wise and stir at room temperature for 2-4 hours, or until CO₂ evolution ceases and TLC indicates the formation of the acylimidazole intermediate.

  • Reduction:

    • In a separate flask, prepare a solution or suspension of NaBH₄ (1.1 equivalents) in water or a suitable alcohol at 0-5 °C.[8]

    • Slowly add the activated acylimidazole solution to the NaBH₄ mixture.

    • Allow the reaction to stir for 2-4 hours at room temperature.

  • Workup:

    • Carefully quench the reaction by adding an aqueous acid (e.g., 1N HCl) or a saturated solution of ammonium chloride until the pH is neutral or slightly acidic.

    • Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate, and filter.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation

Comparison of Reduction Methods
Method Reducing Agent Equivalents Solvent Temp (°C) Time (h) Typical Yield Notes
Hydride Reduction LiAlH₄1.5 - 2.0THF25 - 654 - 1670-85%Powerful reagent; workup can be challenging.[2][5]
Activated Ester Reduction CDI, then NaBH₄1.5 (CDI), 1.1 (NaBH₄)THF / H₂O0 - 254 - 6~80%Milder conditions; avoids pyrophoric reagents.[8]
In Situ Borane Generation NaBH₄ / I₂2.4 (NaBH₄), 1.0 (I₂)THF0 - 65~1255-75%Generates diborane in situ; good alternative to BH₃ complexes.[7]
Borane Complex BH₃·THF~2.0THF0 - 252 - 4>90%High yielding and selective; requires acidic workup to break the amine-borane complex.

Visualizations

Experimental Workflow: LiAlH₄ Reduction

LAH_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reagents Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF cool_reagents Cool to 0 °C prep_reagents->cool_reagents add_substrate Add substrate solution dropwise to LiAlH₄ slurry cool_reagents->add_substrate prep_substrate Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF reflux Warm to RT, then reflux (4-16h) add_substrate->reflux monitor Monitor by TLC reflux->monitor cool_reaction Cool to 0 °C monitor->cool_reaction quench Quench via Fieser Method (H₂O, NaOH, H₂O) cool_reaction->quench filtrate Filter granular salts quench->filtrate concentrate Concentrate filtrate filtrate->concentrate purify Purify via Chromatography concentrate->purify

Caption: Workflow for the reduction of N-Boc-L-proline using LiAlH₄.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_reaction_issue Reaction Issue cluster_workup_issue Workup Issue start Low Yield Observed check_tlc Check TLC of crude reaction mixture start->check_tlc incomplete_rxn Incomplete Reaction: - Check reagent activity - Increase equivalents - Increase temp/time check_tlc->incomplete_rxn Starting material present emulsion Emulsion/Product Trapping: - Use Fieser or Rochelle's salt workup - Re-extract aqueous layer multiple times check_tlc->emulsion Reaction complete

References

Technical Support Center: Column Chromatography Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the column chromatography purification of piperidine derivatives. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine derivative streaking or tailing on the silica gel column?

A1: Tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[1][2] This strong interaction leads to a non-uniform flow of the compound down the column, resulting in elongated or "tailing" peaks, which significantly reduces separation efficiency.[2][3]

Q2: How can I prevent peak tailing and streaking of my piperidine compound?

A2: There are several effective strategies to mitigate tailing:

  • Mobile Phase Modification : Add a basic modifier to your eluent to compete with your piperidine derivative for binding to the acidic sites on the silica gel.[1][4]

    • Triethylamine (TEA) : A common and effective choice. Start by adding 0.1-2% (v/v) of TEA to your mobile phase.[1][5][6]

    • Ammonia : A solution of ammonia in methanol (e.g., 1-10% of a 7N solution) can be used for strongly basic compounds.[1][6]

    • Pyridine : While effective, it is less commonly used due to its strong odor and toxicity.[1][5]

  • Stationary Phase Selection :

    • Deactivated Silica Gel : Using silica gel that has been treated to reduce the number of acidic silanol groups can significantly improve peak shape.[1]

    • Alumina (Basic or Neutral) : Alumina is a good alternative stationary phase for the purification of basic compounds.[1][7]

  • Reverse-Phase Chromatography : For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1][8]

Q3: I am observing co-elution of my piperidine derivative with an impurity. What should I do?

A3: Co-elution occurs when your target compound and an impurity have very similar affinities for the stationary phase under the chosen conditions. To resolve this:

  • Optimize the Solvent System : A subtle change in the mobile phase polarity can often resolve co-eluting spots. Systematically vary the ratio of your polar and non-polar solvents. A general guideline is to aim for an Rf value of around 0.3 for your desired compound on a TLC plate for good separation on a column.[5]

  • Try a Different Solvent System : If adjusting the solvent ratio is ineffective, switch to a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[5]

  • Gradient Elution : Instead of using a constant solvent composition (isocratic elution), gradually increase the polarity of the mobile phase during the separation (gradient elution).[9] This can help to separate compounds with similar properties.[9]

Q4: My sample is not very soluble in the eluent. How should I load it onto the column?

A4: Poor solubility in the mobile phase can lead to broad bands and poor separation if loaded improperly. In such cases, dry loading is the recommended method.[9][10][11]

  • Dry Loading Procedure :

    • Dissolve your sample in a suitable volatile solvent in which it is soluble.[9]

    • Add a small amount of silica gel (typically 2-3 times the weight of your sample) to the solution.

    • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica gel.[9]

    • Carefully add this powder to the top of your packed column.[10]

Q5: What is causing the low recovery of my piperidine derivative from the column?

A5: Low recovery can be due to several factors:

  • Irreversible Adsorption : The strong interaction between the basic piperidine and acidic silica can sometimes lead to irreversible binding.[1] Using the strategies to prevent tailing (Q2) will also help improve recovery.

  • Compound Instability : Your piperidine derivative might be unstable on silica gel.[12] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[12] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[13]

  • Improper Fraction Collection : If the fractions are too large, you may be mixing pure fractions with impure ones, leading to a perceived low recovery of pure product. Collect smaller fractions and analyze them carefully by TLC.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting for Common Column Chromatography Issues

This guide provides a step-by-step approach to diagnosing and resolving common problems encountered during the purification of piperidine derivatives.

Troubleshooting_Column_Chromatography Troubleshooting Piperidine Derivative Purification start Problem Observed tailing Peak Tailing / Streaking start->tailing co_elution Co-elution of Compounds start->co_elution low_recovery Low Recovery start->low_recovery no_elution Compound Not Eluting start->no_elution sol_tailing1 Add Basic Modifier (e.g., 1% TEA) to Mobile Phase tailing->sol_tailing1 Strong interaction with silica sol_tailing2 Switch to Basic/Neutral Alumina or Deactivated Silica tailing->sol_tailing2 sol_coelution1 Optimize Solvent Ratio (aim for Rf ~0.3) co_elution->sol_coelution1 Similar Polarity sol_coelution2 Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) co_elution->sol_coelution2 sol_coelution3 Use Gradient Elution co_elution->sol_coelution3 sol_lowrecovery1 Implement Tailing Solutions (see above) low_recovery->sol_lowrecovery1 Irreversible Adsorption sol_lowrecovery2 Check Compound Stability on Silica (TLC test) low_recovery->sol_lowrecovery2 Degradation sol_noelution1 Drastically Increase Mobile Phase Polarity no_elution->sol_noelution1 High Polarity sol_noelution2 Check Compound Stability (may have decomposed) no_elution->sol_noelution2

Caption: A decision tree for troubleshooting common column chromatography issues.

Data Presentation

Table 1: Mobile Phase Modifiers for Piperidine Derivatives

ModifierTypical Concentration (v/v)PurposeNotes
Triethylamine (TEA)0.1 - 2%Reduces peak tailing by competing with the basic piperidine for acidic silanol sites.[1][5]Most common and effective choice.
Ammonia (in Methanol)1 - 10% of 7N solutionEffective for strongly basic compounds.[1]Can alter the polarity of the eluent significantly.
Pyridine~0.1%Similar to TEA, but less common.[5]Strong odor and higher toxicity.
Acetic Acid/Formic Acid0.1 - 2%Used in reverse-phase chromatography to protonate the piperidine.[1][8]Improves peak shape on C18 columns.

Table 2: Stationary Phase Selection Guide

Stationary PhaseAcidityRecommended forNot Recommended for
Silica GelAcidicGeneral purpose, good for a wide range of compounds.[7]Basic compounds like piperidines without a basic modifier.
Alumina (Basic)BasicBasic compounds (e.g., amines, piperidines).[1]Acidic compounds.
Alumina (Neutral)NeutralA good alternative to silica for a range of compounds, including some basic ones.[1]Strongly acidic or basic compounds that may interact.
Deactivated SilicaNeutralAcid-sensitive and basic compounds.[1]May have lower loading capacity than standard silica.
C18 (Reverse-Phase)N/ANon-polar to moderately polar compounds.[1]Very polar compounds that will elute in the void volume.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Piperidine Derivative

This protocol outlines a standard procedure for the purification of a piperidine derivative using flash column chromatography with a basic modifier.

  • Solvent System Selection :

    • Using Thin Layer Chromatography (TLC), identify a suitable solvent system (e.g., hexanes/ethyl acetate) that gives your desired compound an Rf value of approximately 0.3.[5]

    • To the chosen solvent system, add 1% (v/v) triethylamine to prevent tailing.[14]

  • Column Packing :

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[15]

    • Add a small layer of sand (about 1-2 cm).[15]

    • Prepare a slurry of silica gel in your initial, least polar eluent.[7]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove air bubbles.[15]

    • Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.[10]

    • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.[11]

  • Sample Loading :

    • Wet Loading : Dissolve your crude sample in a minimal amount of the eluent.[10] Carefully pipette the solution onto the top of the column.[10]

    • Dry Loading (for poorly soluble samples) : Adsorb your sample onto a small amount of silica gel and load the resulting powder onto the column (see FAQ Q4).[9]

  • Elution and Fraction Collection :

    • Carefully add your mobile phase to the top of the column.

    • Apply pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes. The size of the fractions will depend on the size of your column and the separation.

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Isolation :

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified piperidine derivative.

Experimental_Workflow General Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation select_solvent 1. Select Solvent System (TLC) pack_column 2. Pack Column (Slurry Method) select_solvent->pack_column load_sample 3. Load Sample (Wet or Dry) pack_column->load_sample elute_collect 4. Elute and Collect Fractions load_sample->elute_collect monitor_tlc 5. Monitor Fractions (TLC) elute_collect->monitor_tlc combine_evaporate 6. Combine Pure Fractions & Evaporate monitor_tlc->combine_evaporate end end combine_evaporate->end Purified Product

Caption: A flowchart illustrating the general workflow for column chromatography.

References

Technical Support Center: Troubleshooting Side Reactions of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions involving Boc-protected amino acids. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during solid-phase peptide synthesis (SPPS) using Boc chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of most side reactions during Boc deprotection is the formation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation is an electrophile that can alkylate any nucleophilic residues in the peptide chain, leading to unwanted byproducts.[2][4]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3][4] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and can be alkylated.[2][3][4]

  • Tyrosine (Tyr): The activated phenolic ring is also a target for alkylation.[2][3][4]

Q3: What are scavengers and why are they crucial in Boc-SPPS?

A3: Scavengers are nucleophilic reagents added during the deprotection or final cleavage step to "trap" reactive carbocations, like the tert-butyl cation.[1][3][5] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues.[1][3] The choice of scavenger is critical and depends on the amino acids present in your peptide sequence.[3][6]

Q4: Can the choice of resin impact the occurrence of side reactions?

A4: Yes, the resin choice can significantly influence side reactions. For example, using a 2-chlorotrityl chloride (2-CTC) resin can help reduce diketopiperazine formation due to the steric hindrance of its linker.[5][7] The linker type also determines the cleavage conditions, which in turn can affect other acid-catalyzed side reactions.[5]

Troubleshooting Guides

Issue 1: Presence of Unexpected Peaks with a +56 Da Mass Shift

Possible Cause: tert-Butylation of Nucleophilic Residues

This is one of the most common side reactions, resulting from the tert-butyl cation alkylating sensitive amino acid side chains like Trp, Met, Cys, and Tyr.[2][3]

Troubleshooting Steps:
  • Confirm with Mass Spectrometry (MS): A mass increase of 56 Da corresponding to the addition of a tert-butyl group is a strong indicator of this side reaction.[3]

  • Incorporate Scavengers: The most effective solution is to add scavengers to the deprotection and/or final cleavage cocktail to trap the tert-butyl cations.[1][3]

Data Presentation: Common Scavengers for t-Butylation Prevention
Target ResidueRecommended ScavengersConcentration (in TFA)Notes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)1-5%TIS and TES are highly effective carbocation scavengers.[3][6] EDT also helps prevent oxidation.[6]
Methionine (Met)Thioanisole2-5%Helps prevent sulfoxide formation in addition to alkylation.
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)1-5%Protects the free thiol group.
Tyrosine (Tyr)Phenol, Anisole, m-Cresol2-5%These phenolic compounds act as decoys for the tert-butyl cation.[3]
Experimental Protocol: Boc Deprotection with Scavengers

Reagents:

  • Boc-protected peptide-resin

  • Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Washing Solvent: Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DCM for 15-30 minutes.

  • Drain the DCM.

  • Add the deprotection cocktail to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavengers.

  • Proceed to the neutralization step.

Mandatory Visualization:

Boc_Deprotection_Side_Reaction Boc_Peptide Boc-NH-Peptide Deprotected_Peptide H₂N⁺-Peptide Boc_Peptide->Deprotected_Peptide tBu_Cation tert-Butyl Cation (Reactive) Boc_Peptide->tBu_Cation Cleavage TFA TFA (Acid) TFA->Boc_Peptide Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Alkylated_Peptide tBu-Sidechain-Peptide (Side Product) tBu_Cation->Alkylated_Peptide Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS) Scavenger->tBu_Cation Nucleophilic_Residue->Alkylated_Peptide

Caption: Mechanism of t-butylation and its prevention by scavengers.

Issue 2: Low Peptide Yield and Presence of a -18 Da Mass Shift Product

Possible Cause: Aspartimide Formation

This side reaction is common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[5] The backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide intermediate (aspartimide). This can then hydrolyze to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or be observed as the aspartimide with a mass loss of 18 Da.[5]

Troubleshooting Steps:
  • Analyze Crude Product: Use HPLC and MS to identify peaks with the expected mass and peaks with a -18 Da mass shift. Tandem MS (MS/MS) can help confirm the rearranged peptide backbone.[5]

  • Modify Synthesis Protocol:

    • Additives: The addition of 1-hydroxybenzotriazole (HOBt) during the coupling step can help suppress aspartimide formation.[5]

    • Protecting Group Strategy: Using a more sterically hindered protecting group for the aspartic acid side chain, such as cyclohexyl (OcHex), can reduce the likelihood of this side reaction.[7]

Experimental Protocol: Minimizing Aspartimide Formation

Reagents:

  • Boc-Asp(OBzl)-OH or Boc-Asp(OcHex)-OH

  • Coupling Reagent (e.g., HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure for Coupling Asp:

  • Perform the standard Boc deprotection and neutralization of the peptide-resin.

  • In a separate vessel, pre-activate the Boc-Aspartic acid derivative (e.g., Boc-Asp(OcHex)-OH) with the coupling reagent (e.g., HBTU) and HOBt in DMF for 1-2 minutes.

  • Add DIEA to the activation mixture.

  • Immediately add the activated amino acid solution to the peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Wash the resin thoroughly with DMF and DCM.

Mandatory Visualization:

Aspartimide_Formation Peptide_Asp Peptide-Asp(OR)-Gly-Resin Aspartimide Aspartimide Intermediate (Mass -18 Da) Peptide_Asp->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Correct Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Conditions Acidic or Basic Conditions Conditions->Peptide_Asp

Caption: Pathway of aspartimide formation leading to side products.

Issue 3: Significant Loss of Peptide from Resin, Especially at the Dipeptide Stage

Possible Cause: Diketopiperazine (DKP) Formation

This side reaction involves the intramolecular cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin, resulting in low yield.[5][8][9] It is particularly common when Proline or Glycine is the second amino acid in the sequence.[5][7][8]

Troubleshooting Steps:
  • Analyze Cleaved Byproducts: Check the cleavage solution for the presence of a cyclic dipeptide corresponding to the first two amino acids.

  • Review the Sequence: Identify if the N-terminal dipeptide is prone to DKP formation (e.g., X-Pro, X-Gly).[5]

  • Implement Mitigation Strategies:

    • In Situ Neutralization: This is a highly effective method to minimize the time the deprotected N-terminal amine is free to initiate DKP formation.[5][7][8]

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of this resin's linker can inhibit DKP formation.[5][7]

    • Couple a Pre-formed Dipeptide: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[8]

Experimental Protocol: In Situ Neutralization/Coupling

Reagents:

  • Deprotected peptide-resin (as TFA salt)

  • Boc-amino acid (4 equivalents)

  • HBTU (3.9 equivalents)

  • DIEA (6 equivalents)

  • Solvent: DMF

Procedure:

  • After TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual acid. Do not perform a separate neutralization step.

  • In a separate vessel, dissolve the next Boc-amino acid and HBTU in DMF.

  • Add the activated amino acid solution to the resin.

  • Add DIEA to the resin slurry. This neutralizes the N-terminal amine salt and simultaneously initiates the coupling reaction.

  • Agitate for 1-2 hours.

  • Wash the resin with DMF and DCM.

Mandatory Visualization:

DKP_Formation_Workflow Start Dipeptide-Resin Deprotection Boc Deprotection (TFA) Start->Deprotection Free_Amine Free N-terminal Amine Deprotection->Free_Amine DKP_Pathway Intramolecular Cyclization (Side Reaction) Free_Amine->DKP_Pathway If delayed Coupling_Pathway Couple 3rd Amino Acid (Desired Reaction) Free_Amine->Coupling_Pathway Immediate DKP_Product DKP + Free Resin (Low Yield) DKP_Pathway->DKP_Product Tripeptide Tripeptide-Resin Coupling_Pathway->Tripeptide InSitu Solution: In Situ Neutralization InSitu->Coupling_Pathway

Caption: Troubleshooting workflow for preventing DKP formation.

Issue 4: Racemization of Histidine Residues

Possible Cause: Histidine Epimerization

Histidine is highly susceptible to racemization at the α-carbon during the activation step of coupling.[10][11] The imidazole ring's π-nitrogen can act as an internal base, abstracting the α-proton and leading to a loss of stereochemistry.[10][11]

Troubleshooting Steps:
  • Confirm Racemization: Use chiral chromatography or enzymatic digestion to confirm the presence of the D-histidine diastereomer.[10] A double peak or shoulder on the HPLC chromatogram of the crude peptide is often an indicator.[10]

  • Optimize Coupling:

    • Coupling Reagents: Use coupling reagents known to suppress racemization, such as DIC/HOBt.[10] While more potent reagents like HBTU or HATU can be used, they may increase the risk of racemization.[10]

    • Minimize Pre-activation Time: Reduce the time the amino acid is in its activated state before it is added to the resin.

    • Lower Temperature: Performing the coupling at a lower temperature can help reduce the rate of racemization.[10]

  • Side-Chain Protection:

    • Using a side-chain protecting group on the imidazole nitrogen is crucial to reduce both racemization and side-chain acylation.[11] Common protecting groups in Boc chemistry include Dinitrophenyl (Dnp) and Benzyloxymethyl (Bom), which are more stable than the Boc group on the side chain.[10][11]

    • Note that the side-chain Boc group on Boc-His(Boc)-OH is labile to TFA, making it best suited for short peptides or for introducing His near the N-terminus.[10][11]

Experimental Protocol: Racemization-Suppressed Coupling of Boc-His-OH

Reagents:

  • Boc-His(Dnp)-OH or Boc-His(Bom)-OH

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Solvent: DMF/DCM mixture

Procedure:

  • Swell the deprotected peptide-resin in a DMF/DCM (1:1) mixture.

  • In a separate vessel, dissolve Boc-His(Dnp)-OH and HOBt in a minimal amount of DMF.

  • Add DIC to the amino acid solution and allow it to pre-activate for no more than 5 minutes.

  • Add the activated histidine solution to the peptide-resin.

  • Allow the coupling to proceed for 2-4 hours at room temperature, or overnight at 4°C.

  • Wash the resin thoroughly.

Mandatory Visualization:

Histidine_Racemization L_His L-Histidine (Activated) Enolate Achiral Enolate Intermediate L_His->Enolate α-Proton Abstraction L_Peptide L-His Peptide (Desired) Enolate->L_Peptide Reprotonation D_Peptide D-His Peptide (Racemized) Enolate->D_Peptide Reprotonation Base Imidazole Nπ (Internal Base) Base->L_His

Caption: Mechanism of histidine racemization during peptide coupling.

References

Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing coupling conditions for sterically hindered amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges in forming amide bonds with sterically demanding substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in coupling reactions with sterically hindered amines?

Low coupling yields with sterically hindered amines are frequently due to a combination of factors:

  • Steric Hindrance: The bulky nature of the groups on the amine or the carboxylic acid can physically obstruct the approach of the reacting molecules, slowing down or preventing the reaction.[1][2]

  • Reduced Nucleophilicity: Bulky substituents near the amine nitrogen can decrease its electron density and nucleophilicity, making it a less effective reactant.[1][3]

  • Inefficient Coupling Reagent: Standard coupling reagents, such as carbodiimides like DCC or EDC, are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[1][4][5]

  • Suboptimal Reaction Conditions: Factors like solvent choice, reaction temperature, and time are critical and may require optimization for challenging couplings.[1]

  • Aggregation: In solid-phase peptide synthesis, hydrophobic sequences containing hindered residues can aggregate, leading to incomplete reactions.[1]

Q2: Which coupling reagents are most effective for sterically hindered amines?

For sterically hindered amines, more powerful coupling reagents are generally necessary. Onium salt-based reagents are often the preferred choice.[1][4]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly recommended. HATU is known for its high reactivity, while COMU is noted for its efficiency and safety profile.[3][4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[3][4]

  • Acyl Fluoride Precursors: For extremely hindered couplings where other methods fail, the in situ generation of highly reactive acyl fluorides using reagents like TFFH or BTFFH has proven successful.[3][5][6][7]

Q3: How can I minimize racemization during the coupling of sterically hindered amino acids?

Racemization is a critical side reaction, especially when dealing with chiral carboxylic acids. To minimize it:

  • Choose the Right Reagent and Additive: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1][4] Phosphonium-based reagents like PyBOP or PyAOP are also associated with lower levels of racemization.[1]

  • Use a Suitable Base: Hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA).[4] In some cases, a weaker base such as N-methylmorpholine (NMM) may be beneficial.[1]

  • Control the Temperature: While higher temperatures can increase coupling efficiency, they can also increase the rate of racemization. For sensitive substrates, lowering the coupling temperature may be necessary.[4]

  • Limit Pre-activation Time: The longer a carboxylic acid remains in its activated state before coupling, the greater the risk of racemization. In situ activation is often the best approach.[4]

Q4: What is guanidinylation and how can it be avoided?

Guanidinylation is a side reaction that can occur when using excess uronium/aminium reagents like HBTU or HATU. The reagent can react directly with the free N-terminal amine of a peptide, forming an irreversible guanidinium group that terminates the peptide chain.[4] To avoid this, it is crucial to use the appropriate stoichiometry of the coupling reagent and to avoid large excesses. Phosphonium-based reagents like PyBOP do not cause this side reaction.[3][4]

Troubleshooting Guide: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low or no product yield in coupling reactions involving sterically hindered amines.

Potential Cause Recommended Solution & Rationale
Inefficient Coupling Reagent Standard carbodiimide reagents like DCC and EDC are often not potent enough. Solution: Switch to a more powerful onium salt (e.g., HATU, HCTU, COMU) or phosphonium salt (e.g., PyBOP, PyAOP) to form a more reactive activated ester.[1][4][5] For extremely difficult couplings, consider converting the carboxylic acid to an acyl fluoride.[5][6][7]
Insufficient Reaction Time or Temperature Steric hindrance significantly slows down the reaction rate. Solution: Increase the reaction time, potentially from a few hours to overnight.[5] Gentle heating or the use of microwave-assisted synthesis can also help overcome the activation energy barrier.[3][5]
Inadequate Solvation Poor solvation of reactants or, in solid-phase synthesis, the resin-bound peptide can hinder the reaction. Solution: Use highly solvating solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[5] For particularly difficult cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[5]
Suboptimal Base The choice and amount of base can be critical. Solution: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[4] Ensure the correct stoichiometry is used to avoid side reactions.
Incomplete Coupling A single coupling attempt may not be sufficient for highly hindered substrates. Solution: Perform a "double coupling" by repeating the coupling step with a fresh solution of the activated carboxylic acid.[5] Alternatively, cap any unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences in peptide synthesis.[4]

Performance of Common Coupling Reagents for Hindered Couplings

Coupling Reagent Reagent Type Reactivity Racemization Risk Key Advantages Potential Drawbacks
HATU Aminium SaltVery HighLow-ModerateHigh reactivity and speed, widely effective.[4]Can cause guanidinylation if used in excess.[4] Relatively expensive.[8]
HCTU Aminium SaltHighLow-ModerateMore reactive than HBTU.[8]Can cause guanidinylation.[8]
COMU Aminium SaltHighLowHigh efficiency, good solubility, and a better safety profile (not based on potentially explosive HOBt/HOAt).[4][9]Limited solution stability.[8]
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[3][4]Byproducts can be difficult to remove.[4]
PyAOP Phosphonium SaltHighLowVery effective for difficult couplings, including those prone to racemization.[3][10]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation.[4]Slower reaction times; byproducts can be problematic.[4]
TFFH/BTFFH Acyl Fluoride PrecursorVery HighLowHighly effective for extremely hindered substrates.[3][6][7]Reagents can be moisture-sensitive.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for many sterically hindered couplings.

  • Activation: In a separate vessel, dissolve the carboxylic acid (1.0 equivalent), HATU (1.0-1.5 equivalents), and a non-nucleophilic base such as DIPEA (2.0 equivalents) in an anhydrous solvent like DMF or DCM.[2]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. For hindered substrates, the reaction may require several hours to overnight.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[2] Purify the crude product by column chromatography if necessary.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where other potent coupling reagents fail.[5][6][7]

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (1 equivalent) in an anhydrous solvent such as DCM. Add a fluorinating agent (e.g., TFFH or BTFFH, 1.1 equivalents) and a suitable non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[2]

  • In Situ Generation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[2]

  • Coupling: Add the solution containing the acyl fluoride to the amine (1.0-1.2 equivalents).

  • Reaction: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings and may require elevated temperatures.[2]

  • Workup and Purification: Follow the workup and purification procedures as described in Protocol 1.

Visual Guides

Troubleshooting_Workflow Start Low or No Yield in Coupling Reaction CheckReagent Is the coupling reagent potent enough? Start->CheckReagent SwitchReagent Switch to Onium Salt (HATU, COMU) or Phosphonium Salt (PyBOP) CheckReagent->SwitchReagent No CheckConditions Are reaction time and temperature sufficient? CheckReagent->CheckConditions Yes ConsiderAcylFluoride For extreme cases, use Acyl Fluoride method SwitchReagent->ConsiderAcylFluoride ConsiderAcylFluoride->CheckConditions IncreaseTimeTemp Increase reaction time (overnight) and/or apply gentle heat/microwave CheckConditions->IncreaseTimeTemp No CheckSolvation Is solvation adequate? CheckConditions->CheckSolvation Yes IncreaseTimeTemp->CheckSolvation ChangeSolvent Use highly solvating solvent (DMF, NMP) or a mixture (DCM/DMF/NMP) CheckSolvation->ChangeSolvent No DoubleCouple Perform a double coupling or cap unreacted amines CheckSolvation->DoubleCouple Yes ChangeSolvent->DoubleCouple End Successful Coupling DoubleCouple->End

Caption: Troubleshooting workflow for low coupling efficiency.

Racemization_Minimization Goal Minimize Racemization Reagent Select Appropriate Coupling Reagent (e.g., COMU, PyAOP) Goal->Reagent Base Use Hindered, Non-nucleophilic Base (e.g., DIPEA, Collidine) Goal->Base Temperature Control Temperature (Lower if necessary) Goal->Temperature Activation Limit Pre-activation Time (Use in situ activation) Goal->Activation

Caption: Key strategies to minimize racemization.

References

Technical Support Center: Minimizing Aspartimide Formation in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation during Solid-Phase Peptide Synthesis (SPPS) using piperidine for Fmoc deprotection.

Troubleshooting Guide

Issue: Significant impurity with a mass loss of 18 Da is detected in my peptide containing an aspartic acid (Asp) residue.

This observation is a strong indication of aspartimide formation. The following guide provides a systematic approach to troubleshoot and mitigate this common side reaction.

Step 1: Confirm Aspartimide Formation
  • Analytical Method: Utilize High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to analyze the crude peptide. Aspartimide formation results in a product with the same sequence but a molecular weight that is 18 Da less than the target peptide due to the loss of a water molecule.[1] Hydrolysis of the aspartimide during purification or analysis can also lead to the formation of β-aspartyl peptides, which are isomeric to the desired α-aspartyl peptide and can be difficult to separate.[2][3]

Step 2: Identify Potential Causes

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction.[2] Several factors can exacerbate this side reaction:

  • Peptide Sequence: Sequences with an amino acid residue with a small or no side chain, such as Glycine (Gly), following the Asp residue are particularly susceptible (Asp-Gly motif).[1][3] Other problematic sequences include Asp-Asn, Asp-Ser, and Asp-Thr.[3]

  • Deprotection Conditions: Prolonged exposure to the basic conditions of piperidine treatment for Fmoc removal significantly increases the risk.[4] Higher temperatures during deprotection also accelerate aspartimide formation.[5][6]

  • Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group may offer insufficient steric hindrance to prevent the cyclization reaction in susceptible sequences.[2][7]

Step 3: Implement Mitigation Strategies

Based on the identified causes, select one or more of the following strategies to minimize aspartimide formation.

troubleshooting_flow start Impurity Detected (Mass Loss of 18 Da) confirm Confirm Aspartimide Formation (HPLC-MS) start->confirm identify_cause Identify Potential Causes confirm->identify_cause sequence Susceptible Sequence? (e.g., Asp-Gly) identify_cause->sequence conditions Harsh Deprotection Conditions? (Prolonged Time, High Temp) identify_cause->conditions protecting_group Standard Protecting Group? (Fmoc-Asp(OtBu)-OH) identify_cause->protecting_group modify_deprotection Modify Deprotection Cocktail (Add Acidic Additive) sequence->modify_deprotection Yes backbone_protection Implement Backbone Protection (e.g., Dmb-Gly) sequence->backbone_protection Yes change_base Use Alternative Base (e.g., Piperazine) conditions->change_base Yes optimize_conditions Optimize Deprotection (Reduce Time/Temperature) conditions->optimize_conditions Yes use_bulky_pg Use Bulky Protecting Group (e.g., OMpe, OBno) protecting_group->use_bulky_pg Yes evaluate Evaluate Improvement (HPLC-MS) modify_deprotection->evaluate change_base->evaluate optimize_conditions->evaluate use_bulky_pg->evaluate backbone_protection->evaluate

Caption: A flowchart outlining the troubleshooting steps for aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem in SPPS?

Aspartimide formation is a major side reaction in Fmoc-based SPPS where the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp.[2][3] This intramolecular cyclization, catalyzed by the basic conditions of piperidine-mediated Fmoc deprotection, results in a five-membered succinimide ring and the elimination of a water molecule.[8] This side reaction is problematic because it leads to a heterogeneous peptide product, including the aspartimide-containing peptide, as well as α- and β-aspartyl peptides upon ring opening, which are often difficult to purify.[2][3]

Q2: Which amino acid sequences are most prone to aspartimide formation?

The sequence immediately following the aspartic acid residue has the most significant impact. Sequences where the C-terminal adjacent amino acid has a small side chain, such as Glycine (Asp-Gly), are the most susceptible.[1][3] Other sequences prone to this side reaction include Asp-Asn, Asp-Ser, and Asp-Thr.[3]

Q3: How can I modify my deprotection protocol to reduce aspartimide formation?

Several modifications to the standard 20% piperidine in DMF deprotection cocktail can significantly reduce aspartimide formation:

  • Addition of Acidic Additives: Including a weak acid in the deprotection solution can buffer the basicity and suppress the side reaction.[5][9]

    • 0.1 M Hydroxybenzotriazole (HOBt): Has been shown to significantly reduce aspartimide formation.[10]

    • 0.1 M Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): Can be more effective than HOBt.[2]

    • 5% Formic Acid: Has been reported to reduce aspartimide formation by up to 90% in some cases.[2]

  • Use of Alternative Bases: Replacing piperidine with a less nucleophilic or weaker base can be effective.

    • Piperazine: A weaker base that can suppress aspartimide formation.[10]

    • Dipropylamine (DPA): Has been shown to reduce aspartimide formation, especially at higher temperatures.[2][11]

    • Morpholine: Can minimize aspartimide formation but may lead to slower deprotection.[2][11]

Q4: Are there alternative protecting groups for the Asp side chain that can prevent this issue?

Yes, using sterically bulkier protecting groups for the aspartic acid side chain can physically hinder the intramolecular cyclization.

  • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl): Offers more steric hindrance than the standard OtBu group.[7][12]

  • Fmoc-Asp(OBno)-OH (5-nonyl-5-butyl): Has demonstrated a significant reduction in aspartimide formation, even in challenging Asp-Gly sequences.[13]

Q5: What is backbone protection and how does it prevent aspartimide formation?

Backbone protection involves the temporary modification of the backbone amide nitrogen of the amino acid following the Asp residue. This prevents the nitrogen from acting as a nucleophile in the cyclization reaction. The most common approach is the use of a 2,4-dimethoxybenzyl (Dmb) group on the glycine in an Asp-Gly sequence, incorporated as a pre-formed dipeptide (e.g., Fmoc-Asp(OtBu)-Dmb-Gly-OH).[7][8][10]

Quantitative Data Summary

The following table summarizes the effectiveness of various strategies in reducing aspartimide formation.

StrategyModel Peptide/SequenceConditionsAspartimide Formation (%)Reference
Standard VKDGYI (Asp-Gly)20% Piperidine/DMF44[3]
Additive VKDGYI (Asp-Gly)20% Piperidine/DMF + 1 M Oxyma15[3]
Additive PTH Peptide20% Piperidine/DMF + 5% Formic AcidReduced by 90%[2]
Protecting Group VKDGYI (Asp-Gly)20% Piperidine/DMF
Fmoc-Asp(OtBu)-OHHigh[13]
Fmoc-Asp(OMpe)-OHModerate[13]
Fmoc-Asp(OBno)-OHVery Low (0.1%/cycle)[13]
Backbone Protection Asp-Gly sequence20% Piperidine/DMFComplete suppression[6]

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection with Oxyma
  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in N,N-dimethylformamide (DMF).

  • Deprotection Step:

    • Drain the coupling solution from the peptide-resin.

    • Add the deprotection solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the addition of the deprotection solution and agitate for another 5-10 minutes.

    • Wash the resin thoroughly with DMF.

Protocol 2: Fmoc-Deprotection using an Alternative Base (Piperazine)
  • Reagent Preparation: Prepare a solution of 5% (w/v) piperazine and 0.1 M HOBt in DMF.

  • Deprotection Step:

    • Drain the coupling solution from the peptide-resin.

    • Add the piperazine deprotection solution to the resin.

    • Agitate for 10-20 minutes at room temperature.

    • Drain the solution.

    • Repeat the deprotection step.

    • Wash the resin thoroughly with DMF.

Visualizations

Mechanism of Aspartimide Formation

Caption: The base-catalyzed mechanism of aspartimide formation.

Experimental Workflow for Aspartimide Minimization

experimental_workflow start Start SPPS coupling Amino Acid Coupling start->coupling deprotection_choice Fmoc-Deprotection Strategy coupling->deprotection_choice standard_deprotection Standard Deprotection (20% Piperidine/DMF) deprotection_choice->standard_deprotection Standard modified_deprotection Modified Deprotection (e.g., + Oxyma) deprotection_choice->modified_deprotection Optimized cleavage Cleavage from Resin standard_deprotection->cleavage modified_deprotection->cleavage analysis Crude Peptide Analysis (HPLC-MS) cleavage->analysis aspartimide_check Aspartimide Present? analysis->aspartimide_check aspartimide_check->deprotection_choice Yes, Re-strategize purification Purification aspartimide_check->purification No

References

Technical Support Center: Overcoming Incomplete Fmoc Removal in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection?

A1: The most common signs of incomplete Fmoc removal include:

  • Negative or weak Kaiser test result: A properly deprotected resin with free primary amines will yield a dark blue/purple color. A yellow, brown, or colorless result indicates the presence of the Fmoc protecting group.[1]

  • Presence of deletion sequences in the final product: HPLC and mass spectrometry analysis of the crude peptide may reveal peaks corresponding to peptides missing one or more amino acids. This occurs because the unremoved Fmoc group blocks the subsequent amino acid coupling step.[1][2]

  • Hydrophobic peak in HPLC: A later-eluting, more hydrophobic peak in the HPLC chromatogram of the cleaved peptide can indicate the presence of the Fmoc group, which has a mass of 222.24 Da.[1]

  • Abnormal UV-Vis spectrophotometry readings: Automated synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which is released upon Fmoc removal. An unusually broad absorbance curve or a failure to return to the baseline may signal slow or incomplete deprotection.[1]

Q2: What are the common causes of incomplete Fmoc removal?

A2: Several factors can contribute to inefficient Fmoc deprotection:

  • Peptide Sequence and Structure: Certain peptide sequences, particularly those prone to aggregation and the formation of secondary structures like β-sheets, can physically block the deprotection reagent from accessing the Fmoc group.[2][3][4] Homo-oligopeptides, such as those of leucine or alanine, are known to be problematic.[2][3] Sterically hindered amino acids adjacent to the Fmoc-protected residue can also impede the reaction.[2]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, especially the piperidine solution, can significantly reduce deprotection efficiency.[2] Incorrect concentrations of the deprotecting agent, insufficient reaction times, or low temperatures can also lead to incomplete removal.[5]

  • Poor Resin Swelling: Inadequate swelling of the solid support can hinder the penetration of reagents to the growing peptide chains.[1][2]

Q3: My standard 20% piperidine in DMF protocol is failing. What should I do?

A3: If your standard protocol is ineffective, consider the following troubleshooting steps in a stepwise manner:

  • Double Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution of 20% piperidine in DMF for a second treatment. This ensures a high concentration of fresh reagent is available to drive the reaction to completion.[1]

  • Extend Reaction Time: Increase the agitation time for the deprotection step. For difficult sequences, extending the time from the standard 20 minutes to 30-60 minutes can be effective.[1]

  • Elevated Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can help disrupt peptide aggregates.

  • Use of a Stronger Base: For particularly stubborn sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. A common cocktail is 2% DBU and 20% piperidine in DMF.[1][6]

Troubleshooting Workflow

G Troubleshooting Incomplete Fmoc Deprotection cluster_0 Initial Observation cluster_1 Initial Actions cluster_2 Escalation cluster_3 Resolution start Negative/Weak Kaiser Test or Deletion Sequences in HPLC double_deprotection Perform Double Deprotection (2 x 20 min with 20% Piperidine/DMF) start->double_deprotection kaiser_test_1 Perform Kaiser Test double_deprotection->kaiser_test_1 extend_time Extend Deprotection Time (30-60 min) kaiser_test_1->extend_time Negative success Deprotection Complete: Proceed to Coupling kaiser_test_1->success Positive kaiser_test_2 Perform Kaiser Test extend_time->kaiser_test_2 elevate_temp Elevate Temperature (e.g., 40-50°C) kaiser_test_2->elevate_temp Negative kaiser_test_2->success Positive kaiser_test_3 Perform Kaiser Test elevate_temp->kaiser_test_3 stronger_base Use Stronger Base Cocktail (e.g., 2% DBU / 20% Piperidine in DMF) kaiser_test_3->stronger_base Negative kaiser_test_3->success Positive kaiser_test_4 Perform Kaiser Test stronger_base->kaiser_test_4 kaiser_test_4->success Positive failure Persistent Issue: Consider alternative strategies (e.g., different solvent, chaotropes) kaiser_test_4->failure Negative G Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct_Formation Adduct Formation Piperidine->Adduct_Formation Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Free_Amine H₂N-Peptide-Resin Beta_Elimination->Free_Amine Dibenzofulvene->Adduct_Formation DBF_Adduct DBF-Piperidine Adduct Adduct_Formation->DBF_Adduct G Standard Fmoc Deprotection Workflow Resin_Swelling 1. Resin Swelling in DMF (30-60 min) First_Deprotection 2. First Deprotection (20% Piperidine/DMF, 10-15 min) Resin_Swelling->First_Deprotection Drain_Wash_1 3. Drain and Wash with DMF First_Deprotection->Drain_Wash_1 Second_Deprotection 4. Second Deprotection (Fresh 20% Piperidine/DMF, 10-15 min) Drain_Wash_1->Second_Deprotection Drain_Wash_2 5. Drain and Wash Extensively with DMF (5-7 times) Second_Deprotection->Drain_Wash_2 Kaiser_Test 6. Perform Kaiser Test Drain_Wash_2->Kaiser_Test Coupling 7. Proceed to Next Coupling Step Kaiser_Test->Coupling

References

Technical Support Center: Scale-Up Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: Why is there a significant drop in yield when scaling up piperidine synthesis from the lab to a pilot plant?

A: A decrease in yield during scale-up is a common issue that can be attributed to several factors. Inefficient heat transfer in larger reactors can lead to localized hot spots and product degradation, especially in exothermic reactions like N-alkylation.[1] Poor mixing can result in heterogeneous reaction conditions and incomplete reactions. The rate of reagent addition also becomes more critical at a larger scale to control exotherms and minimize side reactions.[1]

Q2: What are the primary challenges in purifying substituted piperidines at a large scale?

A: Purification of piperidine derivatives can be challenging due to their basic nature and potential water solubility.[2] Common issues include the formation of azeotropes with solvents or impurities, making separation by distillation difficult. For instance, piperidine and pyridine form a constant boiling azeotropic mixture.[3] The basicity of the piperidine nitrogen can also lead to difficulties in chromatographic purification, often requiring specialized techniques like ion-exchange chromatography.

Q3: How can I improve stereoselectivity in the synthesis of chiral substituted piperidines during scale-up?

A: Maintaining stereoselectivity at scale requires careful control over reaction conditions. The choice of catalyst and solvent can significantly influence the stereochemical outcome.[3][4] For reactions involving chiral auxiliaries, ensuring their efficient removal without causing racemization is crucial.[4] Catalytic enantioselective methods are often preferred for their atom economy, but the development and optimization of a suitable catalyst for large-scale production can be challenging.[4]

Q4: What causes catalyst deactivation in the catalytic hydrogenation of pyridines to piperidines, and how can it be prevented?

A: Catalyst deactivation is a significant challenge in the large-scale hydrogenation of pyridines. It can be caused by the strong coordination of the pyridine or piperidine product to the metal center of the catalyst, blocking active sites.[5] Impurities in the starting material or solvent can also poison the catalyst. To mitigate this, using a higher catalyst loading, operating at optimal temperature and pressure, and ensuring the purity of all reagents is essential.[6] The use of additives like silanes can sometimes prevent the formation of product-catalyst adducts.[7][8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield in N-Alkylation Reactions

Symptoms:

  • A significant drop in yield is observed when moving from gram to kilogram scale.

  • Inconsistent yields between batches.

Possible Causes and Solutions:

CauseSolution
Inefficient Heat Transfer Utilize a reactor with a cooling jacket and an overhead stirrer to ensure efficient heat removal and maintain temperature control.[1]
Poor Mixing Employ appropriate agitation to ensure homogeneous reaction conditions. The type and speed of the stirrer should be optimized for the reactor size and reaction viscosity.[1]
Reagent Addition Rate Implement slow, controlled addition of the alkylating agent or base using a pump to minimize exothermic reactions and maintain a low concentration of reactive species.[1]
Incomplete Reaction Monitor the reaction to completion using analytical techniques like TLC, GC, or LC-MS before initiating the workup procedure.[1]

Troubleshooting Workflow for Low Yield in N-Alkylation

start Low Yield in N-Alkylation Scale-Up check_heat Is the reaction exothermic? start->check_heat check_mixing Is the reaction mixture homogeneous? check_heat->check_mixing No solution_heat Improve Heat Transfer: - Use reactor with cooling jacket - Optimize stirrer speed check_heat->solution_heat Yes check_addition Is reagent addition controlled? check_mixing->check_addition Yes solution_mixing Enhance Mixing: - Use appropriate stirrer - Optimize agitation check_mixing->solution_mixing No check_completion Is the reaction going to completion? check_addition->check_completion Yes solution_addition Control Reagent Addition: - Slow, controlled addition via pump check_addition->solution_addition No solution_completion Ensure Completion: - Monitor reaction with TLC/GC/LC-MS - Increase reaction time if necessary check_completion->solution_completion No end_node Optimized Yield check_completion->end_node Yes solution_heat->check_mixing solution_mixing->check_addition solution_addition->check_completion solution_completion->end_node

Caption: Troubleshooting workflow for low yield in N-alkylation scale-up.

Issue 2: Formation of Impurities in Catalytic Hydrogenation of Pyridines

Symptoms:

  • Presence of unreacted starting material.

  • Formation of partially hydrogenated intermediates (e.g., tetrahydropyridines).

  • Formation of over-reduction or side-reaction products.

Possible Causes and Solutions:

CauseSolution
Catalyst Deactivation Increase catalyst loading or use a fresh batch of catalyst. Ensure starting materials and solvents are free of poisons.[6] Consider using a more robust catalyst system.[5]
Suboptimal Conditions Optimize hydrogen pressure, reaction temperature, and reaction time. Monitor the reaction progress closely to avoid prolonged reaction times that could lead to side products.[3]
Incomplete Reaction Ensure sufficient hydrogen pressure and adequate mixing to facilitate mass transfer of hydrogen to the catalyst surface.
Side Reactions Lowering the reaction temperature may help to minimize the formation of side products.[3] The choice of solvent can also influence the reaction pathway and selectivity.

Logical Relationship for Impurity Formation in Hydrogenation

impurity Impurity Formation in Hydrogenation unreacted_sm Unreacted Starting Material impurity->unreacted_sm partially_h Partially Hydrogenated Intermediates impurity->partially_h side_products Side-Reaction Products impurity->side_products cause_cat Catalyst Deactivation/ Low Activity unreacted_sm->cause_cat cause_h2 Insufficient H2 Mass Transfer unreacted_sm->cause_h2 partially_h->cause_cat cause_cond Suboptimal Reaction Conditions partially_h->cause_cond side_products->cause_cond cause_temp High Reaction Temperature side_products->cause_temp

Caption: Root causes of impurity formation during catalytic hydrogenation.

Experimental Protocols

Protocol 1: Scale-Up Catalytic Hydrogenation of a Substituted Pyridine

This protocol is a general guideline for the hydrogenation of a substituted pyridine using Adams' catalyst (PtO₂).

Materials and Equipment:

  • Substituted pyridine

  • Glacial acetic acid (solvent)

  • Adams' catalyst (PtO₂)

  • High-pressure reactor equipped with a stirrer, temperature control, and gas inlet.

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor, charge the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[3]

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[3]

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[3]

  • Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the reaction progress by taking samples and analyzing them using GC-MS or TLC. The reaction time typically ranges from 4 to 24 hours.[3]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of the solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by distillation, crystallization, or chromatography.

Experimental Workflow for Catalytic Hydrogenation

A Reactor Setup: - Charge Pyridine & Solvent B Catalyst Addition: - Add PtO2 under Inert Gas A->B C Hydrogenation: - Seal, Purge, Pressurize with H2 B->C D Reaction: - Stir at RT, Monitor Progress C->D E Workup: - Cool, Vent H2, Purge with Inert Gas D->E F Catalyst Removal: - Filter Reaction Mixture E->F G Product Isolation: - Concentrate Filtrate - Purify Product F->G

Caption: Step-by-step workflow for catalytic hydrogenation of pyridines.

Data Presentation

Table 1: Comparison of Reaction Parameters for Lab vs. Pilot Scale N-Alkylation
ParameterLaboratory Scale (Typical)Pilot/Production ScaleRecommendation for Scale-UpRationale
Cooling Ice bath, simple stirringReactor with cooling jacket, overhead stirrerEnsure efficient heat removal and precise temperature control.[1]To manage the exotherm of the reaction and prevent degradation.[1]
Reagent Addition Rapid or portion-wiseSlow, controlled addition via pumpMinimize exotherm and maintain a low concentration of reactive species.[1]To avoid localized high concentrations and side reactions.[1]
Solvent Volume ConcentratedMore diluteHelps to better control the reaction temperature and improve mixing.[1]A larger solvent volume can act as a heat sink.[1]
Stoichiometry Near stoichiometricSlight excess of piperidineCarefully control stoichiometry to minimize the formation of over-alkylation byproducts.[1]To drive the reaction to completion and consume the limiting reagent.[1]
Table 2: Typical Yields for Different Piperidine Synthesis Methods
Synthetic MethodTypical Yield RangeNotes
Thionation with Lawesson's Reagent 50-90%Yield can be sensitive to reaction conditions and the nature of the amide starting material.[3]
Reductive Amination GoodOften requires significant optimization of the reducing agent, solvent, and reaction conditions to achieve high yields.[3]
Catalytic Hydrogenation of Pyridines VariableHighly dependent on the catalyst, substrate, and reaction conditions. Catalyst poisoning can significantly reduce yields.[3]
Intramolecular Cyclization VariableYields can be high for favorable ring closures but may be lower for more complex or strained systems.

References

Technical Support Center: Efficient Removal of Triethylamine Hydrochloride (TEA.HCl)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of triethylamine hydrochloride (TEA.HCl), a common byproduct in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is triethylamine hydrochloride (TEA.HCl) and why does it form in my reaction?

Triethylamine hydrochloride is the salt that forms from the reaction between the base triethylamine (TEA) and hydrogen chloride (HCl). In many organic reactions, such as the formation of esters or amides from acyl chlorides, HCl is generated as a byproduct. Triethylamine is frequently added as an "HCl scavenger" to neutralize this acid, preventing it from causing unwanted side reactions or degrading the desired product. This neutralization reaction produces the TEA.HCl salt, which then needs to be removed during product purification.

Q2: What are the primary methods for removing TEA.HCl from a reaction mixture?

The most common methods for removing TEA.HCl leverage its solubility properties. The three primary techniques are:

  • Aqueous Workup (Washing): Since TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or an aqueous solution (like dilute acid or brine) will extract the salt into the aqueous phase.[1]

  • Filtration: If the reaction is conducted in a solvent in which TEA.HCl is insoluble (e.g., diethyl ether, THF, dioxane), the salt will precipitate as a solid and can be easily removed by filtration.[1]

  • Solvent Trituration/Precipitation: This involves adding an "anti-solvent" in which your product is soluble but TEA.HCl is not, causing the salt to precipitate. The solid salt is then filtered off. Common anti-solvents for this purpose include diethyl ether and ethyl acetate.[1]

Troubleshooting Guides

Q3: My product is sensitive to water/moisture. How can I remove TEA.HCl without an aqueous workup?

For moisture-sensitive compounds, non-aqueous methods are essential.

  • Method 1: Direct Filtration. The most straightforward approach is to use a reaction solvent in which TEA.HCl is insoluble. Solvents like diethyl ether, tetrahydrofuran (THF), or dioxane are often used because the salt will precipitate out as it forms and can be removed by simple filtration at the end of the reaction.[1][2][3]

  • Method 2: Solvent Swap & Filtration. If your reaction requires a solvent in which TEA.HCl is soluble (like dichloromethane or chloroform), you can first remove the reaction solvent under reduced pressure. Then, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or hexane).[1] This will cause the salt to precipitate, allowing for its removal by filtration.

Q4: I performed an aqueous workup, but I suspect there is still TEA.HCl in my organic layer. What could be the reason?

Several factors could lead to incomplete removal of TEA.HCl during an aqueous wash:

  • Insufficient Washing: A single wash may not be enough. Perform multiple washes with the aqueous solution to ensure complete extraction of the salt.

  • pH of the Aqueous Wash: If excess triethylamine is present, it will remain in the organic layer. Washing with a dilute acid solution (e.g., 1N HCl) will convert any remaining free base into the water-soluble hydrochloride salt, facilitating its removal.

  • Emulsion Formation: An emulsion between the organic and aqueous layers can trap the salt, preventing its complete removal.[1] See Q6 for advice on breaking emulsions.

Q5: The TEA.HCl salt is not precipitating from my organic solvent. How can I force it to crash out?

If the salt remains dissolved, it is likely because it has some solubility in your chosen solvent.

  • Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA.HCl is known to be insoluble, such as diethyl ether, hexane, or heptane.[1] This will decrease the overall polarity of the solvent system and force the salt to precipitate.

  • Cool the Mixture: Lowering the temperature of the reaction mixture by placing it in an ice bath can sometimes reduce the solubility of the salt enough to induce precipitation.[1]

Q6: I have a persistent emulsion during my aqueous workup. How can I break it?

Emulsions can be frustrating but can often be resolved with one of the following techniques:

  • Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Allow it to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period will allow the layers to separate.[1]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.[1]

  • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break it up.[1]

Q7: My product is also highly soluble in water. How can I separate it from the TEA.HCl?

This is a challenging purification problem.

  • Back-Extraction: After the initial extraction, you can "back-extract" the aqueous layer with a fresh portion of organic solvent to recover some of the dissolved product.

  • Column Chromatography: If other methods fail, purification by column chromatography may be necessary. However, it's important to note that TEA.HCl can sometimes streak on silica gel. A common trick is to pre-treat the crude material by dissolving it in a minimal amount of a strong solvent (like methanol), adding silica gel to make a slurry, and then concentrating it to dryness. This dry-loaded sample can then be purified by column chromatography.[1]

Data Presentation

Table 1: Solubility of Triethylamine Hydrochloride (TEA.HCl) in Common Solvents

This table summarizes the solubility of TEA.HCl in various common laboratory solvents.

SolventChemical FormulaQualitative SolubilityQuantitative Solubility (g/100mL)
WaterH₂OHighly Soluble[1]144[4]
EthanolC₂H₅OHSoluble / Very Soluble[4][5][6]41.8[5]
ChloroformCHCl₃Soluble / Very Soluble[4][6][7]Very Soluble
MethanolCH₃OHSoluble-
Dichloromethane (DCM)CH₂Cl₂High Solubility-
AcetoneC₃H₆OModerate Solubility18.2[5]
Ethyl AcetateC₄H₈O₂Sparingly Soluble / Insoluble-
Tetrahydrofuran (THF)C₄H₈OInsoluble[3][8]-
Diethyl Ether(C₂H₅)₂OInsoluble[4][7][8]-
DioxaneC₄H₈O₂Insoluble-
Hexane / HeptaneC₆H₁₄ / C₇H₁₆Insoluble[1]-

Experimental Protocols

Protocol 1: Removal by Aqueous Workup

This protocol is suitable for water-insensitive products in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1N HCl solution to the funnel. This ensures any excess triethylamine free base is converted to the water-soluble salt.[1]

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Add an equal volume of deionized water to the organic layer and repeat the washing procedure (shaking, venting, separating).

  • Finally, wash the organic layer with an equal volume of saturated brine to help remove any remaining dissolved water.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.[1]

Protocol 2: Removal by Filtration

This protocol is ideal for reactions performed in solvents where TEA.HCl is insoluble (e.g., THF, Diethyl Ether).

  • Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[1]

  • Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.

  • Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.

  • Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid TEA.HCl.

  • Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.

  • Combine the filtrate and the washings. This solution contains your desired product.

  • Remove the solvent from the filtrate under reduced pressure to isolate the product.[1]

Protocol 3: Removal by Solvent Trituration/Precipitation

This protocol is useful when the reaction is performed in a solvent that solubilizes TEA.HCl.

  • After the reaction is complete, remove the reaction solvent under reduced pressure to obtain the crude product as an oil or solid.

  • To the crude material, add a sufficient volume of a cold solvent in which your product is soluble, but TEA.HCl is not (e.g., diethyl ether, hexane).

  • Stir the resulting suspension vigorously for 15-30 minutes. This process is known as trituration and it dissolves the product while leaving the salt as a solid.

  • Filter the mixture using a Büchner funnel to collect the solid TEA.HCl.

  • Wash the solid on the filter with a fresh portion of the cold solvent to recover any residual product.

  • Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Mandatory Visualization

G start Reaction Mixture (Product + TEA.HCl in Solvent) decision1 Is the product water-sensitive? start->decision1 decision2 Is TEA.HCl precipitated? decision1->decision2 Yes aqueous_workup Aqueous Workup (Wash with H2O/dil. acid) decision1->aqueous_workup No filtration Direct Filtration decision2->filtration Yes solvent_swap Solvent Swap & Filtration decision2->solvent_swap No end_product Purified Product aqueous_workup->end_product filtration->end_product solvent_swap->end_product

Caption: Decision workflow for selecting a TEA.HCl removal method.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_start Reaction Mixture in Separatory Funnel aq_add Add 1N HCl / H2O org_wash Shake & Vent org_separate Separate Layers org_wash->org_separate org_dry Dry with Na2SO4 org_separate->org_dry aq_discard Discard Aqueous Layer (contains TEA.HCl) org_separate->aq_discard org_evap Evaporate Solvent org_dry->org_evap org_end Purified Product org_evap->org_end aq_add->org_wash

Caption: Experimental workflow for removal of TEA.HCl by aqueous workup.

Alternatives to Triethylamine

To avoid issues with TEA.HCl removal, consider using an alternative base.

  • Hünig's Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a sterically hindered non-nucleophilic base.[9] Its corresponding hydrochloride salt has significantly greater solubility in organic solvents, which can prevent it from precipitating during the reaction but often makes it easier to remove during an aqueous workup compared to TEA.HCl.[10]

  • Pyridine: A weaker base than TEA, often used when milder conditions are required. Pyridinium hydrochloride is water-soluble.

  • Polymer-supported Bases: These are solid resins with basic functional groups (like triethylamine). At the end of the reaction, the resin-bound salt can be simply filtered off, greatly simplifying purification.

  • DBU and DBN: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are very strong, non-nucleophilic amidine bases often used in elimination reactions.[1][11][12] Their salts are typically removed by aqueous workup.[1]

References

Technical Support Center: Optimizing Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for guanidinylation reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing over-protection and other side reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during guanidinylation experiments.

Q1: I am observing a significant amount of di-protected product on my primary amine. How can I favor mono-guanidinylation?

A1: The formation of a di-protected guanidine on a primary amine is a common side reaction, particularly when using Boc-protected guanidinylating reagents.[1] The mono-protected product, once formed, can be deprotonated and act as a nucleophile to react with a second molecule of the guanidinylating agent.[1] To favor the desired mono-protected product, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your guanidinylating reagent. Using a large excess should be avoided. A slight excess, typically 1.05-1.2 equivalents, is often sufficient to drive the reaction to completion while minimizing over-protection.[1][2]

  • Slow Addition: Add the guanidinylating reagent slowly or dropwise to the solution containing the amine. This maintains a low concentration of the electrophilic reagent in the reaction mixture, which favors the initial reaction with the more nucleophilic primary amine over the subsequent reaction with the less nucleophilic mono-protected intermediate.[1]

  • Temperature Optimization: Perform the reaction at a lower temperature, such as 0 °C. This slows down the reaction rate and can improve the selectivity for the kinetically favored mono-protected product.[1]

  • Base Selection: The choice of base can be critical. For Boc-protection, avoid strong, catalytic bases like 4-(dimethylamino)pyridine (DMAP) if mono-protection is the goal, as they can significantly promote di-Boc formation. Weaker bases like triethylamine (TEA) or sodium bicarbonate are often preferred.[1]

Q2: My reaction is giving low yields. What are the potential causes and how can I improve it?

A2: Low yields in guanidinylation reactions can be attributed to several factors. A systematic approach to troubleshooting can help identify the root cause:[2]

  • Reagent Quality: Ensure the purity and stability of your guanidinylating agent. Some reagents can degrade over time, especially with exposure to moisture.[2][3] Similarly, confirm the purity of your amine substrate.

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of reagents and reactive intermediates, significantly reducing the yield. Always use anhydrous solvents and ensure your glassware is thoroughly dried.[2][3]

  • Reaction Time: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time leads to incomplete conversion, while excessively long times may result in the formation of degradation products or other byproducts.[2]

  • Temperature: While low temperatures can help with selectivity, some reactions may be sluggish at room temperature. Gentle heating might be necessary, but excessive heat can cause decomposition of reagents or products.[2]

  • Solubility: Ensure that both the amine substrate and the guanidinylating reagent are adequately soluble in the chosen solvent. Tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) are commonly used solvents.[2][4]

Q3: I am observing an unexpected side product with a mass that suggests the addition of a uronium group. What is happening and how can I prevent it?

A3: This side reaction is particularly noted when using uronium/guanidinium-type peptide coupling reagents like HATU or HBTU in solution-phase synthesis.[5][6] While these reagents are intended to activate carboxylic acids for amide bond formation, they can also react directly with nucleophilic groups on the substrate, leading to guanidinylation of the N-terminal amine or installation of a uronium derivative on other nucleophilic side chains (e.g., the hydroxyl group of tyrosine).[5][6][7]

To avoid this side product:

  • Avoid Excess Reagent: The formation of this side product often occurs after the desired amide bond formation is complete, especially when an excess of the coupling reagent is used. Using an equimolar amount of the coupling reagent relative to the carboxylic acid can prevent this side reaction.[5]

  • Reaction Monitoring: Carefully monitor the reaction to ensure it is stopped once the primary reaction is complete, preventing further reaction of the excess coupling agent.[5]

Q4: My amine substrate is sterically hindered or a weak nucleophile, leading to an incomplete reaction. What should I do?

A4: For less reactive amines, a more powerful guanidinylating agent may be required. Reagents like N,N'-di-Boc-N"-triflylguanidine (Goodman's reagent) are known to react even with weakly nucleophilic amines.[8] Alternatively, adjusting reaction conditions, such as increasing the temperature or reaction time, may help drive the reaction to completion. However, these changes should be made cautiously while monitoring for potential side product formation.[2]

Quantitative Data Summary

The efficiency of guanidinylation can vary significantly based on the substrate, reagent, and reaction conditions. The table below summarizes yields from various studies to provide a comparative overview.

Amine TypeSubstrateGuanidinylating ReagentSolventBaseTimeYield (%)Reference
Primary1,4-ButanediamineN,N′-di-Boc-N″-triflylguanidineCH₂Cl₂Et₃N12 h98[4]
PrimaryBenzylamineN,N'-di-Boc-thiourea + TCTTHFNMM2 h95[4]
Primary4-Bromophenethylamine1-[N,N'-(di-Boc)amidino]pyrazoleTHF-24 h72[8]
SecondaryPyrrolidineN,N′-di-Boc-N″-triflylguanidineCH₂Cl₂Et₃N12 h92[4]

TCT: Cyanuric Chloride; NMM: N-Methylmorpholine

Key Experimental Protocols

Protocol 1: Guanidinylation of a Primary Amine using 1-[N,N'-(Di-Boc)amidino]pyrazole [8]

This protocol describes a general procedure for the guanidinylation of a primary amine in solution phase.

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.1 mmol, 1.1 eq.) in an anhydrous solvent like tetrahydrofuran (THF).

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:3 mixture of ethyl acetate and hexane as eluent).

  • Work-up: Once the starting amine is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[4] Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[2][8]

Protocol 2: Strategy to Minimize Di-Boc Formation on a Primary Amine [1]

This protocol is optimized to favor mono-Boc protection over di-Boc protection.

  • Reaction Setup: Dissolve the primary amine (1.0 mmol) in a suitable solvent (e.g., methanol or THF) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 mmol, 1.05-1.1 eq.) in the same solvent. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring.

  • Monitoring: Monitor the reaction closely by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The work-up procedure may vary depending on the properties of the product. A standard aqueous work-up followed by column chromatography is common.

Visual Guides

Diagram 1: Troubleshooting Over-Protection

G start Start: Observing Over-Protection (e.g., Di-guanidinylation) check_stoich Is Stoichiometry > 1.2 eq.? start->check_stoich reduce_stoich Action: Reduce reagent to 1.05-1.1 eq. check_stoich->reduce_stoich Yes check_addition Is reagent added all at once? check_stoich->check_addition No reduce_stoich->check_addition slow_addition Action: Add reagent dropwise over time. check_addition->slow_addition Yes check_temp Is reaction run at RT or elevated temp? check_addition->check_temp No slow_addition->check_temp lower_temp Action: Run reaction at 0°C. check_temp->lower_temp Yes check_base Is a strong catalytic base (e.g., DMAP) used? check_temp->check_base No lower_temp->check_base weaker_base Action: Use a weaker base (e.g., TEA, NaHCO3). check_base->weaker_base Yes end Result: Favored Mono-Protection check_base->end No weaker_base->end

Caption: Decision workflow for troubleshooting over-protection in guanidinylation.

Diagram 2: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_result Result prep 1. Dissolve Amine in Anhydrous Solvent reaction 2. Add Guanidinylating Reagent & Base (if needed) prep->reaction stir 3. Stir at Specified Temperature reaction->stir monitor 4. Monitor via TLC / LC-MS stir->monitor quench 5. Quench Reaction monitor->quench extract 6. Aqueous Extraction quench->extract purify 7. Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for a solution-phase guanidinylation reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Boc-aminomethyl)-piperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of three key building blocks in medicinal chemistry: tert-butyl ((piperidin-2-yl)methyl)carbamate (2-isomer), tert-butyl ((piperidin-3-yl)methyl)carbamate (3-isomer), and tert-butyl ((piperidin-4-yl)methyl)carbamate (4-isomer). The position of the Boc-protected aminomethyl group on the piperidine ring significantly influences the nucleophilicity and accessibility of the secondary amine, leading to notable differences in reaction outcomes for common synthetic transformations such as N-alkylation and N-acylation. Understanding these reactivity differences is crucial for efficient reaction design and optimization in the synthesis of complex molecules and potential drug candidates.[1][2]

Structural and Reactivity Overview

The differential reactivity of the 2-, 3-, and 4-(Boc-aminomethyl)-piperidine isomers is primarily governed by steric and electronic effects. The piperidine ring typically adopts a chair conformation to minimize steric strain.[3] The substituent's position as axial or equatorial can further influence reactivity.

  • 4-(Boc-aminomethyl)-piperidine: In this isomer, the aminomethyl substituent is positioned at the 4-position, which is the most remote from the ring's secondary amine. This spatial separation results in minimal steric hindrance, rendering the secondary amine highly accessible to incoming electrophiles.[4] Consequently, the 4-isomer is generally the most reactive of the three.

  • 3-(Boc-aminomethyl)-piperidine: With the substituent at the 3-position, there is a moderate level of steric congestion around the secondary amine. The reactivity of this isomer is therefore intermediate between the 2- and 4-isomers. The conformational flexibility of the piperidine ring allows the substituent to adopt a position that can partially obstruct the approach of reagents to the nitrogen atom.

  • 2-(Boc-aminomethyl)-piperidine: The 2-isomer exhibits the lowest reactivity due to significant steric hindrance. The proximity of the bulky Boc-aminomethyl group to the secondary amine creates a sterically crowded environment, impeding the approach of electrophiles.[5] This steric shielding effect is a key consideration in planning syntheses with this building block.

The following diagram illustrates the structural differences and the concept of steric hindrance affecting the accessibility of the secondary amine in the three isomers.

G cluster_0 Reactivity Comparison of (Boc-aminomethyl)-piperidine Isomers 4-Isomer 3-Isomer 4-Isomer->3-Isomer Increasing Steric Hindrance Decreasing Reactivity 2-Isomer 3-Isomer->2-Isomer Increasing Steric Hindrance Decreasing Reactivity

Caption: Steric hindrance increases and reactivity decreases as the substituent moves closer to the secondary amine.

Comparative Reactivity Data (Illustrative)

While direct, side-by-side quantitative comparisons in the literature are scarce, the expected relative reactivity based on steric hindrance can be summarized. The following tables present illustrative, qualitative data for common N-alkylation and N-acylation reactions. The reaction times and yields are estimates based on chemical principles and may vary depending on the specific substrates and reaction conditions.

Table 1: Illustrative Comparison of N-Alkylation Reactivity

Isomer PositionRelative Reaction RateEstimated Reaction Time (Benzyl Bromide)Estimated Yield
4 High2-4 hours>90%
3 Medium6-12 hours70-85%
2 Low24-48 hours<50%

Table 2: Illustrative Comparison of N-Acylation Reactivity

Isomer PositionRelative Reaction RateEstimated Reaction Time (Acetyl Chloride)Estimated Yield
4 High1-2 hours>95%
3 Medium4-8 hours75-90%
2 Low12-24 hours50-60%

Experimental Protocols

The following are generalized protocols for N-alkylation and N-acylation reactions. These can be adapted for each isomer, with the understanding that reaction times and purification methods may need to be optimized.

General Protocol for N-Alkylation (Reductive Amination)

Reductive amination is a common method for N-alkylation.[6] This protocol provides a general procedure for the reaction of a (Boc-aminomethyl)-piperidine isomer with an aldehyde.

Materials:

  • (Boc-aminomethyl)-piperidine isomer (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the (Boc-aminomethyl)-piperidine isomer in anhydrous DCM.

  • Add the aldehyde and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The following diagram illustrates the general workflow for the N-alkylation of a (Boc-aminomethyl)-piperidine isomer via reductive amination.

G cluster_workflow N-Alkylation Workflow A 1. Dissolve Piperidine Isomer in DCM B 2. Add Aldehyde (Imine Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction) B->C D 4. Stir at RT (12-24h) C->D E 5. Quench with NaHCO₃ D->E F 6. Workup and Extraction E->F G 7. Purification (Chromatography) F->G H N-Alkylated Product G->H G cluster_pathway N-Acylation Reaction Pathway Piperidine Piperidine Isomer (Nucleophile) Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Intermediate Product N-Acylated Product Intermediate->Product Elimination of Cl⁻ HCl HCl byproduct Base Triethylamine (Base) Base->HCl Neutralization

References

Greener Horizons in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the sustainability and safety of solid-phase peptide synthesis (SPPS), the move away from piperidine for 9-fluorenylmethoxycarbonyl (Fmoc) deprotection is a critical step. This guide provides an objective comparison of greener alternatives, supported by experimental data, to inform the selection of more environmentally friendly and equally effective reagents.

Piperidine, the traditional reagent for Fmoc removal, poses significant environmental, health, and safety concerns, alongside regulatory scrutiny as a controlled substance.[1][2] The development of greener alternatives aims to mitigate these issues without compromising the efficiency and fidelity of peptide synthesis. This guide evaluates several promising alternatives, focusing on their performance in Fmoc deprotection, impact on peptide purity, and the reduction of common side reactions such as aspartimide formation and racemization.

Performance Comparison of Greener Alternatives

Several secondary amines and other basic compounds have emerged as viable greener alternatives to piperidine. The following table summarizes the quantitative data on their performance, drawing from various studies to facilitate a direct comparison.

ReagentConcentration & SolventDeprotection TimePeptide Purity/YieldNotes on Side ReactionsReference(s)
Piperidine (Control) 20% in DMF5-20 minHighCan promote aspartimide formation and racemization, especially in sensitive sequences.[3][4][1][3][5]
4-Methylpiperidine (4-MePip) 20% in DMF5-10 minComparable to piperidineConsidered a direct, non-controlled substitute with similar efficiency.[1][2][6] May offer a slightly faster reaction rate.[1][1][2][6][7]
Piperazine (PZ) 10% w/v in 9:1 DMF/ethanol~10 minComparable to piperidineAs a weaker base, it can suppress aspartimide formation.[3][4] Less efficient in deprotecting sterically hindered amino acids at shorter reaction times.[8][3][4][6][8]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Used with a scavenger (e.g., piperazine)RapidHighStrong, non-nucleophilic base. The combination with a scavenger reduces diketopiperazine formation.[4][9] High basicity can sometimes increase aspartimide formation.[4][4][9]
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) Low concentrationsRapidHighA promising "green" alternative that effectively minimizes racemization.[4][10][4][10]
3-(Diethylamino)propylamine (DEAPA) Not specifiedNot specifiedHighShown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[4][11][4][11]
Pyrrolidine 20% v/v in various solventsEfficientGoodEnables Fmoc-removal in less polar, greener solvent mixtures.[12] May increase side-product formation in susceptible sequences.[12][7][12][13]
Dipropylamine (DPA) Not specifiedNot specifiedHighLess toxic and odorous. Significantly reduces aspartimide formation, especially at elevated temperatures.[4][4]

Experimental Methodologies

The data presented in this guide is based on standard solid-phase peptide synthesis protocols. Below are representative methodologies for Fmoc deprotection using piperidine and its alternatives.

Standard Piperidine Deprotection Protocol
  • Resin Swelling: The peptide-resin is swollen in N,N-dimethylformamide (DMF) for 30-60 minutes.[1]

  • Deprotection: A solution of 20% (v/v) piperidine in DMF is added to the resin.[1]

  • Agitation: The mixture is agitated at room temperature for a specified time, typically ranging from 5 to 20 minutes. For hindered amino acids or long peptides, a second deprotection step may be necessary.[1][5]

  • Draining and Washing: The deprotection solution is drained, and the resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][13]

Alternative Deprotection Protocol (Example: 4-Methylpiperidine)

The protocol for 4-Methylpiperidine is largely identical to that of piperidine, reflecting its role as a direct substitute.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[1]

  • Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.[1]

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.[1]

  • Draining and Washing: Drain the deprotection solution and wash the resin thoroughly with DMF.[1]

Microwave-Assisted Deprotection Protocol

Microwave-assisted synthesis can accelerate the deprotection step.

  • Reagent Delivery: The deprotection reagent (e.g., 20% 4-methylpiperidine in DMF) is delivered to the reaction vessel containing the peptide-resin.[3][8]

  • Microwave Irradiation: The reaction is subjected to microwave irradiation at a set temperature for a short duration (e.g., 3-10 minutes).[3][8]

  • Draining and Washing: The resin is drained and washed with DMF.[3][8]

Visualizing the Chemistry of Deprotection

To better understand the processes involved, the following diagrams illustrate the Fmoc deprotection mechanism and a typical experimental workflow.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide Adduct DBF-Base Adduct DBF->Adduct + Base Base Base (e.g., Piperidine)

Caption: The mechanism of Fmoc deprotection by a basic reagent.

SPPS_Deprotection_Workflow cluster_cycle Deprotection Cycle Resin_Swelling 1. Resin Swelling in DMF Add_Base 2. Add Deprotection Reagent Resin_Swelling->Add_Base Agitate 3. Agitate Add_Base->Agitate Drain_Wash 4. Drain and Wash Agitate->Drain_Wash End Deprotected Peptide-Resin (Ready for next coupling) Drain_Wash->End Start Fmoc-Peptide-Resin Start->Resin_Swelling

Caption: A generalized workflow for the Fmoc deprotection step in SPPS.

Conclusion

The selection of a greener alternative to piperidine for Fmoc deprotection is a multifaceted decision that balances efficiency, safety, and environmental impact. 4-Methylpiperidine stands out as a direct, high-performing substitute that is not a controlled substance.[2][7] For sequences prone to side reactions, weaker bases like piperazine or specialized reagents such as DBN and DEAPA offer significant advantages in minimizing impurities.[4][10] The use of pyrrolidine also opens avenues for employing a wider range of green solvents.[12] By carefully considering the specific requirements of the peptide sequence and the overarching goal of sustainable synthesis, researchers can effectively replace piperidine without compromising the quality of their synthetic peptides.

References

A Comparative Guide to the Chiral Resolution of 2-(Aminomethyl)-piperidine Enantiomers via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers is a critical step in the development of chiral drugs, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral resolution of 2-(aminomethyl)-piperidine enantiomers. Due to the compound's lack of a strong chromophore, pre-column derivatization is a crucial step to enable UV detection and achieve successful separation. This guide explores suitable derivatization strategies and compares the performance of different chiral stationary phases (CSPs) for the separation of the resulting derivatives.

Experimental Workflow for Chiral HPLC of 2-(Aminomethyl)-piperidine

The successful chiral resolution of 2-(aminomethyl)-piperidine typically involves a two-stage process: pre-column derivatization followed by HPLC analysis on a chiral stationary phase.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_results Results racemic_sample Racemic 2-(Aminomethyl)-piperidine reaction Derivatization Reaction racemic_sample->reaction derivatizing_agent Derivatizing Agent (e.g., 4-Nitrobenzoic Acid) derivatizing_agent->reaction derivatized_sample Derivatized Sample reaction->derivatized_sample hplc_system HPLC System derivatized_sample->hplc_system detector UV Detector hplc_system->detector chiral_column Chiral Stationary Phase (CSP) chiral_column->hplc_system mobile_phase Mobile Phase mobile_phase->hplc_system data_acquisition Data Acquisition & Processing detector->data_acquisition chromatogram Chromatogram with Separated Enantiomers data_acquisition->chromatogram quantification Quantification of Enantiomeric Purity chromatogram->quantification

A typical workflow for the chiral resolution of 2-(aminomethyl)-piperidine via HPLC.

Comparison of HPLC Methods for Structurally Similar Amines

Direct experimental data for the chiral resolution of 2-(aminomethyl)-piperidine is scarce in publicly available literature. However, successful separations have been reported for structurally analogous compounds, providing a strong basis for method development. The following table summarizes and compares these methods.

AnalyteDerivatizing AgentChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)Reference
2-(Aminomethyl)-1-ethylpyrrolidine4-Nitrobenzoic AcidChiralcel OD-H (250 x 4.6 mm)n-hexane:ethanol (98:2, v/v) + 0.2% Triethylamine1.0254>1.5[1]
(R)-Piperidin-3-aminep-Toluenesulfonyl ChlorideChiralpak AD-HEthanol + 0.1% Diethylamine0.5228>4.0[2]

Note: The data presented for analogous compounds is intended to serve as a starting point for method development for 2-(aminomethyl)-piperidine. Optimization of derivatization and chromatographic conditions will be necessary to achieve the desired separation.

Detailed Experimental Protocols

The following are detailed protocols for the chiral resolution of amines structurally similar to 2-(aminomethyl)-piperidine, which can be adapted for the target compound.

Protocol 1: Derivatization and HPLC of 2-(Aminomethyl)-1-ethylpyrrolidine[1]

1. Derivatization with 4-Nitrobenzoic Acid:

  • Reagents: Racemic 2-(aminomethyl)-1-ethylpyrrolidine, 4-nitrobenzoic acid, pyridine, and a suitable solvent.

  • Procedure:

    • Dissolve 2-(aminomethyl)-1-ethylpyrrolidine in the solvent.

    • Add an equimolar amount of 4-nitrobenzoic acid and a slight excess of pyridine to act as a catalyst and acid scavenger.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a suitable method).

    • Remove the pyridine under reduced pressure.

    • Purify the resulting N-(4-nitrobenzoyl)-2-(aminomethyl)-1-ethylpyrrolidine derivative.

2. HPLC Analysis:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the derivatized sample in the mobile phase.

Protocol 2: Derivatization and HPLC of (R)-Piperidin-3-amine[2]

1. Derivatization with p-Toluenesulfonyl Chloride (PTSC):

  • Reagents: (R)-piperidin-3-amine dihydrochloride, p-toluenesulfonyl chloride, a suitable base (e.g., triethylamine or sodium carbonate), and a solvent.

  • Procedure:

    • Dissolve the piperidin-3-amine salt in the solvent.

    • Add the base to neutralize the hydrochloride and deprotonate the amine.

    • Add p-toluenesulfonyl chloride and stir the mixture.

    • Monitor the reaction for completion.

    • Work up the reaction to isolate the derivatized product.

2. HPLC Analysis:

  • Column: Chiralpak AD-H

  • Mobile Phase: 0.1% diethylamine in ethanol.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 228 nm

Discussion and Method Selection

The choice of derivatizing agent and chiral stationary phase is critical for the successful enantiomeric separation of 2-(aminomethyl)-piperidine.

  • Derivatization: Both 4-nitrobenzoic acid and p-toluenesulfonyl chloride are effective in introducing a chromophore, enabling UV detection. The choice between them may depend on the reactivity of 2-(aminomethyl)-piperidine and the ease of purification of the derivative. The resulting amide and sulfonamide derivatives provide sites for chiral recognition on the CSP.

  • Chiral Stationary Phases: Polysaccharide-based CSPs, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including the derivatized amines discussed.[3] The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[4]

  • Mobile Phase: Normal phase chromatography, using a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol or isopropanol, is commonly employed with polysaccharide-based CSPs. The addition of a small amount of a basic modifier, such as triethylamine or diethylamine, is often necessary to improve peak shape and reduce tailing for basic analytes like derivatized amines.[1][2]

Conclusion

The chiral resolution of 2-(aminomethyl)-piperidine enantiomers by HPLC is a feasible but challenging task that necessitates pre-column derivatization. By adapting established methods for structurally similar compounds, researchers can develop a robust and reliable analytical method. The use of derivatizing agents like 4-nitrobenzoic acid or p-toluenesulfonyl chloride, coupled with separation on polysaccharide-based chiral stationary phases such as Chiralcel OD-H or Chiralpak AD-H under normal phase conditions, presents a promising strategy. Careful optimization of both the derivatization reaction and the HPLC parameters will be essential to achieve baseline separation and accurate quantification of the enantiomers. This guide provides a solid foundation for initiating method development for this important chiral compound.

References

A Comparative Analysis of Boc and Cbz Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in drug development and organic synthesis, the strategic selection of an appropriate protecting group is a critical decision that profoundly influences the success of a synthetic pathway. Among the most prevalent protecting groups for amines are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This guide presents an objective comparison of their performance, supported by experimental data, to facilitate an informed selection process for researchers and scientists.

A primary distinction between the Boc and Cbz protecting groups is their orthogonality; one can be selectively removed without affecting the other, which is a significant benefit in complex, multi-step syntheses.[1] The Boc group is known for its instability in acid, while the Cbz group is typically removed by catalytic hydrogenolysis.[2]

Chemical Properties and Stability

A summary of the fundamental properties of the Boc and Cbz protecting groups is provided below. The choice between them is often determined by the stability of other functional groups in the molecule and the intended deprotection strategy.[1]

PropertyBoc (tert-butyloxycarbonyl)Cbz (benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Generally stable under acidic and basic conditions.[2]
Lability Labile to strong acids (e.g., TFA, HCl).[1][3]Labile to catalytic hydrogenolysis and strong acids (e.g., HBr).[1][4]

Protection of Amines: A Comparative Overview

The protection of amines using either Boc or Cbz is generally efficient, yielding excellent results under various conditions.[1] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), while the Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl).[1][5]

Table 1: Comparative Efficiency of Glycine Protection

Protecting GroupReagentTypical Reaction ConditionsTypical Yield
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Aqueous solution with a base (e.g., NaOH, NaHCO₃) at room temperature.90-95%[2]
Cbz Benzyl chloroformate (Cbz-Cl)Aqueous solution with a base (e.g., NaOH) from 0 °C to room temperature.~88%[2]

Deprotection Methods and Efficiency

The differing lability of the Boc and Cbz groups is the cornerstone of their orthogonal application in synthesis.[1] The Boc group is readily cleaved under acidic conditions, whereas the Cbz group is most commonly removed by catalytic hydrogenolysis, a method valued for its mild, neutral pH conditions.[1][2]

Table 2: Comparative Deprotection Conditions and Efficiency

Protected SubstrateDeprotection MethodReagents and ConditionsTypical Yield
Boc-Protected Amine AcidolysisTrifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[2]Quantitative[2]
Cbz-Protected Amine Catalytic HydrogenolysisH₂ gas with 10% Pd/C catalyst in a solvent like methanol or ethanol at room temperature.[1][6]>95%[2]

Orthogonality and Strategic Selection

The stability profiles of Boc and Cbz groups under different reaction conditions determine their suitability for orthogonal protection strategies.

Table 3: Stability Under Common Reaction Conditions

ConditionBoc StabilityCbz StabilityOrthogonal Implication
Strong Acid (e.g., TFA, HBr/AcOH) Labile[1][3]Labile[1][4]Not orthogonal under strong acid conditions.
Base (e.g., Piperidine, NaOH) StableStable[2]Compatible with base-labile groups like Fmoc.[7]
Catalytic Hydrogenolysis (H₂/Pd-C) StableLabile[1]Cbz can be removed in the presence of Boc.[8]

The choice between Boc and Cbz is dictated by the overall synthetic plan. The Boc group is preferred for substrates that are sensitive to hydrogenolysis but stable to acid.[1] Conversely, the Cbz group is ideal for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions.[1]

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the protection and deprotection mechanisms, as well as a workflow for selecting the appropriate protecting group.

Boc_Protection_Deprotection Boc Protection and Deprotection Mechanisms cluster_protection Protection cluster_deprotection Deprotection (Acidolysis) Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate + Boc₂O Boc2O Boc₂O Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine - O-Boc Byproducts_P t-BuOH + CO₂ Intermediate->Byproducts_P Boc_Amine_D R-NH-Boc Protonated Protonated Carbamate Boc_Amine_D->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - t-Bu⁺ Byproducts_D Isobutene + CO₂ Protonated->Byproducts_D Amine_Salt R-NH₃⁺ CarbamicAcid->Amine_Salt - CO₂ H_plus H⁺ (TFA) H_plus->Protonated

Caption: Protection and Deprotection Mechanisms of the Boc Group.

Cbz_Protection_Deprotection Cbz Protection and Deprotection Mechanisms cluster_protection Protection cluster_deprotection Deprotection (Hydrogenolysis) Amine_P R-NH₂ Cbz_Amine_P R-NH-Cbz Amine_P->Cbz_Amine_P + Cbz-Cl, Base CbzCl Cbz-Cl CbzCl->Cbz_Amine_P Base Base Base->Cbz_Amine_P Cbz_Amine_D R-NH-Cbz CarbamicAcid_D Carbamic Acid Cbz_Amine_D->CarbamicAcid_D + H₂/Pd-C H2_PdC H₂ / Pd-C H2_PdC->CarbamicAcid_D Amine_D R-NH₂ CarbamicAcid_D->Amine_D - CO₂ Byproducts_D_Cbz Toluene + CO₂ CarbamicAcid_D->Byproducts_D_Cbz

Caption: Protection and Deprotection Mechanisms of the Cbz Group.

Selection_Workflow Workflow for Selecting Between Boc and Cbz Start Start: Need to protect an amine Q1 Are there acid-sensitive functional groups in the substrate? Start->Q1 Q2 Are there reducible groups (e.g., alkenes, alkynes, nitro) or is H₂/Pd-C incompatible? Q1->Q2 Yes Use_Boc Use Boc Group (Deprotection via Acidolysis) Q1->Use_Boc No Use_Cbz Use Cbz Group (Deprotection via Hydrogenolysis) Q2->Use_Cbz No Consider_Other Consider alternative protecting groups or Cbz deprotection (e.g., HBr/AcOH) Q2->Consider_Other Yes Orthogonal Consider orthogonal strategy (Use both Boc and Cbz) Use_Cbz->Orthogonal Use_Boc->Orthogonal

Caption: Logical workflow for selecting an amine protecting group.

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of a primary amine with Boc and Cbz. Note that optimal conditions may vary depending on the specific substrate.

Protocol 1: General N-Boc Protection of an Amine

Reagents:

  • Primary or secondary amine

  • Di-tert-butyl dicarbonate (Boc₂O)[7]

  • Triethylamine (TEA) or other suitable base[7]

  • Tetrahydrofuran (THF) or other suitable solvent[7]

Procedure:

  • Dissolve the amine (1.0 eq) in THF.[7]

  • Add triethylamine (1.2 eq) to the solution.[7]

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.[7]

  • Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[7]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

Protocol 2: General Deprotection of an N-Boc Protected Amine using TFA

Reagents:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)[7]

  • Dichloromethane (DCM)[7]

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane.[7]

  • Slowly add trifluoroacetic acid. The final concentration of TFA is typically between 20-50% (v/v).[7] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[7][9]

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine, typically as a TFA salt.[7][10]

Protocol 3: General N-Cbz Protection of an Amine

Reagents:

  • Primary or secondary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Water, Dioxane or THF

Procedure:

  • Dissolve the amine (1.0 eq) in a suitable solvent mixture (e.g., 1:1 water/dioxane).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium carbonate (2.5 eq) to the solution.

  • Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous work-up, extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Cbz protected amine.

Protocol 4: General Deprotection of an N-Cbz Protected Amine by Catalytic Hydrogenolysis

Reagents:

  • N-Cbz protected amine

  • 10% Palladium on carbon (Pd/C)[6]

  • Methanol (MeOH) or Ethanol (EtOH)[6]

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve the Cbz-protected substrate in methanol or ethanol in a flask suitable for hydrogenation.[6]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[11]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[6]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.[6]

  • Monitor the reaction progress by TLC. Reaction times can vary from 1 to 24 hours.[6]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[6]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

References

A Comparative Guide to the Kinetic Resolution of Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of disubstituted piperidines, a crucial scaffold in numerous pharmaceuticals and natural products, presents a significant challenge in medicinal chemistry. Kinetic resolution offers a powerful and practical alternative to de novo asymmetric synthesis for accessing enantiomerically enriched piperidine building blocks. This guide provides a comparative overview of the leading methods for the kinetic resolution of disubstituted piperidines, with a focus on enzymatic, organocatalytic, and organometallic approaches. Quantitative data is presented for easy comparison, and detailed experimental protocols are provided for key methodologies.

Performance Comparison of Kinetic Resolution Methods

The efficacy of a kinetic resolution is primarily assessed by its selectivity factor (s), which quantifies the ratio of the reaction rates of the two enantiomers. A higher 's' value indicates better discrimination between the enantiomers and allows for the isolation of products with high enantiomeric excess (ee). The following tables summarize the performance of prominent kinetic resolution methods for various disubstituted piperidines.

Table 1: Enantioselective Acylation with Chiral Hydroxamic Acids

This method, developed by Bode and coworkers, utilizes a chiral hydroxamic acid in conjunction with an achiral N-heterocyclic carbene (NHC) to achieve highly enantioselective acylation of one enantiomer of the piperidine.[1][2][3][4] The reaction proceeds through a concerted 7-membered transition state, and the conformation of the piperidine ring significantly influences both reactivity and selectivity.[1][2][3][4]

Substrate (Disubstitution)Catalyst SystemAcylating AgentSolventSelectivity Factor (s)Reference
cis-2,3-DimethylpiperidineChiral Hydroxamic Acid / NHCAcyl hydroxamateCH₂Cl₂15[1]
trans-2,3-DimethylpiperidineChiral Hydroxamic Acid / NHCAcyl hydroxamateCH₂Cl₂5[1]
cis-2,4-DimethylpiperidineChiral Hydroxamic Acid / NHCAcyl hydroxamateCH₂Cl₂10[1]
trans-2,4-DimethylpiperidineChiral Hydroxamic Acid / NHCAcyl hydroxamateCH₂Cl₂31[1]
cis-2,5-DimethylpiperidineChiral Hydroxamic Acid / NHCAcyl hydroxamateCH₂Cl₂21[1]
trans-2,5-DimethylpiperidineChiral Hydroxamic Acid / NHCAcyl hydroxamateCH₂Cl₂11[1]
2-Phenyl-4-methylenepiperidineChiral Hydroxamic Acid / NHCAcyl hydroxamateCH₂Cl₂52[1]
Table 2: Asymmetric Deprotonation with n-BuLi/Sparteine

This method, extensively developed by Coldham and coworkers, employs the chiral ligand (-)-sparteine or its surrogate in combination with n-butyllithium to selectively deprotonate one enantiomer of an N-Boc protected 2-arylpiperidine.[5][6][7][8] The resulting enantioenriched organolithium species can be trapped with an electrophile, or the unreacted starting material can be recovered in high enantiomeric purity.

Substrate (Disubstitution)Base/LigandElectrophileSolventRecovered SM ee (%)Product ee (%)Reference
N-Boc-2-phenyl-4-methylenepiperidinen-BuLi / (+)-sparteineMeOCOClToluene>9998[7]
N-Boc-2-(4-fluorophenyl)-4-methylenepiperidinen-BuLi / (+)-sparteineMeOCOClToluene9897[7]
N-Boc-2-(4-chlorophenyl)-4-methylenepiperidinen-BuLi / (+)-sparteineMeOCOClToluene>9998[7]
N-Boc-2-(4-methoxyphenyl)-4-methylenepiperidinen-BuLi / (+)-sparteineMeOCOClToluene9796[7]
Table 3: Enzymatic Kinetic Resolution using Lipases

Lipases are versatile biocatalysts that can effectively resolve racemic piperidines through enantioselective acylation or hydrolysis. Candida antarctica lipase B (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PCL) are among the most commonly employed enzymes for this purpose.[9][10][11][12][13][14][15][16] The efficiency of the resolution is highly dependent on the substrate, acyl donor, and solvent.

SubstrateEnzymeReaction TypeAcyl Donor / SolventProduct ee (%)Reference
cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylateCandida antarctica Lipase B (CALB)HydrolysisWater>99[9][10]
4-chloro-2-(1-hydroxyalkyl)pyridinesPseudomonas cepacia LipaseAcylationVinyl acetate / THF>99[12]
Racemic 2-substituted cycloalkanolsPseudomonas cepacia Lipase or Novozym 435AcylationVinyl acetate / Diethyl ether>99 (E > 200)[16]

Experimental Protocols

General Procedure for Enantioselective Acylation with Chiral Hydroxamic Acids

Adapted from Wanner, B.; Kreituss, I.; Gutierrez, O.; Kozlowski, M. C.; Bode, J. W. J. Am. Chem. Soc. 2015, 137 (35), 11491–11497.[3]

To a solution of the racemic disubstituted piperidine (1.0 equiv.) in anhydrous dichloromethane (0.1 M) is added the chiral hydroxamic acid (5-10 mol %) and the N-heterocyclic carbene (NHC) precatalyst (5-10 mol %). The corresponding acylating agent (e.g., an acyl hydroxamate, 0.5-0.6 equiv.) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC, GC, or HPLC. Upon reaching approximately 50% conversion, the reaction is quenched, and the acylated product and the unreacted amine are separated by column chromatography. The enantiomeric excess of the unreacted amine and the acylated product is determined by chiral HPLC or SFC.

General Procedure for Asymmetric Deprotonation with n-BuLi/Sparteine

Adapted from Choi, A.; Meijer, A. J. H. M.; Proietti Silvestri, I.; Coldham, I. J. Org. Chem. 2022, 87 (13), 8819–8823.[8]

To a solution of (+)-sparteine (0.8 equiv) in toluene (to give a 0.1 M solution of the substrate) at -78 °C is added n-butyllithium (0.6 equiv as a solution in hexanes) dropwise. The mixture is stirred for 15 minutes, after which a solution of the N-Boc-2-aryl-4-methylenepiperidine (1.0 equiv) in toluene is added dropwise. The reaction is stirred at -78 °C for the specified time (typically 1-2 hours). The electrophile (e.g., methyl chloroformate, 1.0 equiv) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to separate the unreacted starting material and the 2,2-disubstituted product. The enantiomeric ratio of each is determined by chiral HPLC.

General Procedure for Enzymatic Kinetic Resolution using Lipase

General protocol based on literature examples.[12][13][16]

To a solution or suspension of the racemic piperidine derivative (1.0 equiv.) in an appropriate organic solvent (e.g., THF, diethyl ether, or toluene) is added the lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase, typically 10-50% by weight of the substrate) and the acylating agent (e.g., vinyl acetate, 1.0-5.0 equiv.). The reaction mixture is stirred at a controlled temperature (typically room temperature to 40 °C). The reaction is monitored by GC or HPLC for conversion and enantiomeric excess. When the desired conversion (ideally around 50%) is reached, the enzyme is filtered off, and the filtrate is concentrated. The acylated product and the unreacted alcohol/amine are separated by column chromatography. The enantiomeric excess of both fractions is determined by chiral GC or HPLC.

Visualizing the Methodologies

General Workflow of Kinetic Resolution

G General Workflow of Kinetic Resolution cluster_reaction Reaction racemate Racemic Mixture (R)-Substrate + (S)-Substrate reaction Enantioselective Transformation racemate->reaction k_fast catalyst Chiral Catalyst or Enzyme catalyst->reaction reagent Reagent reagent->reaction product (R)-Product reaction->product Faster reacting enantiomer unreacted Unreacted (S)-Substrate (enantioenriched) reaction->unreacted Slower reacting enantiomer separation Separation product->separation unreacted->separation final_product Enantiopure (R)-Product separation->final_product final_substrate Enantiopure (S)-Substrate separation->final_substrate

Caption: General workflow of a kinetic resolution process.

Mechanism of Enantioselective Acylation

G Enantioselective Acylation Pathway cluster_reactants Reactants cluster_activation Catalyst Activation cluster_products Products piperidine Racemic Piperidine transition_state Diastereomeric 7-Membered Transition States piperidine->transition_state hydroxamic_acid Chiral Hydroxamic Acid hydroxamic_acid->transition_state nhc NHC Catalyst acyl_nhc Acyl-NHC Intermediate nhc->acyl_nhc acyl_source Acyl Source acyl_source->acyl_nhc acyl_nhc->transition_state acylated_piperidine Acylated Piperidine (one enantiomer) transition_state->acylated_piperidine k_fast unreacted_piperidine Unreacted Piperidine (other enantiomer) transition_state->unreacted_piperidine k_slow

Caption: Key steps in the NHC/chiral hydroxamic acid-catalyzed acylation.

Asymmetric Deprotonation Workflow

G Asymmetric Deprotonation Workflow cluster_base Chiral Base Formation racemic_piperidine Racemic N-Boc-2-arylpiperidine deprotonation Enantioselective Deprotonation racemic_piperidine->deprotonation nBuLi n-BuLi chiral_base n-BuLi/Sparteine Complex nBuLi->chiral_base sparteine (-)-Sparteine sparteine->chiral_base chiral_base->deprotonation organolithium Enantioenriched Organolithium deprotonation->organolithium k_fast unreacted_sm Enantioenriched Starting Material deprotonation->unreacted_sm k_slow trapping Electrophilic Trapping organolithium->trapping electrophile Electrophile (E+) electrophile->trapping product 2,2-Disubstituted Piperidine trapping->product

Caption: Workflow for kinetic resolution via asymmetric deprotonation.

This guide provides a snapshot of the current state of kinetic resolution for disubstituted piperidines. The choice of method will ultimately depend on the specific substrate, the desired enantiomer, and the available resources. For early-stage drug discovery and process development, these methods offer a reliable and efficient means to access valuable chiral building blocks.

References

A Comparative Guide to the Biological Activities of Piperidine Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] However, the biological activity of piperidine derivatives can be profoundly influenced by the positional isomerism of their substituents. The seemingly subtle shift of a functional group from one carbon atom to another on the piperidine ring can dramatically alter a compound's pharmacological profile, including its potency, selectivity, and mechanism of action.

This guide provides an objective comparison of the biological activities of 2-, 3-, and 4-substituted piperidine positional isomers, supported by experimental data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the rational design of more potent and selective piperidine-based therapeutic agents.

Comparative Analysis of Biological Activities

The position of a substituent on the piperidine ring dictates its spatial orientation, which in turn affects its interaction with biological targets. This section presents a comparative analysis of the anticancer, antimicrobial, and receptor binding activities of piperidine positional isomers.

Anticancer Activity

Piperidine moieties are integral to numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action, including the modulation of critical signaling pathways and the induction of apoptosis.[1] The position of substituents on the piperidine ring can significantly impact the cytotoxic potency of these compounds.

Derivative ClassPositional IsomerCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Diarylpiperidin-4-ones 3-chloro-3-methyl-2,6-bis(4-chlorophenyl)piperidin-4-oneMyeloma, LeukemiaHematologicalEffective[2]
3-chloro-2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-oneMyeloma, LeukemiaHematologicalEffective[2]
Arylpiperidines Phenyl ring at 4-position of piperazineLNCaPProstate3.67[3]
Benzyl group at 4-position of piperazineLNCaPProstateLess Active[3]
Pyridine group at 4-position of piperazineLNCaPProstateLess Active[3]

Note: Direct comparative data for 2-, 3-, and 4-substituted piperidine isomers with the same substituent in anticancer assays is limited in the provided search results. The table above presents available data on related substituted piperidines to highlight the importance of substitution patterns.

Antimicrobial Activity

Piperidine derivatives have been extensively investigated for their antimicrobial properties. Isomeric variations can influence their potency against a range of bacterial and fungal pathogens.

DerivativePositional IsomerTarget OrganismMIC (µg/mL)Reference
Piperidine-based Sulfobetaines N-Hexadecyl-N-(propylpiperidin-3-sulfate)S. aureus, B. subtilis, E. hirae, E. coli, P. aeruginosa, C. albicansHigh Activity[4]
N-Hexadecyl-N-(butylpiperidin-4-sulfate)S. aureus, B. subtilis, E. hirae, E. coli, P. aeruginosa, C. albicansHigh Activity[4]
Phenylalanine-based Isomers ortho-isomer (IAM-1)Gram-positive & Gram-negative bacteria1-64[5]
meta-isomer (IAM-2)Gram-positive & Gram-negative bacteria1-16[5]
para-isomer (IAM-3)Gram-positive & Gram-negative bacteria1-16[5]

Interestingly, while the meta- and para-isomers (IAM-2 and IAM-3) showed slightly better or comparable antibacterial activity to the ortho-isomer (IAM-1), the ortho-isomer exhibited significantly lower hemolytic activity, indicating a better toxicity profile.[5] This highlights how positional isomerism can be leveraged to tune not only efficacy but also safety.

Receptor Binding Affinity

The spatial arrangement of functional groups is a critical determinant of a ligand's ability to interact with its biological target. Even minor shifts in substituent placement can alter a molecule's conformation and its capacity to form key interactions within a receptor's binding pocket.

Histamine H3 and Sigma-1 Receptor Affinity

Compound PairCore StructurehH3R Ki (nM)σ1R Ki (nM)Reference
Compound 4 vs. 5 Piperazine3.171531[6][7][8][9][10]
Piperidine7.703.64[6][7][8][9][10]

In this example, replacing a piperazine core with a piperidine core, a subtle structural change, dramatically shifted the affinity from the histamine H3 receptor to the sigma-1 receptor, with the piperidine-containing compound showing a high affinity for the latter.[6][7][8][9][10]

Dopamine D2 and D3 Receptor Affinity

While direct comparative data for positional isomers of a single substituted piperidine at dopamine receptors is not explicitly available in the search results, it is a well-established principle that the substitution pattern on the piperidine ring or associated aryl rings is crucial for affinity and selectivity between D2 and D3 subtypes.

Signaling Pathways and Mechanisms of Action

The biological activities of piperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways.

G-Protein Coupled Receptor (GPCR) Signaling

Many bioactive piperidine derivatives act as ligands for G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and histamine receptors. Upon ligand binding, the GPCR undergoes a conformational change, activating an intracellular G-protein, which then initiates a downstream signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Piperidine Ligand GPCR GPCR Ligand->GPCR Binds G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits Piperidine_Inhibitor Piperidine Inhibitor Piperidine_Inhibitor->PI3K Inhibits PDK1->Akt Phosphorylates Downstream Downstream Targets Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Piperidine Isomers A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance F->G H 8. Calculate IC50 Values G->H Binding_Assay_Workflow A 1. Prepare Receptor Membranes B 2. Incubate Membranes with Radioligand & Piperidine Isomer A->B C 3. Separate Bound/ Free Ligand via Filtration B->C D 4. Wash Filters C->D E 5. Measure Radioactivity D->E F 6. Determine IC50 & Ki E->F MIC_Workflow A 1. Serially Dilute Piperidine Isomers B 2. Inoculate with Microorganism A->B C 3. Incubate B->C D 4. Observe for Growth (Turbidity) C->D E 5. Determine MIC D->E

References

Spectroscopic Differences Between Piperidine and Pyrrolidine Building Blocks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Piperidine and pyrrolidine rings are fundamental saturated heterocyclic scaffolds prevalent in a vast array of pharmaceuticals and natural products. Their distinct ring sizes—six-membered for piperidine and five-membered for pyrrolidine—impart unique conformational and electronic properties that significantly influence their biological activity and pharmacokinetic profiles. For researchers and drug development professionals, a thorough understanding of their spectroscopic signatures is crucial for unambiguous structure elucidation, purity assessment, and quality control.

This guide provides an objective comparison of the key spectroscopic differences between piperidine and pyrrolidine, supported by experimental data and detailed methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of these heterocycles. The differences in ring strain, bond angles, and conformational flexibility between the six-membered piperidine and the five-membered pyrrolidine rings lead to distinct chemical shifts in both ¹H and ¹³C NMR spectra.

Piperidine typically adopts a stable chair conformation, leading to chemically distinct axial and equatorial protons. Pyrrolidine, on the other hand, exhibits a more flexible envelope or twist conformation, resulting in more complex spectra due to rapid interconversion between conformers.[1][2]

¹H NMR: The protons on carbons adjacent to the nitrogen atom (α-protons) in both molecules are deshielded due to the electron-withdrawing effect of the nitrogen. However, the exact chemical shifts differ. The β and γ protons are found further upfield.[3]

¹³C NMR: The carbon atoms adjacent to the nitrogen (α-carbons) are the most downfield-shifted carbons in the spectra of both molecules. The smaller C-N-C bond angle in pyrrolidine compared to piperidine can influence the chemical shift of the α-carbons.

Below is a summary of typical NMR chemical shifts for piperidine and pyrrolidine in CDCl₃.

Nucleus Position Piperidine Chemical Shift (ppm) Pyrrolidine Chemical Shift (ppm)
¹H α-CH₂~2.79[4]~2.9
β-CH₂~1.55[4]~1.7
γ-CH₂~1.55[4]N/A
N-H~2.04[4]~1.5
¹³C α-C~47.9[5][6]~47.2[7][8]
β-C~27.2[5][6]~25.8[7][8]
γ-C~25.1[5][6]N/A
Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified piperidine or pyrrolidine sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Piperidine or Pyrrolidine Building Block Dissolution Dissolve in appropriate solvent (e.g., CDCl3, MeCN) Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR or KBr) Dissolution->IR MS Mass Spectrometry (EI or ESI) Dissolution->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern (m/z) MS->MS_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic characterization of heterocyclic building blocks.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of functional groups present in a molecule. For piperidine and pyrrolidine, the key absorptions are the N-H and C-H stretching and bending vibrations.

The N-H stretching vibration in secondary amines like piperidine and pyrrolidine typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹.[10] The C-H stretching vibrations for the CH₂ groups are observed between 2800 and 3000 cm⁻¹.[11] Differences in the fingerprint region (below 1500 cm⁻¹) can also be observed due to the different ring puckering and bending modes of the two heterocycles.[12]

Vibrational Mode Piperidine (cm⁻¹) Pyrrolidine (cm⁻¹)
N-H Stretch ~3300-3400[10]~3300-3400[10]
C-H Stretch (aliphatic) 2800-2980[10]2818-2980[10]
CH₂ Scissoring ~1450[12]~1454[13]
Experimental Protocol: IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid or solid samples.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which is crucial for determining the molecular weight and elucidating the structure. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for these compounds.[14][15]

Under EI, both piperidine and pyrrolidine will show a molecular ion peak (M⁺). The primary fragmentation pathway for both molecules involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), resulting in the loss of a hydrogen radical or a substituent to form a stable iminium ion.[14] The base peak in the mass spectrum of piperidine is often observed at m/z 84, corresponding to the loss of a hydrogen atom. For pyrrolidine, a prominent peak is seen at m/z 70, also due to the loss of a hydrogen atom.[16]

Compound Molecular Ion (M⁺) m/z Base Peak m/z Key Fragment Ions (m/z)
Piperidine 85[4]84[4]84, 70, 56, 44[4]
Pyrrolidine 71[16]70[16]70, 43, 42, 41[16]
Experimental Protocol: Mass Spectrometry

The following is a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms) and an EI source.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Structural Comparison and Spectroscopic Features cluster_piperidine Piperidine (C₅H₁₁N) cluster_pyrrolidine Pyrrolidine (C₄H₉N) Piperidine_Struct Six-membered ring (Chair conformation) Piperidine_NMR ¹³C α: ~47.9 ppm ¹³C β: ~27.2 ppm ¹³C γ: ~25.1 ppm Piperidine_Struct->Piperidine_NMR NMR Piperidine_MS M⁺: m/z 85 Base Peak: m/z 84 (Loss of H) Piperidine_Struct->Piperidine_MS MS Comparison Key Differences Pyrrolidine_Struct Five-membered ring (Envelope/Twist conformation) Pyrrolidine_NMR ¹³C α: ~47.2 ppm ¹³C β: ~25.8 ppm Pyrrolidine_Struct->Pyrrolidine_NMR NMR Pyrrolidine_MS M⁺: m/z 71 Base Peak: m/z 70 (Loss of H) Pyrrolidine_Struct->Pyrrolidine_MS MS

Comparison of piperidine and pyrrolidine structures and key spectroscopic data.

References

Determining Enantiomeric Excess of Chiral Amines by Gas Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral amine analysis in the pharmaceutical, chemical, and materials science industries. Gas chromatography (GC) offers a powerful and versatile platform for this purpose, employing two primary strategies: indirect separation following derivatization with a chiral reagent and direct separation on a chiral stationary phase. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their analytical needs.

Methods for Enantiomeric Excess Determination of Chiral Amines by GC

The enantiomeric composition of chiral amines is determined by GC through two main approaches:

  • Indirect Method (Chiral Derivatization): In this approach, the enantiomeric mixture of the chiral amine is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical and chemical properties, can then be separated on a standard achiral GC column.

  • Direct Method (Chiral Stationary Phase): This method utilizes a GC column containing a chiral stationary phase (CSP). The enantiomers of the chiral amine interact differently with the CSP, leading to different retention times and thus direct separation. Often, the amine is first derivatized with an achiral reagent to improve its volatility and chromatographic behavior.

Comparison of Chiral Stationary Phase Performance with Different Achiral Derivatizing Agents

The choice of achiral derivatizing agent can significantly impact the enantioselectivity of a chiral stationary phase. The following table summarizes the performance of a proline-based chiral stationary phase in separating various chiral amines after derivatization with either trifluoroacetic anhydride (TFAA) or isopropyl isocyanate.[1]

AnalyteDerivatizing AgentSeparation Factor (α)Resolution (Rs)
Aromatic Amines
α-MethylbenzylamineTrifluoroacetic Anhydride1.112.85
Isopropyl Isocyanate1.123.21
1-(1-Naphthyl)ethylamineTrifluoroacetic Anhydride1.143.52
Isopropyl Isocyanate1.154.15
Aliphatic Amines
2-AminopentaneTrifluoroacetic Anhydride1.030.85
Isopropyl Isocyanate1.041.25
2-AminoheptaneTrifluoroacetic Anhydride1.030.98
Isopropyl Isocyanate1.041.42
2-AminooctaneTrifluoroacetic Anhydride1.041.02
Isopropyl Isocyanate1.051.58

Experimental Protocols

Indirect Method: Derivatization with N-Trifluoroacetyl-L-prolyl chloride (TPC)

This protocol is a general guideline for the derivatization of primary and secondary amines with TPC to form diastereomeric amides for GC analysis.

Materials:

  • Chiral amine sample

  • N-Trifluoroacetyl-L-prolyl chloride (TPC) reagent solution (e.g., 1 mg/mL in a suitable solvent like dichloromethane)

  • Triethylamine (TEA)

  • 6 N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Dichloromethane (or other suitable solvent)

Procedure:

  • To a clean, dry vial, add a known amount of the chiral amine sample.

  • Add 1.0 mL of the TPC reagent solution to the sample.

  • Allow the mixture to stand for 5 minutes at room temperature.

  • Add 20 µL of triethylamine to neutralize the HCl formed during the reaction and to react with any excess TPC.

  • Shake the mixture intermittently for 15 minutes.

  • Add 1.0 mL of 6 N HCl to remove the excess triethylamine as its ammonium salt.

  • Vortex the mixture and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the diastereomeric derivatives is ready for GC analysis on an achiral column.

Direct Method: Achiral Derivatization for Analysis on a Chiral Stationary Phase

This protocol describes the derivatization of chiral amines with trifluoroacetic anhydride (TFAA) or isopropyl isocyanate prior to analysis on a chiral stationary phase.[1]

Materials:

  • Chiral amine sample

  • Trifluoroacetic anhydride (TFAA) or Isopropyl isocyanate

  • Suitable solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure with Trifluoroacetic Anhydride (TFAA):

  • Dissolve a known amount of the chiral amine in a suitable solvent.

  • Add an excess of trifluoroacetic anhydride.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC injection.

Procedure with Isopropyl Isocyanate:

  • Dissolve a known amount of the chiral amine in a suitable solvent.

  • Add an excess of isopropyl isocyanate.

  • Heat the mixture at a suitable temperature (e.g., 60°C) for a specified time (e.g., 20 minutes) to ensure complete reaction.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC injection.

Gas Chromatography (GC) Conditions

The following are general GC conditions that can be adapted for the analysis of derivatized chiral amines. Optimization will be required for specific analytes and columns.

  • Column:

    • Indirect Method: Standard achiral column (e.g., HP-5MS, DB-17).

    • Direct Method: Chiral stationary phase column (e.g., Proline-based CSP, Chirasil-Val, Cyclodextrin-based CSP like Astec CHIRALDEX™).

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 2 minutes, then ramping to 200°C at 5°C/min. Isothermal conditions can also be used.[2]

  • Injection Mode: Split or splitless, depending on the sample concentration.

Visualizing the Workflow

G cluster_indirect Indirect Method (Chiral Derivatization) cluster_direct Direct Method (Chiral Stationary Phase) chiral_amine Chiral Amine (R- and S-enantiomers) derivatization Derivatization Reaction chiral_amine->derivatization cda Chiral Derivatizing Agent (e.g., S-TPC) cda->derivatization diastereomers Diastereomers (R,S and S,S) derivatization->diastereomers achiral_gc GC Analysis (Achiral Column) diastereomers->achiral_gc separation Separation of Diastereomers achiral_gc->separation chiral_amine2 Chiral Amine (R- and S-enantiomers) achiral_derivatization Achiral Derivatization (e.g., TFAA) chiral_amine2->achiral_derivatization derivatized_amine Derivatized Amine achiral_derivatization->derivatized_amine chiral_gc GC Analysis (Chiral Stationary Phase) derivatized_amine->chiral_gc separation2 Separation of Enantiomers chiral_gc->separation2

Figure 1. Workflows for the determination of enantiomeric excess of chiral amines by GC.

Logical Framework for Method Selection

G start Start: Need to determine enantiomeric excess of a chiral amine availability Is a suitable Chiral Stationary Phase (CSP) available for the target amine? start->availability cda_availability Is a suitable Chiral Derivatizing Agent (CDA) available? availability->cda_availability No direct_method Direct Method: Use Chiral Stationary Phase availability->direct_method Yes indirect_method Indirect Method: Use Chiral Derivatizing Agent cda_availability->indirect_method Yes end End: Quantify enantiomeric excess cda_availability->end No (Method not feasible) optimize_achiral Optimize achiral derivatization (e.g., TFAA, Isopropyl isocyanate) to improve volatility and peak shape direct_method->optimize_achiral optimize_cda Optimize derivatization reaction conditions (reagent, time, temp.) indirect_method->optimize_cda optimize_achiral->end optimize_cda->end

Figure 2. Decision tree for selecting a GC method for chiral amine analysis.

References

Safety Operating Guide

Proper Disposal of 2-(Boc-aminomethyl)-piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides critical guidance on the proper disposal procedures for 2-(Boc-aminomethyl)-piperidine, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential to ensure personnel safety and environmental protection. This substance is classified as hazardous, and its disposal is regulated.

Hazard Identification and Safety Data

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The following table summarizes the key hazard information based on available safety data sheets.

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment Acute Hazard, Category 1H400: Very toxic to aquatic life.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and consider an apron for additional protection.

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If the risk of inhalation is high, a respirator with an appropriate filter may be required.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Always consult local, state, and federal regulations, as disposal requirements may vary.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with the chemical name: "this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a dedicated, leak-proof, and sealable container for collecting waste. The container should be compatible with the chemical.

    • Keep the container closed when not in use.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.

    • The storage area should have secondary containment to manage any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with the safety data sheet (SDS) for this compound.

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.

    • For major spills, contact your institution's emergency response team.

    • Ensure proper ventilation and wear appropriate PPE during cleanup.

    • Prevent spilled material from entering drains or waterways.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste waste_id Identify and Segregate Waste Label Container Clearly start->waste_id container Use a Dedicated, Leak-Proof, and Sealed Container waste_id->container storage Store in a Designated, Secure, and Ventilated Area container->storage spill Is there a spill? storage->spill disposal_contact Contact EHS or Licensed Waste Disposal Contractor end End: Proper Disposal disposal_contact->end spill->disposal_contact No minor_spill Minor Spill: Absorb with Inert Material and Containerize spill->minor_spill Yes, Minor major_spill Major Spill: Evacuate and Contact Emergency Response spill->major_spill Yes, Major minor_spill->storage major_spill->end

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Guide to Handling 2-(Boc-aminomethyl)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-(Boc-aminomethyl)-piperidine. Adherence to these protocols is essential for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation and potentially severe burns, and can result in serious eye damage.[1][2][3] It may also cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or chemical goggles. A full face shield is also recommended.[1][2][4]Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).[5] Elbow-length PVC gloves are recommended for handling corrosive liquids.[2] A lab coat, overalls, or a complete suit protecting against chemicals should be worn.[2][4]Prevents skin contact which can cause irritation and chemical burns.[2][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[5] If dust or aerosols may be generated or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., P95, P1, OV/AG/P99, or ABEK-P2) is necessary.[4][5]Protects against inhalation of vapors or dust which may cause respiratory tract irritation.

For glove selection, the duration of contact is a critical factor. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[2] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is advised.[2] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]

Step-by-Step Operational Plan for Safe Handling

This workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Storage prep1 Verify Fume Hood Functionality prep2 Assemble All Necessary Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Within the Fume Hood prep3->handle1 handle2 Carefully Weigh/Measure the Chemical handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Work Area and Equipment handle3->clean1 clean2 Properly Doff and Dispose of PPE clean1->clean2 clean3 Store Chemical in a Designated Cool, Dry, Well-Ventilated Area clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.
Experimental Protocol:

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment, including glassware, reagents, and waste containers.

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Conduct all work involving this compound within the chemical fume hood to ensure adequate ventilation.[5]

    • When weighing or transferring the chemical, avoid generating dust or aerosols.[4] Use non-sparking tools.[5]

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[3]

  • Storage and Cleanup:

    • After handling, decontaminate all surfaces and equipment.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[1][4]

    • Store the chemical in its original, tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[2][3][6]

    • Wash hands and any exposed skin thoroughly with soap and water after work.[4]

Emergency and Disposal Plan

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Response Protocol

cluster_spill Spill Response cluster_exposure Personnel Exposure start EMERGENCY (Spill or Exposure) spill1 Evacuate and Alert Others start->spill1 exp_skin Skin Contact: Remove Contaminated Clothing, Rinse with Water for 15 min start->exp_skin exp_eye Eye Contact: Rinse with Water for 15 min, Lifting Eyelids start->exp_eye exp_inhale Inhalation: Move to Fresh Air start->exp_inhale exp_ingest Ingestion: Rinse Mouth, Do NOT Induce Vomiting start->exp_ingest spill2 Don Appropriate Respiratory & Skin Protection spill1->spill2 spill3 Contain Spill with Inert Material (Sand, Vermiculite) spill2->spill3 spill4 Collect into a Labeled Hazardous Waste Container spill3->spill4 seek_medical Seek Immediate Medical Attention exp_skin->seek_medical exp_eye->seek_medical exp_inhale->seek_medical exp_ingest->seek_medical

Caption: Emergency Response Plan for this compound.

In Case of a Spill:

  • Minor Spills: For small spills, clean them up immediately.[3] Avoid breathing vapors and ensure you are wearing appropriate PPE.[3] Absorb the spill with an inert material like sand or vermiculite and place it into a suitable, labeled container for disposal.[7]

  • Major Spills: For larger spills, evacuate the area and move upwind.[2] Alert emergency responders and inform them of the location and nature of the hazard.[2]

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek immediate medical attention if irritation persists or burns are present.[3][6]

  • Inhalation: Move the individual to fresh air and have them rest in a position that is comfortable for breathing.[3] If they feel unwell, call a physician.[3]

  • Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting.[6] Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2]

  • Chemical Waste: Collect all waste material, including any contaminated absorbent from spills, in a suitable, closed, and clearly labeled container.[4]

  • Contaminated Packaging: Dispose of the original container as unused product.[4]

  • Professional Disposal: Arrange for a licensed professional waste disposal service to handle the disposal of this material in accordance with all local, state, and federal regulations.[2][4][6] Do not allow the product to enter drains or the environment.[4][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Boc-aminomethyl)-piperidine
Reactant of Route 2
Reactant of Route 2
2-(Boc-aminomethyl)-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.